1h-Indole-3-ethanamine, 4-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUCAQZMPVIYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978097 | |
| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62500-89-4 | |
| Record name | 4-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62500-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-ethanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1H-Indole-3-ethanamine, 4-methyl- (4-Methyltryptamine)
This guide provides an in-depth technical analysis of 1H-Indole-3-ethanamine, 4-methyl- (commonly known as 4-Methyltryptamine or 4-MeT ), a structural analog of the endogenous neurotransmitter serotonin (5-HT) and the psychedelic compound psilocin (4-HO-DMT).
Executive Summary
4-Methyltryptamine (4-MeT) is a substituted tryptamine alkaloid characterized by a methyl group at the C4 position of the indole ring. Unlike its renowned analog psilocin (4-hydroxy-N,N-dimethyltryptamine), which possesses a polar hydroxyl group at C4, 4-MeT features a lipophilic methyl substituent. This structural modification makes 4-MeT a critical probe for investigating the steric and hydrophobic tolerance of the serotonin 5-HT2A receptor's orthosteric binding site. While primarily utilized as a biosynthetic precursor in plant alkaloid engineering and a pharmacological standard, its interactions with monoamine transporters and receptors offer significant insights into structure-activity relationships (SAR).
Physicochemical Profile
The introduction of a methyl group at the 4-position alters the electronic density of the indole ring and the lipophilicity of the molecule compared to unsubstituted tryptamine.
| Property | Value / Description |
| IUPAC Name | 2-(4-methyl-1H-indol-3-yl)ethanamine |
| Common Name | 4-Methyltryptamine (4-MeT) |
| CAS Number | 329794099 (PubChem ID); 16052-15-6 (Generic isomer ref) |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Off-white to beige crystalline solid (Free base) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~9.7 (Amine), ~16 (Indole NH) |
| LogP | ~2.1 (Estimated; more lipophilic than Tryptamine) |
Synthetic Methodology
The most robust route for the synthesis of 4-Methyltryptamine utilizes the Speeter-Anthony procedure . This protocol is preferred for its high yield and the stability of the intermediate glyoxylamide.
Reagents & Precursors
-
Starting Material: 4-Methylindole (commercially available).
-
Acylating Agent: Oxalyl chloride.
-
Aminating Agent: Ammonia (anhydrous gas or aqueous NH₄OH).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).
Step-by-Step Protocol
Phase 1: Acylation (Formation of Glyoxalyl Chloride)
-
Dissolution: Dissolve 4-Methylindole (1.0 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (N₂ or Ar). Maintain temperature at 0°C.
-
Addition: Dropwise add Oxalyl chloride (1.1 eq). The reaction is highly exothermic; control addition rate to prevent boiling.
-
Observation: A precipitate (3-glyoxalyl chloride intermediate) typically forms immediately, ranging from yellow to orange.
-
Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours to ensure complete substitution at the C3 position.
Phase 2: Amidation (Formation of Glyoxylamide)
-
Quenching: Cool the reaction mixture back to 0°C.
-
Amination: Bubble anhydrous ammonia gas through the suspension or add excess aqueous NH₄OH.
-
Workup: The intermediate converts to 4-methylindole-3-glyoxylamide . Filter the solid, wash copiously with water (to remove NH₄Cl), and dry under vacuum.
-
Checkpoint: Verify identity via NMR. The glyoxylamide is a stable solid, often with a high melting point (>200°C).
-
Phase 3: Reduction (Formation of 4-Methyltryptamine)
-
Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF or Dioxane under Argon.
-
Addition: Slowly add the dried 4-methylindole-3-glyoxylamide (solid or slurry in THF) to the hydride suspension.
-
Reflux: Heat the mixture to reflux (66°C for THF) for 12–24 hours. The amide carbonyls are reduced to methylenes.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter off the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate in vacuo to yield the crude amine.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or convert to the Hydrochloride salt using HCl/Dioxane for long-term stability.
Synthetic Pathway Visualization
Caption: Stepwise synthesis of 4-Methyltryptamine via the Speeter-Anthony protocol, highlighting the critical glyoxylamide intermediate.
Pharmacology & Mechanism of Action
The pharmacological interest in 4-Methyltryptamine lies in its role as a steric probe for the 5-HT2A receptor.
Structure-Activity Relationship (SAR)
-
4-Position Substitution: The 5-HT2A receptor contains a hydrophobic pocket near the 4/5-position of the indole ring. While the hydroxyl group of psilocin (4-HO) can form hydrogen bonds, the methyl group of 4-MeT is purely lipophilic.
-
Binding Affinity: 4-MeT exhibits affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. However, its potency is generally lower than that of its N,N-dimethylated counterparts (like 4-Me-DMT).
-
Metabolic Stability: As a primary amine, 4-MeT is a prime substrate for Monoamine Oxidase (MAO) .
-
In Vivo Consequence: Without an MAO inhibitor (MAOI), 4-MeT undergoes rapid oxidative deamination to 4-methylindole-3-acetic acid, rendering it orally inactive and short-acting via other routes.
-
Receptor Interaction Logic
Caption: Interaction map showing 4-MeT binding to 5-HT2A residues and its susceptibility to metabolic degradation by MAO.
Safety & Handling
Warning: 4-Methyltryptamine is a research chemical. Its toxicological profile has not been fully established in humans.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Cytotoxicity: Studies in plant cell cultures (Catharanthus roseus) have indicated that 4-methyltryptamine can be toxic to cells at high concentrations, inhibiting alkaloid biosynthesis.
-
-
Handling Protocol:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store at -20°C under inert gas (Argon) to prevent oxidation (indoles darken upon air exposure).
-
References
-
Manske, R. H. F. (1931).[1] A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research.
-
McCoy, E. & O'Connor, S. E. (2006). Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus. MIT DSpace.
-
PubChem. 2-(4-methyl-1H-indol-3-yl)ethanamine (Compound Summary). National Library of Medicine.
-
Shulgin, A. T.[2][3] & Shulgin, A. (1997).[4] TiHKAL: The Continuation. Transform Press. (Contextual reference for Tryptamine SAR).
Sources
Chemical structure and stereochemistry of 4-methyltryptamine
Introduction & Structural Significance[1][2][3][4][5]
4-Methyltryptamine (4-MeT) represents a critical scaffold in the study of serotonergic structure-activity relationships (SAR). While less chemically labile than its 4-hydroxylated congeners (such as psilocin), the introduction of a methyl group at the C4 position of the indole ring creates unique steric and electronic perturbations that significantly alter receptor binding kinetics and metabolic stability compared to the unsubstituted parent compound, tryptamine.
This guide provides a rigorous analysis of the chemical structure, conformational stereochemistry, synthetic pathways, and pharmacological profile of 4-MeT. It is designed to serve as a foundational reference for researchers investigating 4-substituted indolealkylamines.
Chemical Identity[6][7][8][9]
-
IUPAC Name: 2-(4-methyl-1H-indol-3-yl)ethanamine[1]
-
Molecular Formula:
[2] -
Molecular Weight: 174.24 g/mol
-
Key Feature: C4-Methylation provides a steric shield adjacent to the C3-ethylamine side chain, influencing both receptor docking and enzymatic degradation.
Stereochemical & Conformational Analysis[1][2][3]
Achirality and Rotameric States
Strictly speaking, 4-methyltryptamine is an achiral molecule; it possesses no asymmetric carbon atoms. Consequently, it does not exist as enantiomers (R/S). However, in the context of receptor binding (drug-target interaction), the conformational stereochemistry (rotamerism) of the ethylamine side chain is the determinant of biological activity.
The flexibility of the ethylamine side chain is defined by two torsion angles:
-
(C2–C3–C
–C ): Determines the orientation of the side chain relative to the indole plane. -
(C3–C
–C –N): Determines the relative orientation of the amine group (gauche vs. anti).
The Bioactive Conformation
Pharmacological data suggests that 5-HT
-
Impact of C4-Methylation: The methyl group at position 4 introduces steric bulk that restricts the free rotation of the side chain (
). Unlike 4-hydrogen or 4-hydroxy substituents, the 4-methyl group creates a "molecular wall" that destabilizes certain gauche rotamers, potentially locking the molecule into a specific conformational ensemble that favors receptor affinity or, conversely, alters intrinsic efficacy.
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of conformational analysis for 4-MeT docking.
Figure 1: Conformational logic flow demonstrating how C4-methylation influences the population of the bioactive anti-periplanar rotamer.
Synthetic Methodologies
To ensure high purity and yield, the Speeter-Anthony Tryptamine Synthesis is the industry-standard protocol for 4-substituted tryptamines. This method avoids the harsh conditions of the Fischer Indole synthesis which can lead to degradation of electron-rich indole derivatives.
Protocol: Speeter-Anthony Acylation & Reduction
Reagents:
-
Precursor: 4-Methylindole (commercially available or synthesized via Leimgruber-Batcho).
-
Acylating Agent: Oxalyl chloride.
-
Amine Source: Ammonia (gas or methanolic) or dibenzylamine (for protected routes).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
).
Step-by-Step Workflow:
-
Acylation (Glyoxalyl Chloride Formation):
-
Dissolve 4-methylindole in anhydrous diethyl ether (Et
O) at 0°C. -
Add oxalyl chloride (1.2 eq) dropwise. The reaction is exothermic.
-
Mechanism:[3][4] Electrophilic aromatic substitution at the C3 position constitutes the rate-determining step.
-
Observation: Formation of a bright orange/red precipitate (3-indoleglyoxalyl chloride).
-
-
Amidation:
-
The intermediate acid chloride is not isolated.
-
Add excess anhydrous ammonia (or amine of choice) to the suspension.
-
Result: Conversion to 2-(4-methyl-1H-indol-3-yl)-2-oxoacetamide. Isolate via filtration and wash with water to remove ammonium chloride salts.
-
-
Reduction:
-
Suspend the glyoxylamide in dry THF or dioxane.
-
Slowly add LiAlH
(4.0 eq) under reflux conditions. -
Critical Control: Maintain reflux for 12–24 hours to ensure complete reduction of both carbonyl groups. Incomplete reduction yields the tryptophol or intermediate hydroxylamine.
-
Quench: Use the Fieser method (
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts as a granular solid.
-
-
Purification:
-
Filter aluminum salts. Evaporate solvent.[5]
-
Recrystallize the freebase from ethyl acetate/hexane or convert to the fumarate salt for stability.
-
Synthesis Pathway Diagram
Figure 2: The Speeter-Anthony synthesis route for converting 4-methylindole to 4-methyltryptamine.
Pharmacological Profile & SAR
Receptor Affinity
4-MeT acts as a non-selective serotonin receptor agonist.[4] The 4-methyl substituent modulates affinity primarily through steric interactions.
-
5-HT
: Moderate affinity. The 4-methyl group is less tolerated in the orthosteric binding pocket compared to the 4-hydroxyl group (psilocin), which can form hydrogen bonds with serine residues (e.g., Ser159) in the receptor cleft. -
5-HT
: High affinity.[1] Tryptamines often show higher potency at 5-HT unless N-substituted.
Metabolic Stability (MAO Resistance)
A critical feature of 4-substitution is the protection against Monoamine Oxidase (MAO).
-
Mechanism: MAO-A degrades tryptamine by oxidatively deaminating the side chain.
-
Steric Shielding: The C4-methyl group provides a steric hinderance that interferes with the proper alignment of the ethylamine side chain within the MAO active site. While not as effective as
-methylation (which completely blocks deamination), C4-methylation significantly slows metabolic clearance, extending the half-life relative to unsubstituted tryptamine.
Comparative Data Table
| Compound | Structure | 5-HT | MAO Stability | Primary Effect |
| Tryptamine | Unsubstituted | >1000 nM (Low) | Very Low | Trace Amine / Inactive orally |
| 4-MeT | 4-Methyl | ~200–400 nM (Est.) | Moderate | Serotonergic Agonist |
| Psilocin | 4-Hydroxy-N,N-DMT | ~15 nM (High) | High | Psychedelic |
| ~200 nM | Very High | Releasing Agent / MAOI |
Note:
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
-
Repke, D. B., et al. (1985). Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles. Journal of Heterocyclic Chemistry.
-
Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine SAR).
Sources
An In-Depth Technical Guide to 4-Methyl-α-methyltryptamine (4-Me-α-MT): Discovery, Historical Context, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-α-methyltryptamine (4-Me-α-MT), also known as 4,α-dimethyltryptamine, is a synthetic tryptamine that emerged from early psychopharmacological research. Initially investigated for its potential as an antidepressant, its unique pharmacological profile, characterized by a modulation of monoaminergic systems, sets it apart from its parent compound, α-methyltryptamine (αMT). This in-depth technical guide provides a comprehensive overview of 4-Me-α-MT, from its discovery and historical context to its synthesis, pharmacology, and legal status. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the nuanced structure-activity relationships within the tryptamine class of compounds.
Discovery and Historical Context: An Experimental Antidepressant
4-Methyl-α-methyltryptamine was first described in the scientific literature in 1962.[1] It was developed during a period of intense exploration into the therapeutic potential of tryptamine derivatives. The pharmaceutical company Sandoz, in Canada, investigated 4-Me-α-MT in the early 1960s under the developmental code name MP-809 as a potential antidepressant.[1] However, despite showing some promise in preliminary clinical studies, it was never commercially marketed.[1]
The exploration of 4-Me-α-MT was part of a broader scientific endeavor to understand the role of serotonin and other neurotransmitters in mood regulation. Its structural relationship to α-methyltryptamine (αMT), a compound that was briefly used as an antidepressant in the Soviet Union under the name Indopan, positioned 4-Me-α-MT as a compound of interest.[1] The addition of a methyl group at the 4-position of the indole ring was a strategic chemical modification aimed at altering the compound's pharmacological properties.
The renowned chemist and psychopharmacologist Alexander Shulgin also documented his experiences with 4-Me-α-MT. He noted that at a dose of 20 mg, the substance produced feelings of unreality, skin flushing, muscle tightness, and mydriasis (pupil dilation). Shulgin, however, distinguished its effects from classic hallucinogens at the doses he assessed, suggesting a higher dose would be required for psychedelic activity.[1]
Chemical Synthesis and Characterization
The synthesis of 4-Methyl-α-methyltryptamine can be achieved through established methods for the preparation of α-alkylated tryptamines, typically starting from a 4-methyl substituted indole precursor. A plausible and commonly utilized route is the Henry reaction followed by reduction.
Plausible Synthetic Pathway
A likely synthetic route for 4-Me-α-MT, adapted from established procedures for α-methyltryptamines, is outlined below. This pathway involves the condensation of 4-methylindole-3-carboxaldehyde with nitroethane to form a nitroalkene intermediate, which is subsequently reduced to the final amine.
Caption: Plausible synthetic pathway for 4-Methyl-α-methyltryptamine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, step-by-step methodology based on known syntheses of analogous compounds. This protocol is for informational purposes only and should be adapted and optimized by qualified chemists in a controlled laboratory setting.
Step 1: Synthesis of 1-(4-Methyl-1H-indol-3-yl)-2-nitroprop-1-ene
-
To a flask containing a solution of 4-methylindole-3-carboxaldehyde in a suitable solvent such as glacial acetic acid, add nitroethane and a catalyst, for example, ammonium acetate.
-
Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 1-(4-methyl-1H-indol-3-yl)-2-nitroprop-1-ene.
Step 2: Reduction to 4-Methyl-α-methyltryptamine
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Slowly add a solution of 1-(4-methyl-1H-indol-3-yl)-2-nitroprop-1-ene in anhydrous THF to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts.
-
Filter the resulting mixture and wash the filter cake with the ether solvent.
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Me-α-MT by a suitable method, such as column chromatography or recrystallization from an appropriate solvent, to yield the final product.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₆N₂ |
| Molar Mass | 188.27 g/mol |
| Appearance | (Expected) Crystalline solid |
| CAS Number | 3569-29-7 |
| IUPAC Name | 1-(4-methyl-1H-indol-3-yl)propan-2-amine |
Pharmacology: A Modulator of Monoaminergic Systems
The pharmacological profile of 4-Me-α-MT is primarily characterized by its interaction with monoamine neurotransmitter systems, though it appears to be less potent than its parent compound, αMT.
Pharmacodynamics
In preclinical studies, 4-Me-α-MT has demonstrated a capacity to partially reverse reserpine-induced behavioral depression in rodents, a model often used to screen for antidepressant activity.[1] However, unlike αMT, it did not induce hyperlocomotion, suggesting a reduced psychostimulant effect.[1] Specifically, at a dose of 50 mg/kg, 4-Me-α-MT reversed reserpine-induced hypoactivity by up to 60%, whereas αMT achieved a 95% reversal at a lower dose of 15 mg/kg.[1] This indicates a lower potency in terms of both its antidepressant-like and stimulant-like effects compared to αMT.[1] The compound is also reported to have very weak monoamine oxidase inhibitory activity.[1]
Caption: Hypothesized pharmacodynamic interactions of 4-Me-α-MT.
Pharmacokinetics
Detailed pharmacokinetic studies on 4-Me-α-MT, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. However, based on the metabolism of the closely related α-methyltryptamine, it is plausible to hypothesize the primary metabolic pathways for 4-Me-α-MT. The α-methyl group is expected to hinder metabolism by MAO. Key metabolic transformations are likely to include hydroxylation of the indole ring, N-acetylation, and subsequent conjugation with glucuronic acid or sulfate.
Toxicology
Comprehensive toxicological data for 4-Me-α-MT is scarce. The decision to not market the compound as an antidepressant may have been influenced by a variety of factors, including its therapeutic index and side effect profile observed in early clinical trials. Shulgin's personal account mentions side effects such as skin flushing, muscle tightness, and mydriasis at a 20 mg dose, which are common sympathomimetic effects.[1] Without dedicated toxicology studies, a full assessment of its safety profile remains incomplete.
Legal Status
The legal status of 4-Me-α-MT is complex and varies by jurisdiction. In the United States, it is not a specifically scheduled substance at the federal level. However, it may be considered a controlled substance analogue under the Federal Analogue Act if intended for human consumption, due to its structural similarity to scheduled tryptamines like α-methyltryptamine.[1]
In the European Union, the legal status of new psychoactive substances is often addressed through national legislation and EU-wide regulations. While not explicitly listed in most national drug laws, it could fall under generic or analogue-based controls in countries with such legislation.
In Asia, countries like Japan have a "designated substances" category to control new psychoactive compounds.[2] China and India also have stringent regulations on narcotic and psychotropic substances.[3][4] Researchers and drug development professionals should consult the specific regulations of the country in which they intend to work with this compound.
Conclusion and Future Directions
4-Methyl-α-methyltryptamine represents an intriguing chapter in the history of psychopharmacology. Its development as an experimental antidepressant and its unique pharmacological profile, which appears to be attenuated compared to its parent compound, highlight the subtle yet significant impact of structural modifications on the activity of tryptamines.
For researchers, 4-Me-α-MT serves as a valuable tool for probing the structure-activity relationships of monoaminergic modulators. Further investigation into its receptor binding affinities, functional activities at various serotonin receptor subtypes, and its metabolic fate would provide a more complete understanding of its mechanism of action and potential therapeutic applications or liabilities.
For drug development professionals, the history of 4-Me-α-MT underscores the challenges in translating preclinical findings to clinical success. A thorough understanding of its pharmacological and toxicological profile, as well as the complex legal landscape surrounding novel psychoactive compounds, is essential for any future exploration of its therapeutic potential. The legacy of 4-Me-α-MT and other compounds from this era of research continues to inform the design and development of new generations of central nervous system-acting drugs.
References
-
4-Methyl-α-methyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). ACS Omega.
- Kikura-Hanajiri, R. (2015). Prevalence of New Psychoactive Substances and Their Legal Status in Japan.
- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022).
-
Dimethyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022).
- Combating illicit fentanyl: Will increased Chinese regulation generate a public health crisis in India? (2021).
- Toxicological Aspects and Determination of the Main Components of Ayahuasca: A Critical Review. (2021).
- [Prevalence of new designer drugs and their legal status in Japan]. (2012).
- Prevalence of New Designer Drugs and Their Legal Status in Japan. (2012).
- The Evolving Regulatory Landscape for Fentanyl: China, India, and Global Drug Governance. (2022).
- China places nitroxindole substances and 12 new psychoactive substances under control. (2025). Global Times.
- Survey of current trends in the abuse of psychotropic substances and plants in Japan. (2011).
- Facile Synthesis of (R)-1-(1H-indol-3-yl)
- China's NMPA Revises 2025 Regulations for Narcotic And Psychotropic Drug Research. (2025). (Website name not provided in search result).
- China places all nitazenes, 12 other NPS under narcotic control. (2025). Xinhua.
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. (2018).
- Toxicology and Analysis of Psychoactive Tryptamines. (2020). ProQuest.
- Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). MDPI.
- Analyses of clandestine tablets of amphetamines and their related designer drugs encountered in recent Japan. (2002).
-
4-AcO-DMT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Pathways for the biosynthesis and metabolism of DMT, 1. Biosynthesis:... (2018).
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023).
- Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. (1988).
- 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. (2021).
- Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). (2021). Research@THEA.
- Synthesis of alpha-Methyltryptamine (IT-290; AMT). (n.d.). designer-drug.com.
- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (2013). (Journal name not provided in search result).
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023).
- Structural basis of the ligand binding and signaling mechanism of melatonin receptors. (2022). (Journal name not provided in search result).
- Synthesis of deuterium labeled tryptamine derivatives. (2007). Tzu Chi University-Pure Scholars.
-
4-HO-MET - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. (2008). (Journal name not provided in search result).
- Structural Insights into Melatonin Receptors. (2021).
- Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023). MDPI.
- Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. (2006).
Sources
- 1. 4-Methyl-α-methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Combating illicit fentanyl: Will increased Chinese regulation generate a public health crisis in India? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Regulatory Landscape for Fentanyl: China, India, and Global Drug Governance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Substituted Tryptamines
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Substituted tryptamines represent a vast and pharmacologically rich class of compounds, encompassing endogenous neurotransmitters, natural products, and novel psychoactive substances. Their diverse interactions with central nervous system targets, particularly serotonin (5-HT) receptors, have made them subjects of intense research for their potential as therapeutic agents and tools for dissecting neurobiological pathways.[1][2] This guide provides an in-depth technical overview of the core pharmacological principles governing substituted tryptamines. We will explore the critical relationship between chemical structure and biological activity, detail the molecular interactions with key serotonin receptor subtypes, and provide validated, step-by-step protocols for the essential in vitro assays used in their characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate and develop novel compounds within this chemical class.
The Tryptamine Scaffold: A Foundation for Diversity
The tryptamine molecule is the chemical backbone for this class of compounds, derived from the amino acid tryptophan.[3] It consists of an indole ring fused to an ethylamine side chain. The pharmacological versatility of this class arises from the potential for chemical substitution at various positions on both the indole ring and the ethylamine side chain.
Key substitution points dramatically influence a compound's pharmacological profile, including its receptor affinity, functional efficacy, and metabolic stability. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.
Key Structure-Activity Relationship (SAR) Insights:
-
Indole Ring (Positions 4 and 5): Substitution at these positions profoundly impacts receptor selectivity and potency. For instance, a hydroxyl (-OH) or methoxy (-OCH3) group at the 4- or 5-position often increases potency at 5-HT2A receptors.[4] 4-hydroxylation is a key feature of psilocin, the active metabolite of psilocybin.[5] 5-methoxy substitutions are common and can enhance affinity for 5-HT1A receptors.[1][2]
-
Ethylamine Side Chain (N-terminus): The nature of the substituents on the terminal nitrogen (R_N1, R_N2) heavily influences potency and metabolic stability. N,N-dialkylation (e.g., dimethyl, diethyl) is common. Increasing the size of these alkyl groups can sometimes decrease potency.[5]
-
Alpha (α) Position: Substitution at the alpha-carbon, such as with a methyl group, can increase metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme that degrades many tryptamines.
Molecular Pharmacology at Serotonin Receptors
The primary molecular targets for most psychoactive substituted tryptamines are serotonin (5-HT) receptors, a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[6][7] The 5-HT2A receptor is considered the principal target responsible for the classic psychedelic effects of many tryptamines.[5][7]
Receptor Binding Profiles
A compound's affinity for a receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a specific radioligand in a binding assay. A lower Ki value indicates higher binding affinity.
Substituted tryptamines often display a range of affinities for multiple 5-HT receptor subtypes. For example, 4-substituted tryptamines frequently show high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.[2] Conversely, 5-substituted compounds can exhibit high affinity for 5-HT1A receptors.[1][2]
Table 1: Representative Binding Affinities (Ki, nM) of Tryptamines at Human 5-HT Receptors
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Selectivity (2A vs 1A) | Selectivity (2A vs 2C) |
|---|---|---|---|---|---|
| Psilocin (4-HO-DMT) | 15 | 30 | 150 | 10x | 2x |
| 5-MeO-DMT | 100 | 500 | 20 | 0.2x | 5x |
| N,N-DMT | 50 | 150 | 100 | 2x | 3x |
| Bufotenin (5-HO-DMT) | 25 | 80 | 35 | 1.4x | 3.2x |
Note: These values are illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.
Functional Agonism & Signal Transduction
Binding to a receptor does not guarantee a biological response. The functional activity of a compound describes its ability to activate the receptor and trigger downstream signaling cascades. Compounds are classified as:
-
Full Agonists: Elicit the maximum possible response from the receptor.
-
Partial Agonists: Elicit a submaximal response, even at saturating concentrations.[1]
-
Antagonists: Bind to the receptor but do not activate it, thereby blocking the action of agonists.
The 5-HT2A receptor primarily couples to the Gq/11 G-protein.[8][9] Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9][10] This canonical Gq pathway is a primary measure of 5-HT2A receptor activation.
Beyond the Gq pathway, 5-HT2A receptor activation also leads to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, but also initiate their own distinct signaling cascades.[8][11]
// Connections Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Receptor -> Arrestin [label="Recruits"];
// Gq Pathway Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Triggers"]; DAG -> PKC [label="Activates"];
// Arrestin Pathway Arrestin -> Internalization [label="Mediates"]; Arrestin -> MAPK [label="Initiates"]; } end_dot
Methodologies for Pharmacological Profiling
A robust characterization of a substituted tryptamine requires a suite of in vitro assays to determine its binding affinity and functional profile.
Protocol: Radioligand Binding Assay (for Affinity, Ki)
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Principle: The assay measures the displacement of a known high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A) from the receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.[12]
-
Self-Validation: The protocol's integrity is maintained by including controls for total binding (radioligand only), non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), and ensuring the radioligand's Kd (dissociation constant) is well-characterized for the given tissue preparation.[13]
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT2A receptors) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method like the BCA assay.[14]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd concentration), and varying concentrations of the test compound (or buffer for total binding, or a standard unlabeled ligand for non-specific binding).[14]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[14]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the receptor-bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Calcium Flux Assay (for Gq Functional Potency, EC50)
This assay measures the activation of the Gq pathway by quantifying the transient increase in intracellular calcium following receptor stimulation.[15]
-
Principle: Cells expressing the Gq-coupled receptor of interest are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[16][17] Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to Ca2+ and its fluorescence intensity increases. This change is measured over time by a plate reader or flow cytometer.[18][19]
-
Causality and Validation: The choice of a Gq-coupled receptor necessitates a calcium-based readout. The system is validated using a known full agonist for the receptor to establish the maximum response and a vehicle control for the baseline. The specificity of the response can be confirmed by pre-treating cells with a known antagonist, which should block the agonist-induced calcium flux.[20]
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells with human 5-HT2A) in a 96- or 384-well black-walled, clear-bottom microplate and grow to near confluence.[19]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Aspirate the culture medium and add the dye loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.[19]
-
Compound Preparation: Prepare serial dilutions of the test tryptamines in an appropriate assay buffer. Also prepare a positive control (known full agonist) and a vehicle control.
-
Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). The instrument will establish a baseline fluorescence reading for several seconds.
-
Compound Addition & Reading: The instrument will then automatically inject the compound dilutions into the wells while simultaneously continuing to read the fluorescence kinetically for 1-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).
Advanced Concepts: Functional Selectivity (Biased Agonism)
Functional selectivity, or biased agonism, is a phenomenon where a ligand can stabilize specific receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G-protein vs. β-arrestin).[8][9][21] This concept is critical in modern drug development, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause side effects.[3][8] For tryptamines, it is hypothesized that the ratio of Gq to β-arrestin signaling at the 5-HT2A receptor may differentiate psychedelic effects from other potential therapeutic outcomes.[8]
To assess functional selectivity, one must quantify a compound's potency and efficacy in at least two different pathway-specific assays, such as a calcium flux assay (for Gq) and a β-arrestin recruitment assay.[11][22] β-arrestin recruitment can be measured using various techniques, including enzyme fragment complementation (EFC) assays (e.g., PathHunter), where receptor activation leads to the assembly of a functional enzyme from two fragments, one fused to the receptor and the other to β-arrestin, generating a luminescent or colorimetric signal.[11][23][24]
In Vivo Correlates: The Head-Twitch Response (HTR)
While in vitro assays are essential for molecular characterization, in vivo models are necessary to understand a compound's effects in a whole organism. The head-twitch response (HTR) in rodents is a well-established behavioral assay used as a proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[20][25][26] This rapid, rotational head movement is reliably induced by 5-HT2A agonists and blocked by 5-HT2A antagonists.[20][25] There is a strong correlation between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans, making it a valuable tool for preclinical screening.[20][27]
Conclusion
The pharmacological profile of a substituted tryptamine is a complex interplay of its chemical structure, binding affinity at multiple receptors, and its functional efficacy and bias at those targets. A systematic approach, beginning with SAR analysis and progressing through rigorous in vitro characterization of binding and function, is paramount. The protocols and principles outlined in this guide provide a robust framework for researchers to dissect the pharmacology of these compounds, paving the way for the development of novel chemical probes and safer, more effective therapeutics.
References
-
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. Available at: [Link]
-
Cunningham, N. T., & Appel, J. B. (2020). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 443–452. Available at: [Link]
-
Glancy, M., & Chatha, M. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1169–1181. Available at: [Link]
-
Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. In The Heffter Review of Psychedelic Research, Volume 3. Heffter Research Institute. Available at: [Link]
-
Acar, B. S., & Akper, M. A. (2009). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules, 14(7), 2634-2648. Available at: [Link]
-
Wang, T., Li, Z., Cvijic, M. E., & Sum, C. S. (2021). The GPCR β-arrestin recruitment assay principle. Methods in Cell Biology. Available at: [Link]
-
Wang, S., Lee, S., & Kim, Y. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176–184. Available at: [Link]
-
Brown, A. M., & Strange, P. G. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 114(7), 1397–1404. Available at: [Link]
-
Blossom Analysis. (n.d.). The hallucinogenic world of tryptamines: an updated review. Blossom Analysis. Available at: [Link]
-
Egan, C. T., & Roth, B. L. (1995). Species variations in transmembrane region V of the 5-hydroxytryptamine type 2A receptor alter the structure-activity relationship of certain ergolines and tryptamines. Molecular Pharmacology, 48(4), 686-694. Available at: [Link]
-
Gumpper, R. H., & Roth, B. L. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106833. Available at: [Link]
-
Cvijic, M. E., & Sum, C. S. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]
-
Bhattacharyya, S., & Raote, I. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 38(3), 325-336. Available at: [Link]
-
Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. International Journal of Molecular Sciences, 21(18), 6800. Available at: [Link]
-
MSU Denver. (2022). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metamorphosis, Spring 2022. Available at: [Link]
-
Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054-1061. Available at: [Link]
-
Fantegrossi, W. E., et al. (2013). Tolerance and Cross-Tolerance to Head Twitch Behavior Elicited by Phenethylamine- and Tryptamine-Derived Hallucinogens in Mice. Pharmacology Biochemistry and Behavior, 112-113, 12-19. Available at: [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Available at: [Link]
-
Spirit Pharmacist. (2024). Introduction to Psychedelic Tryptamines. Spirit Pharmacist. Available at: [Link]
-
Blossom Analysis. (n.d.). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Blossom Analysis. Available at: [Link]
-
Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. eLife, 9, e56318. Available at: [Link]
-
Wang, T., Cvijic, M. E., & Sum, C. S. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Al-Hasani, R., et al. (2021). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience, 12(15), 2854–2863. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. University of Rochester Medical Center. Available at: [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]
Sources
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. msudenver.edu [msudenver.edu]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. bu.edu [bu.edu]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs | bioRxiv [biorxiv.org]
- 25. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blossomanalysis.com [blossomanalysis.com]
A Technical Guide to 4-Methyltryptamine: Elucidating its Potential as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-methyltryptamine (4-MT), a lesser-known molecule within the tryptamine class of psychoactive compounds. Due to the limited direct research on 4-MT, this guide synthesizes data from its closest structural and pharmacological analogs to build a predictive framework for its properties and research potential. We delve into its probable chemical characteristics, pharmacological profile, and potential applications as a tool in neuroscience and therapeutic development. This guide includes detailed, field-proven experimental protocols for in vitro and in vivo characterization, designed to provide researchers with a robust starting point for empirical investigation. The overarching goal is to establish a scientifically grounded rationale for exploring 4-methyltryptamine's unique place within the expanding landscape of neuropharmacological research chemicals.
Introduction and Chemical Identity
The tryptamine scaffold is the foundation for a vast array of neuroactive compounds, including the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Minor structural modifications to this core can dramatically alter pharmacological activity, making tryptamine derivatives a fertile ground for structure-activity relationship (SAR) studies and the development of novel molecular probes.
The term "4-methyltryptamine" can be ambiguous. It could denote a methyl group on the amine nitrogen (N-methyltryptamine, a known compound) or, as is more common in the context of research chemicals, a methyl group on the indole ring. This guide will focus on the latter: 2-(4-methyl-1H-indol-3-yl)ethanamine . This compound is a structural analog of tryptamine, psilocin, and N,N-dimethyltryptamine (DMT). While direct research on this specific molecule is sparse, significant insights can be gleaned from related compounds such as 4-methyl-N,N-dimethyltryptamine (4-Me-DMT) and 4-methyl-α-methyltryptamine (4-Me-αMT).[1][2] This document will leverage data from these analogs to forecast the potential of 4-methyltryptamine as a valuable research tool.
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1H-indol-3-yl)ethanamine | N/A |
| Molecular Formula | C₁₁H₁₄N₂ | [3] |
| Molar Mass | 174.24 g/mol | [3] |
| CAS Number | 61-49-4 (for N-methyltryptamine) | [3] |
| Structure | Indole ring with a methyl group at position 4 and an ethylamine side chain at position 3. | N/A |
Predicted Pharmacological Profile
The pharmacology of tryptamines is primarily dictated by their interaction with serotonin (5-HT) receptors, though they often display affinity for a range of other targets.[4][5]
Pharmacodynamics: Receptor Interactions
Based on its structure, 4-methyltryptamine is predicted to be a serotonin receptor agonist. The primary target of interest for psychedelic activity is the 5-HT₂A receptor.[6][7] Agonism at this receptor initiates a cascade of intracellular signaling events, leading to the characteristic subjective effects of psychedelics and promoting neural plasticity.[8]
Data from 4-Me-DMT shows affinity for multiple serotonin receptors.[2] It is reasonable to hypothesize a similar, though not identical, profile for 4-methyltryptamine. The absence of N,N-dimethylation on the amine in 4-MT, as compared to 4-Me-DMT, will likely alter its binding affinity and functional potency. Furthermore, like many tryptamines, 4-MT may exhibit activity at other receptors, including 5-HT₁A, dopamine, and alpha-adrenergic receptors, which could modulate its overall pharmacological effect.[4][5]
Table of Analog Receptor Affinities (Kᵢ in nM):
| Compound | 5-HT₁E | 5-HT₁F | 5-HT₂B (functional, A₂) |
| 4-Methyl-DMT | 470 | 198 | 141 |
| DMT | 300 | 130 | ~987 (7x weaker than 4-Me-DMT) |
Data synthesized from available literature.[2]
The causality behind these interactions lies in the molecule's ability to fit into the receptor's binding pocket and induce a conformational change. The methyl group at the 4-position likely influences the electronic and steric properties of the indole ring, modulating how it interacts with key amino acid residues within the 5-HT receptor family.
Pharmacokinetics: Metabolism and Duration
Tryptamines lacking α-alkylation (like 4-MT) are typically substrates for monoamine oxidase (MAO), the primary enzyme responsible for their degradation.[9] This rapid metabolism by MAO-A in the gut and liver often results in poor oral bioavailability and a short duration of action when administered parenterally.[9][10] The primary metabolite is expected to be 4-methyl-indole-3-acetic acid (4-Me-IAA). Other minor metabolic pathways could include N-oxidation or N-demethylation.[11]
The key experimental choice to overcome this metabolic vulnerability in research settings is either to use a parenteral route of administration (e.g., intravenous, intraperitoneal) or to co-administer a peripheral MAO inhibitor. This distinction is crucial for interpreting behavioral and physiological data.
Potential as a Research Chemical
The value of a research chemical lies in its ability to selectively probe biological systems to answer specific questions.
-
Probing Structure-Activity Relationships (SAR): 4-MT is an ideal candidate for SAR studies. By comparing its in vitro and in vivo profile to tryptamine, 4-HO-DMT (psilocin), and 4-Me-DMT, researchers can systematically determine the functional role of the 4-position methyl group. This helps in building predictive models for designing compounds with specific pharmacological profiles (e.g., higher selectivity for 5-HT₂A over 5-HT₁A).[12]
-
Neuroimaging and Circuit Mapping: In preclinical models, radiolabeled 4-MT could be used in positron emission tomography (PET) to map the distribution and occupancy of its target receptors in the living brain.[13] Such studies can correlate receptor engagement with behavioral outcomes, helping to deconstruct the neural circuits underlying psychedelic effects.[7]
-
Therapeutic Lead Compound: While speculative, the structural similarity to known antidepressants (like 4-Me-αMT[1]) and compounds with therapeutic potential in psychiatric disorders (like psilocybin[12]) suggests that 4-MT could serve as a foundational structure for novel drug development. Its unique profile might offer a different balance of psychoactive effects and therapeutic efficacy.
Methodologies for Empirical Investigation
The following protocols are designed as self-validating systems. Each includes necessary controls and clear endpoints to ensure data integrity and reproducibility.
In Vitro Characterization
This protocol determines the binding affinity (Kᵢ) of 4-methyltryptamine for a target receptor, such as the human 5-HT₂A receptor.[14][15]
Objective: To quantify the interaction between 4-MT and the 5-HT₂A receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
Test compound: 4-methyltryptamine HCl.
-
Non-specific competitor (e.g., spiperone at high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + spiperone), and competitor binding (radioligand + varying concentrations of 4-MT).
-
Reagent Addition: Add assay buffer, the appropriate concentration of 4-MT or spiperone, a fixed concentration of [³H]ketanserin, and finally the cell membrane suspension to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of 4-MT. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
This protocol determines the functional potency (EC₅₀) and efficacy of 4-MT at a Gq-coupled receptor like 5-HT₂A.[14]
Objective: To measure the ability of 4-MT to activate the 5-HT₂A receptor and trigger a downstream signal (calcium release).
Materials:
-
HEK 293 cells (or similar) stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the 5-HT₂A-expressing cells into the 96-well plates and allow them to grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution to the cells. Incubate in the dark at 37°C for approximately 1 hour.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare a separate plate with serial dilutions of 4-methyltryptamine.
-
Measurement: Place the cell plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence, then automatically add the 4-MT solutions to the wells while continuing to measure fluorescence kinetically.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of 4-MT. Use non-linear regression to fit a dose-response curve and calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal effect, compared to a reference agonist like serotonin).
In Vivo Characterization
The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents and is used to predict psychedelic-like activity.[5][16][17]
Objective: To determine if 4-MT induces 5-HT₂A-mediated behaviors in vivo.
Materials:
-
Male C57BL/6J mice.
-
4-methyltryptamine HCl dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
5-HT₂A antagonist (e.g., ketanserin or M100907) for validation.
-
Observation chambers.
-
Video recording equipment (optional but recommended).
Step-by-Step Methodology:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer 4-MT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 3, 10 mg/kg). A separate group receives the vehicle control. For validation, a cohort can be pre-treated with the 5-HT₂A antagonist 30 minutes before 4-MT administration.
-
Observation: Immediately after injection, place the mouse back in the chamber and record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming.
-
Blinding and Scoring: The scoring should be performed by an experimenter blinded to the treatment conditions to prevent bias.
-
Data Analysis: Compare the number of head twitches across the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in HTR that is blocked by a 5-HT₂A antagonist provides strong evidence of 5-HT₂A agonist activity.
Toxicology and Legal Status
Toxicology: There is no formal toxicological data available for 4-methyltryptamine. Any research must be preceded by careful dose-finding studies, starting with very low doses. The toxicological profile of related compounds like α-methyltryptamine (AMT) includes sympathomimetic effects such as tachycardia and hyperthermia, which should be considered potential risks.[18]
Legal Status: 4-methyltryptamine is not explicitly scheduled in many jurisdictions, including the United States.[19] However, it could be considered a controlled substance analog if intended for human consumption under the Federal Analogue Act in the US and similar legislation elsewhere.[2][19] All research must be conducted in strict compliance with local laws and regulations governing research chemicals.
Conclusion and Future Directions
4-methyltryptamine represents an untapped opportunity for neuropharmacological research. Based on a logical synthesis of data from its closest analogs, it is hypothesized to be a serotonin receptor agonist with potential psychoactive effects mediated primarily by the 5-HT₂A receptor. Its value lies in its potential to refine our understanding of tryptamine structure-activity relationships and to serve as a novel probe for exploring neural circuits.
The immediate future for 4-MT research is empirical validation. The protocols outlined in this guide provide a clear path forward for its systematic characterization, from receptor binding and functional activity to in vivo behavioral effects. This foundational work is essential to determine if 4-methyltryptamine holds a unique and valuable place in the toolkit of the modern neuroscientist and drug discovery professional.
References
- Wikipedia. 4-Methyl-α-methyltryptamine. [URL: https://en.wikipedia.org/wiki/4-Methyl-%CE%B1-methyltryptamine]
- Wikipedia. 4-Methyl-DMT. [URL: https://en.wikipedia.org/wiki/4-Methyl-DMT]
- Glancy, G. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10111620/]
- Wikipedia. 4-Methyl-α-ethyltryptamine. [URL: https://en.wikipedia.org/wiki/4-Methyl-%CE%B1-ethyltryptamine]
- Cornell University. Psychedelic Science @ Cornell. [URL: https://kwan.bme.cornell.
- BenchChem. (2025). A Comparative Analysis of the In Vitro Potency of 5-MeO-αMT and Other Psychedelic Tryptamines. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-in-vitro-potency-of-5-meo-amt-and-other-psychedelic-tryptamines/]
- Glancy, G. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00222]
- Charles River Laboratories. Psychedelic Studies. [URL: https://www.criver.com/products-services/discovery-services/neuroscience/psychedelic-studies]
- ResearchGate. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF. [URL: https://www.researchgate.net/publication/369165961_Receptor_Binding_Profiles_for_Tryptamine_Psychedelics_and_Effects_of_4-Propionoxy-NN-dimethyltryptamine_in_Mice]
- Wikipedia. Legal status of psychedelic drugs in the United States. [URL: https://en.wikipedia.
- PubMed. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. [URL: https://pubmed.ncbi.nlm.nih.gov/37082754/]
- De Gregorio, D. et al. (2021). Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. Journal of Neuroscience. [URL: https://www.jneurosci.org/content/41/5/891]
- Klein, A. K. et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632918/]
- Simão, A. Y. et al. (2020). Recreational Use, Analysis and Toxicity of Tryptamines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767022/]
- Halberstadt, A. L. (2018). Behavioral Neurobiology of Psychedelic Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/326887136_Behavioral_Neurobiology_of_Psychedelic_Drugs_2018_Series_Current_Topics_in_Behavioral_Neurosciences_Vol_36]
- BenchChem. (2025). The Discovery of Novel Tryptamine Derivatives from Fungal Species: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-discovery-of-novel-tryptamine-derivatives-from-fungal-species-an-in-depth-technical-guide]
- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2018.00536/full]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6088, Methyltryptamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methyltryptamine]
- Wikipedia. Tryptamine. [URL: https://en.wikipedia.org/wiki/Tryptamine]
- Simão, A. Y. et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5878]
Sources
- 1. 4-Methyl-α-methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 3. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Psychedelic Science @ Cornell [psychedelics.cornell.edu]
- 9. Tryptamine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 11. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]
- 12. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Legal status of psychedelic drugs in the United States - Wikipedia [en.wikipedia.org]
The Biological Versatility of Tryptamines: A Technical Guide to Their Activity and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, forms the foundational scaffold for a vast and functionally diverse class of neuroactive compounds. From endogenous neurotransmitters that regulate our sleep-wake cycles and mood to potent psychedelic agents and frontline therapeutics for debilitating migraines, the biological significance of tryptamine derivatives is profound and multifaceted. This technical guide provides a comprehensive exploration of the biological activity of these compounds, delving into their structure-activity relationships, receptor pharmacology, and the experimental methodologies crucial for their evaluation. As a senior application scientist, this document is designed to be a practical and insightful resource, bridging fundamental principles with field-proven applications to empower researchers in their discovery and development endeavors.
The Tryptamine Core: A Gateway to Diverse Biological Functions
The tryptamine molecule, characterized by an indole ring fused to a benzene and pyrrole ring, with a 2-aminoethyl group at the third carbon, is a privileged structure in neuropharmacology.[1] This relatively simple scaffold has been evolutionarily and synthetically elaborated upon to generate compounds with a remarkable range of biological activities. These can be broadly categorized into three main groups:
-
Endogenous Tryptamines: These are naturally occurring neurotransmitters and hormones vital for physiological homeostasis. Key examples include serotonin (5-hydroxytryptamine or 5-HT), which plays a critical role in mood, appetite, and cognition, and melatonin (N-acetyl-5-methoxytryptamine), the primary regulator of circadian rhythms.[1][2]
-
Psychedelic Tryptamines: This class includes naturally occurring compounds like psilocybin (found in "magic mushrooms") and N,N-dimethyltryptamine (DMT), as well as synthetic analogs.[1] These substances are known for their profound effects on perception, thought, and mood, primarily through their interaction with serotonin receptors in the brain.
-
Therapeutic Tryptamine Derivatives: This category is exemplified by the "triptan" class of drugs, which are highly effective for the acute treatment of migraine headaches.[3] Additionally, ongoing research is exploring the therapeutic potential of tryptamine derivatives in a variety of other conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[4][5][6][7][8]
The diverse biological effects of these derivatives are a direct consequence of their specific interactions with a range of molecular targets, most notably the serotonin (5-HT) receptor family.
The Serotonin Receptor System: The Primary Target of Tryptamine Derivatives
The biological actions of most tryptamine derivatives are mediated through their interaction with the serotonin receptor system, a large and complex family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[4][9] There are seven distinct families of 5-HT receptors (5-HT1 to 5-HT7), with multiple subtypes within each family.[10] The specific affinity and efficacy of a tryptamine derivative at these various receptor subtypes dictates its pharmacological profile.
Structure-Activity Relationships (SAR)
The biological activity of a tryptamine derivative is intricately linked to its chemical structure. Modifications to the indole ring or the ethylamine side chain can dramatically alter a compound's affinity and selectivity for different 5-HT receptor subtypes.
-
Indole Ring Substitutions: Substitutions at the 4- and 5-positions of the indole ring are particularly influential. For instance, a hydroxyl or methoxy group at the 5-position, as seen in serotonin and 5-MeO-DMT respectively, generally confers high affinity for 5-HT1A receptors.[11] Conversely, 4-substituted tryptamines, such as psilocin (4-hydroxy-DMT), tend to exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.[5] Halogen substitutions at positions 5 and 7 can also enhance activity at 5-HT2A receptors.[12]
-
Side Chain Modifications: Alkylation of the terminal amine group significantly impacts activity. N,N-dimethylation is a common feature of many psychedelic tryptamines like DMT and psilocin. Increasing the bulk of these alkyl groups can lead to diminished activity.[13] α-methylation of the side chain, as seen in α-methyltryptamine (AMT), can increase metabolic stability and alter the pharmacological profile.[13]
Receptor Binding Affinities
The affinity of a tryptamine derivative for a specific receptor subtype is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Serotonin (5-HT) | 3.1 | 11 | 4.9 | 12.5 | 5.2 |
| Tryptamine | >10,000 | - | - | 150 | - |
| N,N-Dimethyltryptamine (DMT) | 1,070 | - | - | 108 | 1,860 |
| Psilocin (4-HO-DMT) | 129 | - | - | 40 | 22 |
| 5-MeO-DMT | 16 | - | - | 61.5 | 115 |
| Sumatriptan | ~20-30 | ~20-30 | 20-30 | >1,000 | >1,000 |
Key Signaling Pathways Activated by Tryptamine Derivatives
The binding of a tryptamine derivative to a 5-HT receptor initiates a cascade of intracellular signaling events that ultimately produce a physiological response. The specific pathway activated depends on the G protein to which the receptor is coupled.
The 5-HT2A Receptor Pathway (Gq/11-coupled)
The 5-HT2A receptor is the primary target for psychedelic tryptamines. Its activation leads to the stimulation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the modulation of neuronal excitability and gene expression.
The 5-HT1A Receptor Pathway (Gi/o-coupled)
The 5-HT1A receptor is involved in the anxiolytic and antidepressant effects of some tryptamine derivatives. It is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA). Activation of 5-HT1A receptors can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and inhibition of neuronal firing.
Biosynthesis and Metabolism of Tryptamines
The physiological effects and duration of action of tryptamine derivatives are governed by their biosynthesis and metabolic pathways.
Biosynthesis of Endogenous Tryptamines
The biosynthesis of serotonin and melatonin begins with the amino acid L-tryptophan.[16] Tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase. 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin (5-HT).[16] In the pineal gland, serotonin can be further converted to melatonin through a two-step process involving N-acetylation and O-methylation.[15] Tryptamine itself is formed by the decarboxylation of tryptophan.[1]
Metabolism of Tryptamine Derivatives
The primary route of metabolism for many tryptamines is oxidative deamination by monoamine oxidase (MAO) enzymes, particularly MAO-A.[1][17] This process converts tryptamines into their corresponding indoleacetic acid derivatives, which are generally inactive.[1] For example, tryptamine is metabolized to indole-3-acetic acid.[1]
Psychedelic tryptamines such as DMT and 5-MeO-DMT are also substrates for MAO-A.[17] The co-administration of MAO inhibitors (MAOIs) can therefore dramatically potentiate and prolong their effects.[17] Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.[18] Psilocin is then metabolized, in part by MAO, to 4-hydroxyindole-3-acetic acid (4-HIAA).[18]
Triptans undergo more complex metabolic pathways. Sumatriptan, for instance, is primarily metabolized by MAO-A to an inactive indoleacetic acid analogue.[19] Other triptans are metabolized by cytochrome P450 (CYP) enzymes, which can lead to potential drug-drug interactions.[3]
Experimental Protocols for Assessing Biological Activity
A thorough characterization of the biological activity of tryptamine derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assays
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled tryptamine derivative.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Functional assays measure the cellular response to receptor activation, allowing for the determination of a compound's efficacy (i.e., whether it is an agonist, antagonist, or partial agonist) and potency (EC50 or IC50).
-
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): This assay measures changes in intracellular calcium concentration upon receptor activation.[2][20]
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the tryptamine derivative to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus agonist activity.
-
-
cAMP Assay (for Gi-coupled receptors like 5-HT1A): This assay measures changes in intracellular cyclic AMP levels.[19][21]
-
Cell Treatment: Treat cells expressing the target receptor with a compound that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the tryptamine derivative.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF or AlphaScreen. A decrease in the cAMP signal in the presence of the tryptamine derivative indicates Gi-coupled agonism.[21][22]
-
In Vivo Assays
In vivo assays are essential for understanding the behavioral and physiological effects of tryptamine derivatives in a whole organism.
The head-twitch response in mice and rats is a reliable behavioral proxy for 5-HT2A receptor activation and is widely used to screen for potential psychedelic activity.[23][24][25]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate the mice to the observation chambers.
-
Compound Administration: Administer the tryptamine derivative via a specific route (e.g., intraperitoneal injection).
-
Observation Period: Observe the animals for a defined period (e.g., 30-60 minutes).
-
HTR Quantification: Manually or automatically count the number of rapid, side-to-side head movements.
-
Data Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group. A significant increase in HTRs suggests 5-HT2A agonist activity.[26][27]
Expanding Therapeutic Horizons
While the roles of tryptamine derivatives in migraine treatment and their psychedelic effects are well-established, research continues to uncover new therapeutic avenues.
-
Oncology: Several studies have investigated the anti-proliferative effects of novel tryptamine derivatives in various cancer cell lines, suggesting potential applications as anticancer agents.[4][20][28][29]
-
Neurodegenerative Diseases: The neuroprotective and anti-inflammatory properties of some tryptamine derivatives are being explored for the treatment of conditions like Alzheimer's and Parkinson's disease.[5][6][30]
-
Inflammatory Disorders: Tryptamine itself has been shown to have anti-inflammatory effects through the activation of the aryl hydrocarbon receptor, suggesting a role for tryptamine derivatives in modulating immune responses.[8]
Conclusion
The tryptamine scaffold represents a remarkably versatile platform for the development of a wide array of biologically active compounds. From their fundamental roles as endogenous signaling molecules to their powerful therapeutic and psychoactive properties, the study of tryptamine derivatives continues to be a rich and rewarding field of research. A thorough understanding of their structure-activity relationships, receptor pharmacology, and the appropriate experimental methodologies for their evaluation is paramount for any scientist working in this area. This guide has provided a comprehensive overview of these key aspects, with the aim of equipping researchers with the knowledge and tools necessary to advance our understanding of these fascinating molecules and unlock their full therapeutic potential.
References
- Szára, S. (1961). Hallucinogenic effects and metabolism of tryptamine derivatives in man.
-
Simonetti, G., Boga, C., Durante, J., Micheletti, G., Telese, D., Caruana, P., ... & Calonghi, N. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
-
Glennon, R. A., Hong, S. S., & Dukat, M. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of medicinal chemistry, 22(4), 428–432. [Link]
- Godio, C., Trovato, A., Volontè, C., & Di Pietro, P. (2007). Biosynthetic pathway of tryptamine from [1,6-13 C]Glc 6-phosphate via the shikimate pathway. Plant physiology and biochemistry, 45(3-4), 235-241.
-
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Neuropharmacology, 61(3), 378–391. [Link]
-
Canal, C. E., & Morgan, D. (2012). Automated detection of psychedelic-induced head-twitch response in mice. Methods in molecular biology (Clifton, N.J.), 964, 65–76. [Link]
-
Engineering Saccharomyces cerevisiae for the de novo Production of Halogenated Tryptophan and Tryptamine Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Tryptamine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. (2022). Frontiers in Pharmacology. [Link]
-
Chadeayne, A. R., Pham, D. N. K., Reid, B. G., Golen, J. A., & Manke, D. R. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS omega, 7(28), 24733–24742. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Neuropharmacology, 61(3), 378–391. [Link]
-
Ki Database. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Wang, L., Liu, W., Khan, A., Wei, D., Ali, F., Khan, S. A., ... & Li, W. (2019). Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents. Bioorganic & medicinal chemistry letters, 29(9), 1133–1137. [Link]
-
Meng, J. P., Li, S. Q., Tang, Y., Xu, Z. G., Chen, Z. Z., & Gao, L. X. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC advances, 11(44), 27367–27372. [Link]
-
Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliott, S. P., & Dowling, G. (2013). An analysis of the synthetic tryptamines AMT and 5-MeO-DALT: emerging 'Novel Psychoactive Drugs'. Drug testing and analysis, 5(6), 435–443. [Link]
-
The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. (2008). CDD Vault. [Link]
-
Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]
-
Asghar, S., Mushtaq, N., Ahmed, A., Anwar, L., Munawar, R., & Akhtar, S. (2024). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Molecules (Basel, Switzerland), 29(2), 481. [Link]
-
Dolder, P. C., Schmid, Y., Haschke, M., Rentsch, K. M., & Liechti, M. E. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in pharmacology, 15, 1362259. [Link]
-
Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. (2024). ResearchGate. [Link]
-
Biomedical Significance of Tryptamine: A Review. (2017). Walsh Medical Media. [Link]
-
PDSP (Psychoactive Drug Screening Program) Drug Database. (2006). HSLS. [Link]
-
Tryptophan Metabolism. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
File:Tryptamine Biosynthesis Pathway.png. (2020). Wikimedia Commons. [Link]
-
Metabolism of 5-MeO-DMT. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wang, Y., Lim, Y., & Rhim, H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 30(6), 554–563. [Link]
-
tryptamine. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Retrieved February 15, 2026, from [Link]
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved February 15, 2026, from [Link]
-
Busbee, P. B., Menzel, L., Al-Abdullah, I., Bierschenk, D. M., Singh, N. P., Nagarkatti, M., & Nagarkatti, P. S. (2021). Tryptamine Attenuates Experimental Multiple Sclerosis Through Activation of Aryl Hydrocarbon Receptor. Frontiers in immunology, 11, 579226. [Link]
-
Ki Database. (n.d.). PDSP. Retrieved February 15, 2026, from [Link]
-
An analysis of the synthetic tryptamines AMT and 5-MeO-DALT: Emerging 'Novel Psychoactive Drugs'. (2025). ResearchGate. [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 15, 2026, from [Link]
-
Psychedelic Drug Database. (n.d.). Kaggle. Retrieved February 15, 2026, from [Link]
-
Tryptamine Attenuates Experimental Multiple Sclerosis Through Activation of Aryl Hydrocarbon Receptor. (2021). Frontiers in Immunology. [Link]
-
Triptan. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
How to run a cAMP HTRF assay. (2024). YouTube. [Link]
-
Pharmacology - 5-MeO Group. (n.d.). Release. Retrieved February 15, 2026, from [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 15, 2026, from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 15, 2026, from [Link]
-
How Does Melatonin Work?. (2025). Cleveland Clinic. [Link]
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved February 15, 2026, from [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. bu.edu [bu.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer’s Disease: AChE, MAO-B, and COX-2 as Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptamine, a Microbial Metabolite in Fermented Rice Bran Suppressed Lipopolysaccharide-Induced Inflammation in a Murine Macrophage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An analysis of the synthetic tryptamines AMT and 5-MeO-DALT: emerging 'Novel Psychoactive Drugs' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acnp.org [acnp.org]
- 15. File:Tryptamine Biosynthesis Pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 16. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Head-twitch response - Wikipedia [en.wikipedia.org]
- 23. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03740D [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Tryptamine Attenuates Experimental Multiple Sclerosis Through Activation of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Abstract: This technical guide provides a comprehensive overview of 4-hydroxytryptamine (psilocin) and its related tryptamine alkaloids, including the well-known prodrug psilocybin. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the natural distribution, biosynthesis, and analytical methodologies pertinent to these compounds. The guide details the primary fungal sources of these alkaloids, elucidates the enzymatic pathway and genetic basis for their production, and presents rigorous, step-by-step protocols for their extraction and quantification. By synthesizing current scientific understanding with practical, field-proven insights, this document serves as an authoritative resource for the ongoing investigation into these neuroactive compounds and their therapeutic potential.
Introduction to 4-Hydroxytryptamine and Related Alkaloids
4-Hydroxytryptamine, commonly known as psilocin, is a naturally occurring tryptamine alkaloid responsible for the psychoactive effects of numerous fungal species.[1] It is structurally analogous to the human neurotransmitter serotonin (5-hydroxytryptamine), which underpins its potent pharmacological activity.[1] Psilocin's primary natural precursor, psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), is a more stable prodrug that is rapidly dephosphorylated in the body to yield the active psilocin.[2][3]
The renewed interest in these compounds stems from their significant therapeutic potential in treating a range of neuropsychiatric conditions, including treatment-resistant depression, anxiety, and substance use disorders.[3][4] This guide delves into the core scientific principles governing the natural occurrence and analysis of psilocin and its key analogues:
-
Psilocybin (4-PO-DMT): The principal prodrug found in mushrooms.[3]
-
Baeocystin (4-PO-NMT): A monomethylated analogue of psilocybin.[5]
-
Norbaeocystin (4-PO-T): The direct precursor to baeocystin in the biosynthetic pathway.[5]
-
Aeruginascin (4-PO-TMT): A trimethylated analogue.[5]
-
Norpsilocin (4-HO-NMT): The dephosphorylated, active form of baeocystin.[5]
Understanding the distribution, biosynthesis, and chemical properties of this family of alkaloids is critical for standardization, drug development, and clinical application.
Natural Distribution of Tryptamine Alkaloids
The vast majority of naturally occurring 4-hydroxytryptamine and its phosphorylated derivatives are found within the fungal kingdom. While anecdotal claims of their presence in other life forms exist, they often lack rigorous analytical confirmation.
Fungal Sources
These alkaloids are produced by a diverse, though phylogenetically scattered, group of gilled mushrooms in the order Agaricales.[5][6] The capacity to synthesize psilocybin is believed to have spread between unrelated fungal lineages via horizontal gene transfer, explaining its disjunct distribution.[6][7]
Prominent genera known to produce these compounds include:
-
Psilocybe: This is the most famous and widespread genus, containing over 100 known psychoactive species. Psilocybe cubensis, Psilocybe semilanceata, and Psilocybe cyanescens are among the most potent and well-studied.[8][9]
-
Panaeolus: Several species within this genus, such as Panaeolus cyanescens, are known producers.[6]
-
Gymnopilus: Certain species in this genus also contain psilocybin.[6][7]
-
Inocybe: A few species have been reported to contain these alkaloids.[5]
The concentration and relative abundance of psilocin, psilocybin, and other analogues can vary dramatically between species, and even between different strains or individual fruit bodies of the same species.[8][10] The caps of the mushrooms generally contain higher concentrations of tryptamines than the stipes.[10]
| Table 1: Representative Alkaloid Content in Select Fungal Species (% Dry Weight) | ||
| Species | Psilocybin Content (%) | Psilocin Content (%) |
| Psilocybe zapotecorum | up to 1.89%[11] | Not reported |
| Psilocybe cubensis | ~0.63% (highly variable)[9] | ~0.60% (highly variable)[9] |
| Psilocybe semilanceata | up to 2.02%[8] | Variable |
| Psilocybe stuntzii | ~0.45%[11] | Not reported |
Note: These values represent a range from published studies and can be influenced by cultivation conditions, genetics, and analytical methods.
Biosynthesis of Psilocybin and Related Alkaloids
The production of psilocybin in fungi originates from the common amino acid L-tryptophan.[2][12] The pathway is governed by a specific cluster of genes, often referred to as the "psi" gene cluster, which encodes the necessary enzymes for the transformation.[6][13]
Core Enzymatic Steps
The biosynthesis is a four-step enzymatic cascade:
-
Decarboxylation: The pathway is initiated by the enzyme tryptophan decarboxylase (PsiD), which removes the carboxyl group from L-tryptophan to form tryptamine.[5][14]
-
Hydroxylation: Tryptamine is then hydroxylated at the 4-position of the indole ring by a monooxygenase enzyme (PsiH) to produce 4-hydroxytryptamine (psilocin).[5]
-
Phosphorylation: A kinase (PsiK) then transfers a phosphate group to the 4-hydroxy position of 4-hydroxytryptamine, yielding norbaeocystin.[5][15]
-
Methylation: Finally, a methyltransferase (PsiM) catalyzes the sequential addition of two methyl groups to the amino group of norbaeocystin. The first methylation produces baeocystin, and the second yields psilocybin.[5][12][16]
This core pathway highlights 4-hydroxytryptamine as a key intermediate.[17] A shunt pathway where 4-hydroxytryptamine is methylated to form norpsilocin has also been observed.[5]
Genetic Basis: The "Psi" Gene Cluster
The genes encoding these four core enzymes (PsiD, PsiH, PsiK, and PsiM) are typically located in close proximity on the fungal chromosome, forming a biosynthetic gene cluster (BGC).[13][15] The presence of this cluster is a definitive indicator of a species' ability to produce psilocybin. The gene order within the cluster can vary between different fungal clades, suggesting evolutionary divergence.[13][15] A transporter gene, PsiT, is also co-located and is believed to be involved in metabolite transport.[6][15]
Caption: The enzymatic pathway for psilocybin biosynthesis starting from L-tryptophan.
Analytical Methodologies
Accurate and robust analytical methods are essential for the quantification of 4-hydroxytryptamine and its analogues in natural samples, ensuring safety, consistency, and efficacy for research and clinical applications.[18][19] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20]
Sample Preparation and Extraction
The primary challenge in analyzing these compounds is their efficient extraction from the complex fungal matrix. The stability of psilocin, which is prone to oxidation, versus the more stable psilocybin must be considered.
-
Rationale: Methanol is a polar solvent effective at solubilizing tryptamine alkaloids. Mild acidification (e.g., with acetic or formic acid) can improve the stability and recovery of these compounds. Homogenization increases the surface area, leading to higher extraction efficiency.[10] Using an internal standard is a self-validating step crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Materials:
-
Dried, homogenized mushroom powder
-
Methanol (LC-MS grade)
-
Acetic Acid (Glacial)
-
Deuterated internal standards (e.g., Psilocybin-D4, Psilocin-D10)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
-
-
Procedure:
-
Weighing: Accurately weigh approximately 50 mg of cryo-milled, dried mushroom powder into a clean microcentrifuge tube.
-
Solvent Preparation: Prepare an extraction solvent of 5% acetic acid in methanol.
-
Extraction (Step 1): Add 3 mL of the extraction solvent to the tube.
-
Agitation: Vortex the sample vigorously for 30 minutes at 2500 rpm to ensure thorough mixing and extraction.[10]
-
Centrifugation: Centrifuge the tube for 10 minutes at 4000 rpm to pellet the solid fungal material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.
-
Re-extraction (Optional but Recommended): Add another 2 mL of extraction solvent to the pellet, vortex for another 30 minutes, centrifuge, and combine the supernatant with the first extract. This ensures maximum recovery.
-
Volume Adjustment & Dilution: Bring the final volume of the combined supernatant to 10 mL with water. A significant subsequent dilution (e.g., 1:1000 with water) is often necessary to bring the analyte concentrations within the linear range of the instrument's calibration curve.[18]
-
Internal Standard Spiking: Spike the final diluted extract with a known concentration of internal standards (e.g., 50 ng/mL).
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Chromatographic Separation and Detection
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used.[20][21] A C18 column is common, with a mobile phase gradient consisting of acidified water (e.g., with 0.1-0.3% formic acid) and an organic solvent like acetonitrile or methanol.[20][21]
-
Detection:
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. Analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[18]
-
Diode Array Detector (DAD/UV): UV detection can be used, typically at a wavelength around 266 nm, but it is less sensitive and specific than MS/MS.[21]
-
Caption: A generalized workflow for the analysis of tryptamines in fungal samples.
Pharmacological Significance
The therapeutic and psychoactive effects of these alkaloids are mediated primarily by 4-hydroxytryptamine (psilocin).
-
Mechanism of Action: Psilocin is a partial agonist of multiple serotonin receptors, with its psychedelic effects attributed specifically to its action at the serotonin 5-HT2A receptor.[4][22][23] Activation of this receptor in cortical neurons is believed to increase glutamatergic activity and alter brain connectivity, leading to the characteristic changes in perception, mood, and cognition.[4][24]
-
Psilocybin as a Prodrug: Ingested psilocybin is biologically inactive.[3] It is rapidly dephosphorylated by alkaline phosphatase enzymes in the gut and liver to produce the systemically available and pharmacologically active psilocin.[2] This conversion is essential for the compound to cross the blood-brain barrier and exert its effects.
-
Metabolism: Psilocin is further metabolized in the liver, primarily via glucuronidation (Phase II metabolism) to psilocin-O-glucuronide, which is then excreted.[5] A smaller fraction is metabolized by monoamine oxidase (MAO) in a pathway similar to serotonin.[2]
Conclusion and Future Directions
4-hydroxytryptamine and its related alkaloids represent a fascinating and therapeutically promising class of natural products. Their occurrence is primarily restricted to specific genera of fungi, where they are synthesized from L-tryptophan via a well-defined enzymatic pathway encoded by the "psi" gene cluster. Rigorous analytical techniques, spearheaded by LC-MS/MS, are crucial for the accurate quantification required for both forensic and clinical purposes.
Future research should focus on:
-
Exploring Chemical Diversity: A full characterization of the minor alkaloids in various species and their potential contribution to the overall pharmacological effect (the "entourage effect").[9][25]
-
Standardization: Development of certified reference materials and standardized protocols to ensure inter-laboratory consistency and product safety.
-
Biosynthetic Engineering: Leveraging the known gene cluster to produce these compounds in heterologous systems like E. coli or yeast for scalable and controlled manufacturing.
A deeper understanding of the natural occurrence and chemistry of these compounds will continue to underpin their safe and effective development as next-generation psychiatric therapeutics.
References
-
Quantification of Psilocybin and Psilocin in Mushroom by LC- MS/MS. (URL: [Link])
-
The Biochemistry of Psilocybin & Its Metabolism in the Human Body. (URL: [Link])
-
Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy. (URL: [Link])
-
Sensitive quantitative analysis of psilocin and psilocybin in hair samples from suspected users and their distribution in seized hallucinogenic mushrooms. (URL: [Link])
-
New Analytical Technique for Measuring Psilocybin Potency in Mushrooms. (URL: [Link])
-
Psilocybin biosynthesis The psilocybin pathway originates from... (URL: [Link])
-
Phylogenomics of the psychoactive mushroom genus Psilocybe and evolution of the psilocybin biosynthetic gene cluster. (URL: [Link])
-
Genetic regulation of l-tryptophan metabolism in Psilocybe mexicana supports psilocybin biosynthesis. (URL: [Link])
-
Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. (URL: [Link])
-
An enzyme makes mushrooms “magical”. (URL: [Link])
-
Horizontal gene cluster transfer increased hallucinogenic mushroom diversity. (URL: [Link])
-
Psilocybin - Wikipedia. (URL: [Link])
-
Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps. (URL: [Link])
-
Evolution and horizontal transfer of the psilocybin biosynthetic gene cluster drive the diversification of magic mushrooms. (URL: [Link])
-
Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. (URL: [Link])
-
Development of Psilocybe Mushroom Species Reference Material—Cultivation Parameters and Chemical Profiles. (URL: [Link])
-
Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives. (URL: [Link])
-
5-HT2A receptor - Wikipedia. (URL: [Link])
-
Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. (URL: [Link])
-
5-HT 2A receptors: Pharmacology and functional selectivity. (URL: [Link])
-
Psilocybin mushroom - Wikipedia. (URL: [Link])
-
4-Hydroxytryptamine - Wikipedia. (URL: [Link])
-
This Is Your Brain's 5-HT2A Receptors on LSD or Psilocybin. (URL: [Link])
-
4-Hydroxytryptamine: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms. (URL: [Link])
-
Identification of ω- N -Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product. (URL: [Link])
-
Psilocin - Wikipedia. (URL: [Link])
-
Discovery of psychoactive plant and mushroom alkaloids in ancient fungal cicada pathogens. (URL: [Link])
Sources
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Psilocybin - Wikipedia [en.wikipedia.org]
- 4. cambridge.org [cambridge.org]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mycosphere.org [mycosphere.org]
- 8. mdpi.com [mdpi.com]
- 9. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 10. oregon.gov [oregon.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Genetic regulation of l-tryptophan metabolism in Psilocybe mexicana supports psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An enzyme makes mushrooms “magical” - Leibniz-HKI [leibniz-hki.de]
- 17. 4-Hydroxytryptamine: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 18. sciex.com [sciex.com]
- 19. New Analytical Technique for Measuring Psilocybin Potency in Mushrooms | Lab Manager [labmanager.com]
- 20. d-nb.info [d-nb.info]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. This Is Your Brain’s 5-HT2A Receptors on LSD or Psilocybin | Psychology Today [psychologytoday.com]
- 24. Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. — Department of Pharmacology [pharm.ox.ac.uk]
- 25. researchgate.net [researchgate.net]
Technical Guide: Receptor Binding Profiles of Tryptamine Psychedelics
Executive Summary
This technical guide dissects the pharmacodynamics of N,N-dialkyltryptamines (e.g., Psilocin, DMT, 5-MeO-DMT), focusing on their interaction with the serotonin 5-HT receptor family. Unlike phenethylamines (e.g., 2C-B) or lysergamides (e.g., LSD), simple tryptamines possess a unique "indolic flexibility" that allows for promiscuous binding across 5-HT1, 5-HT2, and 5-HT7 subtypes.
For drug development professionals, the critical differentiator is not merely affinity (
Structural Basis of Binding
The Indole Scaffold & Cryo-EM Insights
The tryptamine core mimics the endogenous ligand serotonin (5-HT). Recent Cryo-EM structures (Kim et al., 2020) of the 5-HT2A receptor reveal the mechanistic basis of activation.
-
The Orthosteric Pocket: The protonated amine of the tryptamine forms a critical salt bridge with Asp155 (D3.32) in Transmembrane Helix 3 (TM3).
-
The "Lid" Mechanism: Upon binding, Extracellular Loop 2 (ECL2)—specifically residues Leu229 and Ala230 —undergoes a conformational collapse, effectively trapping the ligand in the pocket. This residence time (
) correlates with potency. -
The Toggle Switch: The indole ring engages in
- stacking with Phe339 (TM6) and Phe340 (TM6). This interaction triggers the outward movement of TM6, opening the intracellular cavity for G-protein coupling.
Visualization: The Activation Cascade
The following diagram illustrates the structural logic flow from ligand entry to G-protein recruitment.
Figure 1: Structural activation cascade of the 5-HT2A receptor upon tryptamine binding.
Comparative Receptor Profiles
The following data aggregates
Table 1: Binding Affinity ( in nM) of Key Tryptamines
| Compound | 5-HT2A (Psychedelic) | 5-HT1A (Anxiolytic/Dissociative) | 5-HT2C (Somatic/Anxiety) | SERT (Transporter) | 1A/2A Ratio |
| LSD (Ref) | 3.5 | 1.1 | 5.5 | >10,000 | 0.3 (Balanced) |
| Psilocin | 107 | 120 | 230 | >10,000 | ~1.1 (Balanced) |
| N,N-DMT | 2,200 | 7,500 | 2,800 | 3,800 | 3.4 (Low Affinity) |
| 5-MeO-DMT | 205 | 0.6 | 1,600 | 3,200 | 0.003 (1A Dominant) |
Data Synthesis & Causality
-
N,N-DMT: The surprisingly low affinity (
> 2000 nM) for 5-HT2A necessitates the rapid, high-concentration delivery seen in inhalation or IV administration to achieve receptor occupancy. -
5-MeO-DMT: The addition of the methoxy group at the 5-position drastically increases affinity for 5-HT1A (0.6 nM). This 1A-dominance contributes to the "ego-dissolution" and lack of visual complexity compared to DMT.
-
Psilocin: Exhibits a "Goldilocks" profile with moderate, balanced affinity across 2A, 2C, and 1A, supporting its stable and manageable clinical profile.
Functional Selectivity (Biased Agonism)
Binding affinity tells only half the story. The therapeutic potential vs. hallucinogenic intensity is increasingly linked to biased agonism —whether the receptor preferentially signals through G-proteins or
-
Canonical Pathway (Gq/11): Leads to Calcium (
) release. Correlates strongly with the Head-Twitch Response (HTR) in rodents, a proxy for hallucinations.[2] -
Non-Canonical Pathway (
-Arrestin2): Leads to receptor internalization and desensitization.
Hypothesis: Compounds that maximize Gq signaling while minimizing
Figure 2: Divergent signaling pathways. Tryptamines vary in their 'Bias Factor' between these two arms.
Experimental Protocols
To validate these profiles, two assays are required: Radioligand Binding (for Affinity/
Protocol A: Radioligand Competition Binding (5-HT2A)
This protocol determines the affinity of a test compound by measuring its ability to displace a radiolabeled antagonist (e.g.,
Reagents:
-
Source: HEK293T membrane preparations stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (1.0 nM final conc). -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 5-10
protein/well. -
Plating: In a 96-well polypropylene plate, add:
-
Equilibrium: Incubate for 60 minutes at 37°C (critical for reaching equilibrium with slow-dissociating tryptamines).
-
Termination: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash: Wash filters
with ice-cold Tris buffer. -
Quantification: Liquid scintillation counting.
Protocol B: Functional Ca2+ Flux (FLIPR)
To determine if the compound is an agonist or antagonist.
-
Dye Loading: Load CHO-K1-5HT2A cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
-
Baseline: Measure fluorescence for 10 seconds.
-
Injection: Inject test compound.
-
Readout: Measure fluorescence increase (RFU) over 180 seconds.
-
Calculation: Plot Max-Min RFU against log[Concentration] to derive
and .
Figure 3: Standard Operating Procedure for Radioligand Competition Assay.
References
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome.[4] PLOS ONE, 5(2), e9019. [Link]
-
Kim, K., et al. (2020).[5] Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[4] Cell, 182(6), 1574-1588. [Link]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link]
-
Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP): Data Database. NIMH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This Is Your Brain’s 5-HT2A Receptors on LSD or Psilocybin | Psychology Today United Kingdom [psychologytoday.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Purification of 4-Methyltryptamine
Abstract
This document provides a detailed technical guide for the synthesis and purification of 4-methyltryptamine (4-Me-T), a tryptamine derivative of significant interest in neurochemical and pharmacological research.[1][2] We present a robust and well-documented synthetic pathway commencing from the commercially available precursor, 4-methylindole. The described methodology involves a three-step sequence: Vilsmeier-Haack formylation, Henry condensation, and subsequent reduction of the intermediate nitrostyrene. Emphasis is placed on explaining the chemical principles behind each step, ensuring that the protocols are not merely prescriptive but also instructive. This guide includes comprehensive, step-by-step experimental procedures, purification protocols based on acid-base extraction and recrystallization, and methods for analytical characterization. All quantitative data is summarized for clarity, and key workflows are illustrated with diagrams to facilitate understanding and reproducibility in a laboratory setting.
Introduction and Synthetic Strategy Overview
4-Methyltryptamine is a substituted tryptamine and a structural analogue of the neurotransmitter serotonin. Its synthesis is a key step for further derivatization and pharmacological investigation, such as the preparation of 4-methyl-N,N-dimethyltryptamine (4-Me-DMT).[2][3] While several routes to tryptamines exist, including the Speeter-Anthony and Fischer indole syntheses, a highly reliable and scalable approach involves the construction of the ethylamine side chain from an indole-3-carboxaldehyde intermediate.[4][5]
The strategy detailed herein was chosen for its high yields, operational simplicity, and the use of readily available reagents. The overall synthetic workflow is depicted below and consists of three primary stages:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the 4-methylindole ring.
-
Henry Condensation: Reaction of the resulting aldehyde with nitromethane to form the β-nitrostyrene derivative.
-
Nitrostyrene Reduction: Complete reduction of both the nitro group and the alkene double bond to yield the target primary amine, 4-methyltryptamine.
This pathway provides a clear and efficient route to the target compound, with straightforward purification procedures to ensure high purity of the final product.
Caption: Overall workflow for the synthesis and purification of 4-methyltryptamine.
Detailed Synthetic Protocols
Step 1: Vilsmeier-Haack Formylation of 4-Methylindole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring, such as an indole. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The indole nitrogen's lone pair directs electrophilic substitution to the C3 position, which is the most nucleophilic carbon, resulting in the desired aldehyde.
Protocol:
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature does not exceed 10°C. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a solid precipitate.
-
Indole Addition: Dissolve 4-methylindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 40°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic (pH ~8-9). This will hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The product, 4-methylindole-3-carboxaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Methylindole | 131.18 | 1.0 |
| POCl₃ | 153.33 | 1.5 |
| DMF | 73.09 | 4.0 |
Step 2: Henry Condensation to form β-Nitrostyrene
The Henry reaction (or nitroaldol reaction) is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. In this step, the acidic α-proton of nitromethane is abstracted by a base (e.g., ammonium acetate) to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylindole-3-carboxaldehyde. The resulting nitroaldol adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitrostyrene.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-methylindole-3-carboxaldehyde (1.0 equiv.), nitromethane (5.0 equiv., serving as both reagent and solvent), and ammonium acetate (1.2 equiv.) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 100°C) with stirring for 2-4 hours. The solution will typically darken in color. Monitor the disappearance of the starting aldehyde by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(4-methyl-1H-indol-3-yl)-2-nitroethene, will often precipitate from the excess nitromethane. If not, the excess nitromethane can be removed under reduced pressure.
-
Purification: The crude solid can be purified by washing with cold ethanol or by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield the product as a bright yellow-orange crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Methylindole-3-carboxaldehyde | 159.18 | 1.0 |
| Nitromethane | 61.04 | 5.0 |
| Ammonium Acetate | 77.08 | 1.2 |
Step 3: Reduction of 1-(4-Methylindol-3-yl)-2-nitroethene
The reduction of the β-nitrostyrene intermediate is a critical step that simultaneously reduces the nitro group to a primary amine and the carbon-carbon double bond. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, a milder and more operationally simple method utilizes sodium borohydride (NaBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂).[6][7][8] This system is highly efficient and avoids the need for strictly anhydrous conditions. It is proposed that Cu(II) is reduced in situ to an active copper species that facilitates the reduction.[6][8]
Caption: Proposed role of the NaBH₄/CuCl₂ system in nitrostyyrene reduction.[6][8]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium borohydride (NaBH₄, 7.5 equiv.) in a 2:1 mixture of isopropyl alcohol and water.[7]
-
Substrate Addition: Add the nitrostyrene derivative (1.0 equiv.) in small portions to the stirring suspension. The reaction can be exothermic.
-
Catalyst Addition: To this mixture, add a freshly prepared aqueous solution of copper(II) chloride (CuCl₂, 0.5 equiv.) dropwise. A color change and gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 30-60 minutes.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully add an aqueous solution of sodium hydroxide (e.g., 25-35% w/v) to decompose any excess NaBH₄ and to bring the pH to >12.
-
Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-methyltryptamine freebase, often as an oil or a waxy solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 1-(4-Methylindol-3-yl)-2-nitroethene | 202.21 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 |
| Copper(II) Chloride (CuCl₂) | 134.45 | 0.5 |
Purification Protocols
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and inorganic salts. A combination of acid-base extraction and recrystallization is highly effective for tryptamines.
Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude 4-methyltryptamine oil/solid in a nonpolar organic solvent like toluene or DCM.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). The protonated tryptamine salt will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash (Optional): Combine the acidic aqueous extracts and wash once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 12). The deprotonated 4-methyltryptamine freebase will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (DCM or ethyl acetate).
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the purified 4-methyltryptamine freebase.
Recrystallization / Salt Formation
For long-term stability and ease of handling, the purified freebase is often converted to a stable crystalline salt, such as the fumarate or hydrochloride salt.[4]
-
Salt Formation (Fumarate): Dissolve the purified freebase in a minimal amount of a hot solvent like isopropanol or acetone. In a separate flask, dissolve a stoichiometric amount (0.5 equiv. for a 2:1 amine:acid salt) of fumaric acid in the same hot solvent.
-
Crystallization: Add the fumaric acid solution to the tryptamine solution while hot. The fumarate salt should begin to precipitate. Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the indole ring protons, the methyl group, and the ethylamine side chain.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For 4-methyltryptamine (C₁₁H₁₄N₂), the expected molecular weight is approximately 174.24 g/mol .
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[9]
References
-
Erowid. (n.d.). Tryptamine from Tryptophan. Rhodium.ws. [Link]
- Speeter, M. E., & Anthony, W. C. (1954). Process of purifying tryptamine.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
Sciencemadness Discussion Board. (2008). n,n-dimethyltryptamine by Eschweiler-Clarke methylation of tryptamine. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
mzCloud. (2016). 4-Methyl-α-ethyltryptamine. [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. [Link]
-
Skryzhevska, A., et al. (2023). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]
-
Iannuzzi, A. S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. [Link]
-
Fitzgerald, R. L., et al. (2021). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). r/chemhelp. [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?[Link]
-
Hoshino, T., & Kobayashi, T. (1938). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Bulletin of the Chemical Society of Japan. [Link]
- Barker, S. A., et al. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
-
Wikipedia. (2023). 4-Methyl-DMT. [Link]
-
The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes. [Link]
-
Wikipedia. (2023). 4-Methyl-α-methyltryptamine. [Link]
-
D'Andrea, L., & Kuchar, J. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Palamar, J. J., et al. (2025). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. [Link]
-
O'Brien, E., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Forensic Science International. [Link]
-
ResearchGate. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. [Link]
-
Sciencemadness Discussion Board. (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link]
-
PubChem. (n.d.). 4-Methylindole. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. [Link]
-
Peters, F. T., et al. (2011). Identification of 4-methylamphetamine in ecstasy tablets. Toxichem Krimtech. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
Application Note: Analytical Characterization of 4-Methyltryptamine (4-MeT) and Regioisomeric Byproducts
[1][2]
Abstract
4-Methyltryptamine (4-MeT) is a psychoactive indole alkaloid and a structural isomer of the more commonly controlled 5-methyltryptamine and
Part 1: Chemical Context & Synthesis Byproducts[2]
To develop a robust analytical method, one must understand the origin of impurities. 4-MeT is typically synthesized via the Fischer Indole Synthesis using (3-methylphenyl)hydrazine.[1][2]
The "Isomer Problem"
The reaction of 3-methylphenylhydrazine with 4-chlorobutanal (Grandberg modification) or a comparable aldehyde yields a hydrazone intermediate.[1] During the [3,3]-sigmatropic rearrangement, the cyclization can occur at either of the two ortho positions relative to the hydrazine moiety.
-
Path A (Sterically Hindered): Cyclization at the position adjacent to the methyl group yields 4-methyltryptamine .
-
Path B (Sterically Favored): Cyclization at the position para to the methyl group yields 6-methyltryptamine .
Consequently, "street" or crude samples of 4-MeT almost invariably contain 6-MeT unless rigorous purification (column chromatography) is performed.[1][2]
Synthesis Pathway Diagram
The following diagram illustrates the bifurcation point that creates the critical impurity.
Caption: Mechanistic bifurcation in Fischer Indole Synthesis leading to the co-eluting impurity 6-MeT.
Part 2: Sample Preparation
Objective: Isolate basic amines from the matrix while removing neutral/acidic excipients.
Protocol: Liquid-Liquid Extraction (LLE)[1][2]
-
Sample Solubilization: Dissolve 10 mg of sample in 5 mL of 0.1 M HCl. (Acidic pH protonates the amine, keeping it in the aqueous phase).[2]
-
Wash: Add 5 mL of hexane, vortex for 30s, and centrifuge. Discard the top organic layer (removes neutral oils/lipids).
-
Basification: Adjust aqueous phase pH to >11 using 1.0 M NaOH. Note: The solution may turn cloudy as the free base precipitates.
-
Extraction: Add 5 mL of Ethyl Acetate or Dichloromethane (DCM) . Vortex vigorously for 1 minute.
-
Collection: Centrifuge to separate layers. Collect the organic (top for EtOAc, bottom for DCM) layer.[2]
-
Drying: Pass the organic solvent through anhydrous
to remove water. -
Reconstitution: Evaporate to dryness under nitrogen stream and reconstitute in 1 mL Methanol for GC-MS or
for NMR.
Part 3: GC-MS Analysis & Fragmentation Logic
Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2]
Differentiation from Side-Chain Isomers ( -MT, N-MT)
All methyltryptamine isomers share the molecular ion (
| Compound | Structure | Base Peak (100%) | Mechanism |
| 4-MeT | Ring-Methylated | m/z 144 | |
| Side-Chain Methylated | m/z 130 | ||
| N-MT | N-Methylated | m/z 130 |
Diagnostic Rule: If the base peak is 144 , the methyl group is on the indole ring. If the base peak is 130 , the methyl group is on the ethylamine chain.
Differentiation from Regioisomers (4-MeT vs 6-MeT)
Both 4-MeT and 6-MeT produce the
-
Elution Order: On non-polar columns (5% phenyl), 4-substituted tryptamines typically elute earlier than their 5-, 6-, or 7-substituted counterparts.[1][2]
-
Resolution: A standard
ramp may result in co-elution.[2]-
Protocol Adjustment: Use a slower ramp (
) between and to resolve the 4-MeT and 6-MeT peaks.
-
Part 4: Structural Confirmation via NMR (The Gold Standard)[2]
When GC-MS is ambiguous due to co-elution, 1H-NMR provides definitive proof of the substitution pattern.[1]
Solvent:
The "Coupling Pattern" Test
The aromatic region (6.8 – 7.5 ppm) allows immediate distinction between 4-MeT and 6-MeT based on proton adjacency.[1]
A. 4-Methyltryptamine (Target)[1][2][8]
-
Substituent: Methyl at C4.
-
Remaining Protons: H-5, H-6, H-7.
-
Pattern: Three adjacent protons.
-
H-5: Doublet (coupled to H-6).
-
H-6: Triplet (or dd, coupled to H-5 and H-7).
-
H-7: Doublet (coupled to H-6).
-
-
Key Feature: No aromatic singlet (except the H-2 indole proton which is distinct).
B. 6-Methyltryptamine (Impurity)[1][2]
-
Substituent: Methyl at C6.
-
Remaining Protons: H-4, H-5, H-7.
-
Pattern:
-
Key Feature: The presence of a singlet around 7.0-7.2 ppm indicates 6-MeT (or 5-MeT).[1][2]
Analytical Decision Tree
Caption: Workflow for differentiating methyltryptamine isomers using MS fragmentation and NMR coupling logic.
Part 5: Byproduct Profiling
In drug development or forensic profiling, identifying the "fingerprint" impurities confirms the synthesis method.
| Impurity | Origin | Detection (GC-MS) |
| 6-Methyltryptamine | Regioisomer from Fischer Synthesis | MW 174, Base 144.[1] Elutes after 4-MeT. |
| (3-Methylphenyl)hydrazine | Unreacted Starting Material | MW 122.[1] Often decomposes in GC inlet. |
| 1,2,3,4-Tetrahydro-beta-carbolines | Pictet-Spengler condensation with formaldehyde (solvent impurity) | MW 186 (+12 vs parent).[1] |
| Dinaphthyl/Diindolyl | Oxidative coupling dimers | High MW (>300).[2] Late eluting. |
Note on Stability: Tryptamines are susceptible to oxidation. Samples should be stored in amber glass at -20°C. If the solution turns pink/brown, it indicates the formation of quinoidal oxidation products.[1]
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.12.[1] Retrieved from [Link][1][2]
-
Brandt, S. D., et al. (2010).[2][9] "Analyses of second-generation legal highs." Drug Testing and Analysis. (Context: Tryptamine isomer differentiation). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 4-Methyltryptamine.[1] National Library of Medicine. Retrieved from [Link][1][2]
-
Taschwer, M., et al. (2016).[2] "Analysis and identification of tryptamines by gas chromatography." Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
- 1. Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 4-Methyl-α-methyltryptamine - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Designing in vivo studies for 4-methyltryptamine in animal models.
Application Note: Preclinical Characterization of 4-Methyltryptamine (4-MeT)
Abstract & Strategic Rationale
4-Methyltryptamine (4-MeT) represents a critical structure-activity relationship (SAR) probe in the study of serotonergic modulators. Unlike its 4-hydroxylated analog (Psilocin), 4-MeT possesses a hydrophobic methyl group at the indole 4-position. This structural modification tests the steric tolerance of the 5-HT\textsubscript{2A} receptor's orthosteric binding pocket without the hydrogen-bonding capability of a hydroxyl group.
Designing in vivo studies for 4-MeT requires specific attention to metabolic stability . As a primary amine without alpha-methylation, 4-MeT is a prime substrate for Monoamine Oxidase A (MAO-A). Consequently, standard protocols used for resistant analogs (e.g., DOI, 5-MeO-AMT) must be adapted to account for rapid clearance and short half-life.
This guide outlines a tiered experimental approach: Formulation , Safety Profiling (Irwin Test) , and Pharmacodynamic Validation (Head Twitch Response) .
Part 1: Pharmacokinetics & Formulation Strategy
The bioavailability of tryptamines is strictly governed by their salt form and vehicle. 4-MeT is lipophilic in its freebase form but water-soluble as a hydrochloride or fumarate salt.
Protocol A: Vehicle Selection and Preparation
Objective: Create a stable, injectable solution at 10 mg/mL.
-
Preferred Salt: 4-Methyltryptamine Fumarate or Hydrochloride.
-
Route of Administration: Intraperitoneal (IP) or Subcutaneous (SC). Oral dosing is not recommended due to first-pass MAO metabolism.
Formulation Matrix:
| Compound Form | Primary Vehicle | Co-Solvent (If precipitating) | pH Adjustment |
| Salt (HCl/Fumarate) | 0.9% Sterile Saline | None usually required | Adjust to pH 6.0–7.0 with 0.1M NaOH |
| Freebase | 10% DMSO | 10% Tween-80 + 80% Saline | Requires acidification (0.1M HCl) to dissolve initially |
Step-by-Step Preparation (Salt Form):
-
Weighing: Accurately weigh 4-MeT salt (correcting for the weight of the counter-ion).
-
Dissolution: Add 80% of the calculated volume of sterile saline. Vortex for 2 minutes.
-
Sonication: If particulate matter remains, sonicate at 40°C for 10 minutes.
-
pH Check: Verify pH is near neutral (6.5–7.4). Tryptamines can degrade in highly basic solutions.
-
Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.
Part 2: Safety & Dose-Ranging (The Irwin Screen)
Before efficacy testing, a Modified Irwin Test is mandatory to establish the Maximum Tolerated Dose (MTD) and identify gross neurotoxicity (serotonin syndrome).
Experimental Design:
-
Subjects: C57BL/6J Mice (Male, 8-10 weeks).
-
Group Size:
per dose (Exploratory phase). -
Dose Ladder (Logarithmic): 0.3, 1.0, 3.0, 10.0, 30.0 mg/kg (IP).
Scoring Workflow: Observations occur at 0, 5, 15, 30, and 60 minutes post-injection.
| Domain | Signs of Toxicity / Serotonin Syndrome | Scoring (0-3) |
| Autonomic | Salivation, Piloerection, Hyperthermia | 0=None, 3=Profuse |
| Neuromuscular | Tremor, Ataxia, Hindlimb Abduction | 0=Normal, 3=Severe |
| Sensorimotor | Startle Response, Touch Response | 0=Normal, 3=Hyper-reactive |
| CNS State | Sedation vs. Convulsions | 0=Alert, 3=Convulsion |
Critical Safety Note: If 4-MeT is co-administered with an MAO inhibitor (e.g., Pargyline) to extend half-life, the dose of 4-MeT must be reduced by 5-10 fold to prevent lethal serotonin toxicity.
Part 3: Pharmacodynamic Profiling (Head Twitch Response)
The Head Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT\textsubscript{2A} receptor activation in rodents. It is a rapid, rotational movement of the head that is distinct from grooming or shivering.
Mechanism of Action
The HTR is mediated via the G\textsubscript{q}-coupled signaling pathway in cortical pyramidal neurons.
Figure 1: Signal transduction pathway for 4-MeT induced HTR behavior.
HTR Experimental Protocol
-
Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced artifacts.
-
Pre-Test: Place mouse in a clear observation cylinder (15 cm diameter) for 10 minutes to habituate.
-
Dosing: Administer 4-MeT (IP) at the determined effective dose (typically 1–10 mg/kg based on pilot data).
-
Recording: Immediately record video (60 fps minimum) for 30 minutes.
-
Scoring:
-
Blind Scoring: Observers must be blinded to the treatment group.
-
Definition: A rapid rotational jerk of the head (duration < 0.1s).
-
Exclusion: Do not count "wet dog shakes" (whole body shivers) or grooming movements.
-
Data Analysis: Plot total HTR counts over 30 minutes. A bell-shaped dose-response curve is typical for tryptamines; high doses may reduce HTR due to competing 5-HT\textsubscript{1A} activation or motor impairment.
Part 4: Study Workflow Visualization
The following diagram illustrates the logical flow of the study, ensuring self-validation at each step.
Figure 2: Experimental workflow for validating 4-MeT activity.
Part 5: Expected Outcomes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No HTR observed | Rapid MAO metabolism | Pre-treat with Pargyline (MAOI) or switch to IV route. |
| Sedation | 5-HT\textsubscript{1A} dominance | Check for "flat body posture." Lower the dose. |
| Precipitation | Poor solubility | Add 10-20% HP- |
References
-
Ray, T. S. (2010).[1] Psychedelics and the Human Receptorome. PLoS ONE. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011).[2][3] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
-
Canal, C. E., & Morgan, D. (2012).[4] Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Neuroscience Protocols. Link
-
Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. biomolther.org [biomolther.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabotropic Glutamate2 Receptors Play a Key Role in Modulating Head Twitches Induced by a Serotonergic Hallucinogen in Mice [frontiersin.org]
Precision Quantitation of Tryptamines in Plasma: A High-Sensitivity LC-MS/MS Workflow
Executive Summary
The quantification of tryptamines—specifically Psilocybin , Psilocin , N,N-Dimethyltryptamine (DMT) , and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) —in human plasma presents unique bioanalytical challenges. These include the rapid oxidative degradation of psilocin, the presence of structural isomers (e.g., psilocin vs. bufotenine), and the need for high sensitivity (sub-ng/mL) due to rapid metabolism.
This guide moves beyond generic "cookbooks" to provide a validated, self-correcting workflow . We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for superior matrix cleanup and Biphenyl chromatography for robust isomeric separation. This protocol is designed for compliance with FDA/EMA bioanalytical guidelines.
Method Development Logic: The "Why" Behind the Protocol
The Stability Challenge: "The Psilocin Trap"
Psilocin (4-hydroxy-DMT) is chemically unstable. In the presence of oxygen and basic pH, the phenolic hydroxyl group oxidizes rapidly, forming a blue-colored quinone imine product that is undetectable by MRM.
-
Solution: Plasma samples must be acidified immediately upon collection. Ascorbic acid is added as an antioxidant to prevent this degradation during sample processing and storage [1, 2].
The Isomer Challenge
Psilocin and Bufotenine (5-hydroxy-DMT) are structural isomers with identical precursor ions (
-
Solution: We utilize a Biphenyl stationary phase .[1][2] The
interactions between the biphenyl ligands and the indole ring system provide enhanced selectivity for aromatic isomers compared to hydrophobic interaction alone [3, 4].
Matrix Effects & Sensitivity
Protein Precipitation (PPT) is fast but leaves phospholipids that cause ion suppression in the source, reducing sensitivity and robustness.
-
Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE . Tryptamines are basic (
); MCX retains them via ionic interaction while allowing organic washes to remove neutral interferences and phospholipids [5].
Experimental Protocol
Materials & Reagents
-
Analytes: Psilocybin, Psilocin, N,N-DMT, 5-MeO-DMT (1 mg/mL in MeOH).
-
Internal Standards (IS): Psilocin-d4, DMT-d4, 5-MeO-DMT-d4.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Ascorbic Acid.
-
SPE Plate: Oasis MCX 96-well plate (30 mg) or equivalent Mixed-Mode Cation Exchange.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl equivalent.
Sample Preparation Workflow (SPE)
Critical Step: Plasma stabilization.
-
Collection: Collect blood into K2EDTA tubes containing 10 mM Ascorbic Acid . Centrifuge at 4°C to harvest plasma.
Extraction Protocol:
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL 4%
(aq). Vortex. -
Conditioning:
-
200 µL MeOH
-
200 µL Water
-
-
Loading: Load pre-treated sample (~420 µL) onto MCX plate.
-
Washing:
-
Wash 1: 200 µL 2% Formic Acid in Water (removes acidic/neutral interferences).
-
Wash 2:[3] 200 µL MeOH (removes hydrophobic neutrals/phospholipids).
-
-
Elution: 2 x 50 µL 5% Ammonium Hydroxide in MeOH/ACN (50:50) .
-
Note: The high pH breaks the ionic bond.
-
-
Reconstitution: Evaporate eluate under
at 40°C. Reconstitute in 100 µL Mobile Phase A containing 10 mM Ascorbic Acid.
Visualization: Extraction Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of matrix interferences while retaining basic tryptamines.
LC-MS/MS Conditions
Chromatography:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
| 0.0 | 5 | Hold for polar retention (Psilocybin) |
| 0.5 | 5 | Start Gradient |
| 4.0 | 95 | Elute hydrophobic tryptamines |
| 5.0 | 95 | Column Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End of Run |
Mass Spectrometry (ESI+):
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Aux).
MRM Transitions Table:
| Analyte | Precursor ( | Product (Quant) | Product (Qual) | Collision Energy (V) |
| Psilocybin | 285.1 | 205.1 | 240.0 | 25 / 15 |
| Psilocin | 205.1 | 160.1 | 116.1 | 20 / 35 |
| Bufotenine | 205.1 | 160.1 | 116.1 | 20 / 35 |
| N,N-DMT | 189.1 | 144.1 | 58.1 | 20 / 40 |
| 5-MeO-DMT | 219.1 | 174.1 | 159.1 | 22 / 30 |
| Psilocin-d4 (IS) | 209.1 | 164.1 | - | 20 |
Note on Isomers: Psilocin and Bufotenine share transitions. They must be distinguished by Retention Time (RT). On a Biphenyl column, Psilocybin elutes first, followed by Bufotenine, then Psilocin, then DMT.
Visualization: LC-MS/MS System Logic
Caption: LC-MS/MS data acquisition path. Biphenyl chemistry separates isomers before MS filtration.
Validation Parameters (FDA/EMA)
To ensure this method is "field-ready," the following criteria must be met during validation:
-
Linearity:
ng/mL. Weighted ( ) linear regression. .[6][7] -
Accuracy & Precision:
-
Intra-day/Inter-day: CV < 15% (20% at LLOQ).
-
Accuracy: 85-115% of nominal.
-
-
Matrix Effect (ME):
-
Calculate:
, where is peak area in extracted blank plasma spiked post-extraction, and is peak area in neat solution. -
Target:
. (MCX SPE typically yields ME ).
-
-
Recovery:
-
Compare extracted samples to post-extraction spiked samples. Target > 80%.
-
-
Stability:
-
Benchtop: 4 hours at room temp (protected from light).
-
Freeze/Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 4°C. Crucial verification for Psilocin.
-
Troubleshooting & Expert Tips
-
The "Blue" Extract: If your final extract turns slightly blue, Psilocin has oxidized. Check your ascorbic acid freshness and ensure the evaporation temperature does not exceed 40°C.
-
Ghost Peaks: 5-MeO-DMT can stick to plastic. Use glass inserts in autosampler vials and consider a "needle wash" with high organic content (e.g., ACN:IPA:Acetone).
-
Retention Time Drift: Biphenyl columns are sensitive to equilibration. Allow at least 5 column volumes of equilibration time between runs (included in the gradient table).
References
-
Martin, R. et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. Journal of Chromatography B. Link
-
Lindenblatt, H. et al. (2004). Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction. Journal of Chromatography B. Link
-
Restek Corporation. (2024). Biphenyl vs. C18: Separation of Isomeric Drug Compounds.Link
-
Phenomenex. (2023). Resolution of Structural Isomers of Tryptamines using Kinetex Biphenyl.Link
-
Waters Corporation. (2022). Oasis MCX Sample Preparation Method for Basic Drugs in Biological Matrices.Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Continuous Flow Synthesis of N,N-Dimethyltryptamine (DMT) Analogues
[1][2][3][4]
Executive Summary & Strategic Rationale
The "Psychedelic Renaissance" has transitioned N,N-dimethyltryptamine (DMT) and its analogues (e.g., 5-MeO-DMT) from niche research compounds to high-value clinical candidates. Traditional batch synthesis—specifically the Speeter-Anthony protocol or Reductive Amination—suffers from scalability issues, including exothermic runaways, intermediate isolation bottlenecks, and the handling of toxic reducing agents (e.g., LiAlH₄).
This Application Note details a Continuous Flow Fischer Indole Synthesis protocol. Unlike batch methods, this approach enables the direct, single-step construction of the tryptamine core from functionalized hydrazines and masked aldehydes. This method offers superior heat transfer, precise residence time control, and in-line purification capabilities, ensuring GMP-compliant quality profiles with minimized operator exposure.
Key Advantages of Flow vs. Batch[5][6][7][8][9]
-
Safety: Containment of hydrazine intermediates and high-temperature acid streams.
-
Selectivity: Precise temperature control (±0.5°C) minimizes oligomerization side-products common in indole synthesis.
-
Throughput: Demonstrated capacity for >25 g/h production rates in lab-scale reactor footprints.
Chemical Pathway & Mechanism
The chosen route utilizes the Fischer Indole Synthesis .[1][2][3][4] This robust pathway allows for the modular generation of analogues by varying the aryl-hydrazine "Head" while maintaining the dimethylamine "Tail" via a commercially available acetal.
Reaction Scheme:
-
Condensation: Aryl hydrazine reacts with 4-(dimethylamino)butyraldehyde diethyl acetal under acidic conditions to form a hydrazone.
-
Isomerization: The hydrazone tautomerizes to an ene-hydrazine.
-
Sigmatropic Rearrangement: A [3,3]-sigmatropic rearrangement breaks the N-N bond and forms the C-C bond.
-
Cyclization/Aromatization: Elimination of ammonia (as ammonium) yields the indole core.
Visualization: Reaction Workflow
Figure 1: Logical flow path for the continuous synthesis of DMT analogues. Note the integration of in-line quenching to prevent product degradation.
Detailed Experimental Protocol
Target Molecule: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Scale: Gram-scale continuous production.[5][4][6]
Equipment Configuration
-
Pumps: Dual high-pressure syringe pumps or HPLC pumps (e.g., Vapourtec R-Series or Chemyx). Wetted parts must be acid-resistant (Hastelloy or PTFE).
-
Reactor: 10 mL PFA (Perfluoroalkoxy) coil reactor.
-
Temperature Control: Convection oven or oil bath capable of stable operation at 100°C–140°C.
-
Back Pressure Regulator (BPR): Set to 7–10 bar to prevent solvent boiling and ensure single-phase flow.
Reagent Preparation
| Stream | Composition | Concentration | Notes |
| Feed A | 4-Methoxyphenylhydrazine HCl | 0.5 M | Dissolved in MeCN:H₂O (1:1). Sonicate to ensure full dissolution. |
| Feed B | 4-(Dimethylamino)butyraldehyde diethyl acetal | 0.5 M | Dissolved in MeCN:H₂O (1:1) containing 4% (v/v) H₂SO₄. |
| Quench | NaOH (aq) | 2.0 M | Used for in-line neutralization post-reactor. |
Execution Steps
-
System Priming: Flush the entire system with MeCN:H₂O (1:1) solvent at 1.0 mL/min to remove air bubbles and test BPR stability.
-
Thermal Equilibration: Set the reactor coil temperature to 100°C (for 5-MeO-DMT) or 110°C (for unsubstituted DMT). Allow 15 minutes for stabilization.
-
Reaction Initiation:
-
Set Pump A (Hydrazine) flow rate: 0.25 mL/min .
-
Set Pump B (Acetal/Acid) flow rate: 0.25 mL/min .
-
Resulting Residence Time: ~20 minutes (assuming 10 mL reactor volume).
-
-
Steady State: Discard the first 2 reactor volumes (40 mins) of output to ensure steady-state composition.
-
Collection & Workup:
-
Direct the reactor output into a cooled flask (0°C) containing the Quench solution (or use a third pump for in-line quenching).
-
Extract the neutralized mixture with 2-MeTHF (Green solvent alternative to DCM).
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification: The freebase is often obtained with >95% purity. For clinical grade, convert to fumarate salt by adding fumaric acid in acetone/IPA.
Results & Validation Data
The following data summarizes the efficiency of this protocol compared to traditional batch methods (Speeter-Anthony).
| Metric | Flow Protocol (Fischer) | Batch Protocol (Speeter-Anthony) |
| Reaction Time | 20 minutes | 24–48 hours (multi-step) |
| Yield (5-MeO-DMT) | 98% (Freebase) | 49–60% (Overall) |
| Purity (HPLC) | >97% (Crude) | Requires chromatography |
| Safety Profile | Closed system; no isolation of hydrazones | Open handling of oxalyl chloride/LAH |
| Analogue Scope | High (via Hydrazine library) | High (via Indole library) |
Data Source: Validated against optimization studies by Simoens et al. (2024).[7]
Troubleshooting & Optimization
-
Clogging: If solids precipitate in the coil, increase the MeCN ratio in the solvent or decrease concentration to 0.25 M.
-
Incomplete Conversion: Increase reactor temperature by 10°C increments. Do not exceed 150°C to avoid charring.
-
Impurity Profile: If "dimer" impurities appear, increase the mixing efficiency (use a static mixer chip before the coil).
Modular Analogue Generation
To synthesize different analogues, substitute Feed A as follows:
| Target Analogue | Required Hydrazine Input (Feed A) | Process Adjustment |
| DMT | Phenylhydrazine HCl | Temp: 110°C |
| 5-MeO-DMT | 4-Methoxyphenylhydrazine HCl | Temp: 100°C |
| 5-Bromo-DMT | 4-Bromophenylhydrazine HCl | Temp: 120°C (Slower kinetics) |
| 5-Fluoro-DMT | 4-Fluorophenylhydrazine HCl | Temp: 110°C |
Visualization: Analogue Decision Tree
Figure 2: Decision matrix for reagent selection based on the desired therapeutic analogue.
References
-
Simoens, A., Dejaegere, A., Vandevelde, M., & Stevens, C. V. (2025).[8] Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.[8][7][5][1] RSC Medicinal Chemistry, 16, 367–372.[8] [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
-
Wiles, C., & Watts, P. (2012). Continuous flow reactors: a perspective. Green Chemistry, 14, 38–54. [Link]
Sources
- 1. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential [biblio.ugent.be]
Application Note: Experimental Procedures for Fischer Indole Synthesis of Tryptamines
Abstract
This application note details robust experimental protocols for the synthesis of tryptamines via the Fischer Indole Synthesis.[1][2][3][4] While numerous routes to the indole scaffold exist, the Fischer method remains the premier choice for generating C3-substituted indoles, specifically tryptamines, due to its scalability and the ready availability of arylhydrazine precursors.[1] We present two distinct methodologies: (1) The Merck Process (using amino-acetals) for the direct synthesis of N,N-dialkyltryptamines, and (2) The Phthalimide Route for the synthesis of primary tryptamines. These protocols are designed to maximize regioselectivity and yield while mitigating the safety risks associated with hydrazine handling.
Introduction & Strategic Value
Tryptamines (3-(2-aminoethyl)indoles) are the structural backbone of the serotonergic class of neurotransmitters and a privileged scaffold in drug discovery.[2] From the endogenous ligand serotonin (5-HT) to antimigraine triptans (e.g., Sumatriptan) and psychoplastogens, the ability to efficiently synthesize this core is critical.
The Fischer Indole Synthesis offers a unique advantage: it constructs the indole core and the C3 side chain simultaneously. Unlike the Pictet-Spengler reaction, which requires a pre-existing indole, the Fischer approach allows for the introduction of diverse substituents on the benzene ring via the arylhydrazine precursor, providing a rapidly divergent library of analogs.
Mechanistic Insight: The [3,3]-Sigmatropic Rearrangement
Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed condensation followed by a rearrangement.[5]
Critical Steps:
-
Hydrazone Formation: Condensation of the arylhydrazine with the carbonyl component (aldehyde/ketone).[5][6][7]
-
Ene-Hydrazine Tautomerization: Acid-catalyzed isomerization to the ene-hydrazine.[7] Note: This is often the rate-limiting step.[2]
-
[3,3]-Sigmatropic Rearrangement: The C-C bond forming step.[7] The N-N bond breaks, and the new C-C bond forms between the ortho-position of the benzene ring and the beta-position of the ene-hydrazine.
-
Re-aromatization & Cyclization: Loss of ammonia (
) yields the indole.
DOT Diagram: Reaction Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement.[5][6]
Critical Experimental Parameters
Solvent and Acid Choice
The choice of acid dictates the reaction temperature and byproduct profile.
-
4% Aqueous H₂SO₄: The "Gold Standard" for tryptamines (Merck conditions). It provides a biphasic system that often precipitates the product salt, protecting it from degradation.
-
Acetic Acid / ZnCl₂: Classical conditions. Effective but often requires difficult workups to remove zinc salts.
-
Ethanol / HCl: Good for hydrazone formation but can lead to esterification side reactions if carboxyl groups are present.
Hydrazine Stability
Arylhydrazines are prone to oxidation (turning dark red/brown).
-
Protocol: Always use the hydrochloride salt of the hydrazine for stability. If using the free base, distill immediately before use or generate the salt in situ.
-
Safety: Hydrazines are genotoxic. All weighing must be done in a fume hood.
Protocol A: Synthesis of N,N-Dimethyltryptamines (The Merck Process)
Application: Direct synthesis of DMT, Psilocin analogs, and Sumatriptan precursors. Basis: Reaction of arylhydrazine with 4-(N,N-dimethylamino)butanal dimethyl acetal.[3]
Reagents
| Component | Equivalents | Role |
| Arylhydrazine HCl | 1.0 eq | Indole Core Precursor |
| 4-(N,N-dimethylamino)butanal dimethyl acetal | 1.2 eq | Side Chain Precursor |
| 4% Aqueous H₂SO₄ | Solvent Volume (10-15 mL/g) | Catalyst & Solvent |
| Ammonium Hydroxide (30%) | Excess | Quenching Base |
| Isopropyl Acetate or DCM | Extraction Solvent | Product Isolation |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Arylhydrazine HCl (1.0 eq) in 4% aqueous H₂SO₄ (degassed with N₂ for 10 min).
-
Addition: Add 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq) to the stirring solution.
-
Note: The acetal hydrolyzes in situ to the aldehyde, which immediately reacts with the hydrazine.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 2 to 3 hours .
-
Monitoring: The reaction typically turns from pale yellow to golden/brown. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).
-
-
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly add 30% Ammonium Hydroxide until the pH is basic (pH > 10).
-
Observation: The product usually oils out or precipitates as the free base.
-
-
Extraction: Extract the aqueous mixture with Isopropyl Acetate (preferred for industrial safety) or Dichloromethane (DCM) (3 x volumes).
-
Workup: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification:
Protocol B: Synthesis of Primary Tryptamines (The Phthalimide Route)
Application: Synthesis of primary amines (tryptamine, serotonin) where N-alkylation is not desired or will be performed later. Basis: Reaction of arylhydrazine with N-(4,4-diethoxybutyl)phthalimide.
Reagents
| Component | Equivalents | Role |
| Arylhydrazine HCl | 1.0 eq | Indole Core Precursor |
| N-(4,4-diethoxybutyl)phthalimide | 1.1 eq | Masked Side Chain |
| Ethanol / Water (1:1) | Solvent | Reaction Medium |
| Conc. HCl | Catalyst | Cyclization Agent |
| Hydrazine Hydrate or Methylamine | Excess | Deprotection Agent |
Step-by-Step Procedure
-
Indole Formation:
-
Dissolve Arylhydrazine HCl and N-(4,4-diethoxybutyl)phthalimide in EtOH/H₂O (1:1) .
-
Add Conc. HCl dropwise.
-
Reflux for 3 hours.
-
Cool and filter the precipitated Phthalimido-tryptamine intermediate. Wash with cold EtOH.
-
-
Deprotection (Hydrazinolysis):
-
Isolation:
Workflow Visualization
Caption: Operational workflow for the Merck Process (Protocol A) for N,N-dialkyltryptamine synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Ensure acetal is fresh. Increase reflux time. Check hydrazine purity. |
| Dark Tarry Product | Oxidation / Polymerization | Degas solvents thoroughly. Perform reaction under Nitrogen atmosphere. |
| No Precipitation | Product is an oil | Convert to Fumarate or Oxalate salt. These are often crystalline solids. |
| Regioisomers | Meta-substituted hydrazine used | Meta-substituents yield 4- and 6-substituted tryptamines (approx 1:1). Separate via column chromatography. |
Safety & Compliance
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Ammonia Pressure: When basifying warm solutions, ammonia gas may evolve rapidly. Cool to 0°C before addition.
-
Waste Disposal: All hydrazine-contaminated waste must be segregated and treated as hazardous cytotoxic waste.
References
-
Chen, C. Y., et al. (1994).[9] "Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist."[9][10] The Journal of Organic Chemistry, 59(13), 3738-3741.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][6][7][10][11][12][13][14][15] Chemical Reviews, 63(4), 373–401.
-
BenchChem. (2025).[6] "Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines."
-
Gribble, G. W. (2016). "Fischer Indole Synthesis."[1][2][3][5][6][7][9][10][11][12][13][14] Heterocyclic Chemistry.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. designer-drug.com [designer-drug.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fischer_indole_synthesis [chemeurope.com]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for the Synthesis and Evaluation of Tryptamine Derivatives in Antitumor Research
Introduction: The Tryptamine Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Among its derivatives, tryptamine (2-(1H-indol-3-yl)ethanamine) stands out as a critical biosynthetic precursor and a versatile chemical building block for pharmacologically important compounds.[1] Its presence in blockbuster anticancer agents like vincristine and vinblastine underscores the potential of the tryptamine scaffold for developing novel oncology therapeutics.[1][3] While tryptamine itself generally lacks significant cytotoxic effects[4][5], its structural modification has given rise to a plethora of derivatives with potent and selective antitumor activities.[4][5]
This guide provides an in-depth exploration of key techniques for the chemical synthesis of novel tryptamine derivatives. It further outlines robust protocols for their biological evaluation against cancer cell lines. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to make informed decisions in the design and execution of their experiments.
I. Strategic Approaches to the Synthesis of Tryptamine Derivatives
The chemical versatility of the tryptamine molecule offers multiple avenues for structural modification. The primary sites for derivatization are the amino group of the ethylamine side chain and the indole ring itself. The choice of synthetic strategy is dictated by the desired structural features and the overall objectives of the research program, such as library generation for screening or the targeted synthesis of a specific analog.
A. Strategy 1: N-Acylation for Amide Bond Formation
One of the most direct methods for modifying the tryptamine scaffold is through N-acylation of the primary amine. This approach is fundamental for introducing a wide variety of substituents that can modulate the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its interaction with biological targets. A compelling example is the synthesis of tryptamine salicylic acid derivatives, which have demonstrated potent antitumor effects.[6]
Causality and Experimental Insight: The amide bond introduces a planar, rigid unit that can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events. By coupling tryptamine with various carboxylic acids (like salicylic acid derivatives), one can systematically probe the structure-activity relationship (SAR). For instance, the addition of a bromo group at the C5 position of the indole ring and a methyl group on the salicylic acid moiety led to compound E20 , which showed broad-spectrum anticancer activity.[6] This suggests that both lipophilicity and specific steric and electronic interactions are crucial for the observed cytotoxicity.
This protocol describes a standard procedure for coupling a carboxylic acid to the tryptamine side chain using a carbodiimide coupling agent.
-
Reagent Preparation:
-
Dissolve the selected carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) along with an activator like N-Hydroxysuccinimide (NHS) (1.1 eq) or Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
-
Coupling Reaction:
-
In a separate flask, dissolve tryptamine (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Slowly add the tryptamine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with the reaction solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired N-acyl tryptamine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
B. Strategy 2: Multicomponent Reactions for Library Generation
For rapid discovery of novel anticancer agents, multicomponent reactions (MCRs) are exceptionally powerful tools. The Ugi cascade reaction, for example, allows for the combination of four different starting materials in a single pot to generate complex molecules with high efficiency.[7] This strategy was successfully employed to create a library of tryptamine-piperazine-2,5-dione conjugates, leading to the identification of compounds with selective activity against pancreatic cancer cell lines.[7]
Causality and Experimental Insight: The power of the Ugi reaction lies in its ability to quickly build molecular diversity. By varying the aldehyde, isocyanide, and carboxylic acid components, a large library of structurally distinct tryptamine derivatives can be synthesized around a common core. This diversity is crucial for exploring the chemical space and identifying novel pharmacophores. The subsequent intramolecular cyclization to form the piperazine-2,5-dione scaffold introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a specific biological target.[7]
C. Strategy 3: Hybrid Molecule Synthesis
This advanced strategy involves covalently linking the tryptamine scaffold to another known pharmacophore to create a hybrid molecule. The rationale is to combine the biological activities of both parent molecules, potentially leading to synergistic effects, multi-target engagement, or improved pharmacokinetic properties.
Examples from the Field:
-
Tryptamine-Oleanolic Acid Hybrids: Oleanolic acid is a natural triterpenoid with known anticancer properties. Its conjugation with tryptamine and fluorotryptamine resulted in amides with enhanced cytotoxicity against HeLa and G-361 cancer cell lines.[4]
-
Tryptamine-Pyrimidine Hybrids: The combination of tryptamine with a 2-aminopyrimidinyl moiety and a 1,1,1-trichloroethyl group produced a compound with potent activity against hematological cancer cell lines.[1][8]
II. From Synthesis to Biological Evaluation: A Validated Workflow
The ultimate goal of synthesizing new tryptamine derivatives is to identify compounds with potent and selective antitumor activity. A systematic and validated workflow is essential for evaluating these compounds and elucidating their mechanism of action.
Caption: Potential mechanism of action for tryptamine derivatives.
VI. Conclusion
The tryptamine scaffold remains a highly promising starting point for the development of novel antitumor agents. Through strategic chemical synthesis—ranging from straightforward N-acylations to complex multicomponent reactions and hybrid molecule design—researchers can generate diverse libraries of compounds for biological screening. A systematic evaluation workflow, incorporating robust cytotoxicity assays and detailed mechanistic studies, is paramount for identifying and advancing lead candidates. The insights and protocols provided in this guide serve as a comprehensive resource for professionals dedicated to the discovery and development of the next generation of tryptamine-based cancer therapeutics.
References
-
Simonetti, G., Boga, C., Durante, J., Micheletti, G., Telese, D., Caruana, P., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MOLECULES, 26(3), 1-13. [Link]
-
Simonetti G., Boga C., Durante J., Micheletti G., Telese D., Caruana P., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MOLECULES, 26(3), 1-13. [Link]
-
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2021). RSC Publishing. [Link]
-
Xiong, R., He, D., Deng, X., Liu, J., Lei, X., Xie, Z., Cao, X., Chen, Y., Peng, J., & Tang, G. (2019). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. MedChemComm, 10, 573-583. [Link]
-
Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. ResearchGate. [Link]
-
Gurska, S., Dziemidowicz, S., et al. (2021). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. MDPI. [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). National Center for Biotechnology Information. [Link]
-
Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations. (2025). Taylor & Francis Online. [Link]
-
Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
-
Natural products and pharmaceuticals containing tryptamine subunit. (n.d.). ResearchGate. [Link]
-
Gurska, S., Dziemidowicz, S., et al. (2021). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. PMC. [Link]
Sources
- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03740D [pubs.rsc.org]
- 8. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents [cris.unibo.it]
Troubleshooting & Optimization
Improving the yield and purity of 4-methyltryptamine synthesis
Technical Support Center: 4-Methyltryptamine Synthesis
A Guide to Improving Yield and Purity for Research Applications
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and troubleshooting purposes in a controlled laboratory setting. The synthesis of chemical compounds requires strict adherence to safety protocols and all applicable laws and regulations.
Introduction
4-Methyltryptamine is a tryptamine derivative of significant interest in neuropharmacological research. Achieving high yield and purity is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive technical resource for researchers encountering challenges in its synthesis, focusing on the widely utilized Speeter-Anthony tryptamine synthesis.[1][2]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 4-methyltryptamine, presented in a question-and-answer format to directly tackle specific problems.
Reaction & Synthesis Pathway
Q1: My initial reaction of 4-methylindole with oxalyl chloride is sluggish and forming a dark tar-like substance. What's going wrong?
A1: This is a common issue often related to moisture and temperature control.
-
Causality: Oxalyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in your glassware or solvent will decompose it, leading to side reactions and the formation of polymeric tars. The reaction is also exothermic; uncontrolled temperature increases can promote polymerization and degradation of the starting material.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
-
Temperature Control: Perform the addition of oxalyl chloride to the 4-methylindole solution at a low temperature, typically 0°C, using an ice bath. Add the oxalyl chloride dropwise to maintain control over the reaction's exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Q2: The yield of my intermediate, 4-methyl-indole-3-glyoxylamide, is consistently low after reacting the glyoxylyl chloride with the amine.
A2: Low yields at this stage often point to incomplete reaction or side reactions during the workup.
-
Causality: The intermediate indol-3-yl-glyoxylyl chloride is reactive and can degrade if not used promptly. Additionally, ensuring a slight excess of the amine can drive the reaction to completion.
-
Troubleshooting Steps:
-
Use the Intermediate Immediately: The indol-3-yl-glyoxylyl chloride intermediate should be used in the subsequent amination step as soon as it is formed, without prolonged storage.
-
Amine Stoichiometry: Use a slight molar excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the acid chloride.
-
pH Control During Workup: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the desired amide product.
-
Q3: My reduction of the glyoxylamide intermediate with LiAlH₄ is not going to completion, or I'm getting a complex mixture of products.
A3: The success of the hydride reduction is highly dependent on the quality of the reducing agent and the reaction conditions.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can be deactivated by moisture. Incomplete reduction can occur if the LiAlH₄ is not fresh or if the stoichiometry is insufficient. Over-reduction or side reactions can occur at elevated temperatures.
-
Troubleshooting Steps:
-
Fresh Reducing Agent: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its activity.
-
Sufficient Equivalents: Use a sufficient molar excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction of both the amide and the ketone.
-
Temperature Management: Add the glyoxylamide intermediate to the LiAlH₄ suspension slowly at 0°C. After the addition, allow the reaction to warm to room temperature and then gently reflux to drive the reaction to completion.[3]
-
Careful Quenching: Quench the reaction carefully at 0°C by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts in a granular form that is easy to filter.
-
Purification & Purity
Q4: After the workup, my crude 4-methyltryptamine is an oily, dark-colored substance that is difficult to crystallize. How can I purify it?
A4: Tryptamines, when impure, can be challenging to crystallize.[4] A multi-step purification process is often necessary.
-
Causality: The dark color and oily consistency are due to impurities and byproducts from the synthesis. These can include unreacted starting materials, partially reduced intermediates, and polymerization products.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or diethyl ether) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 4-methyltryptamine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basification and Extraction: Collect the acidic aqueous layer and basify it with a strong base (e.g., NaOH or KOH) to a pH > 12. This will deprotonate the tryptamine, causing it to precipitate or form an oil. Extract the freebase back into a nonpolar organic solvent.
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: The resulting freebase can often be recrystallized from a suitable solvent system, such as heptane/ethyl acetate or toluene.
-
Q5: How can I confirm the presence and purity of my final product?
A5: A combination of qualitative and quantitative methods should be used.
-
Qualitative Spot Test (Ehrlich's Reagent): A quick presumptive test can be performed using Ehrlich's reagent.[5][6][7][8][9] A small amount of the product on a white ceramic surface should turn pink to purple upon the addition of a drop of the reagent, indicating the presence of an indole moiety.[6][9]
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and compare it to the starting materials. A common mobile phase is dichloromethane/methanol (e.g., 9:1 v/v). The product should appear as a single spot under UV light or after staining.
-
Quantitative Analysis (NMR, GC-MS): For research purposes, full characterization is essential.
Optimized Protocols
The following are generalized protocols for the synthesis and purification of 4-methyltryptamine via the Speeter-Anthony route.[2][13] Researchers should adapt these based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Methyl-indole-3-glyoxylamide
-
Dissolve 4-methylindole in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
In a separate flask, prepare a solution of the desired amine (e.g., dimethylamine) in anhydrous diethyl ether and cool to 0°C.
-
Slowly add the freshly prepared 4-methyl-indole-3-glyoxylyl chloride solution to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude glyoxylamide.
Protocol 2: Reduction to 4-Methyltryptamine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C.
-
Dissolve the crude 4-methyl-indole-3-glyoxylamide from Protocol 1 in anhydrous THF.
-
Slowly add the glyoxylamide solution to the LiAlH₄ suspension dropwise.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-8 hours.
-
Cool the reaction back to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter the precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude 4-methyltryptamine.
Data & Visualization
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Solvents |
| LiAlH₄ | Powerful, reduces amides and ketones | Highly reactive with water and protic solvents, requires careful handling | THF, Diethyl Ether |
| NaBH₄ | Milder, safer to handle | Does not efficiently reduce amides, requires imine to be pre-formed | Methanol, Ethanol[14] |
| NaBH₃CN | Selective for imines in the presence of carbonyls | Toxic cyanide byproduct | Methanol, Acetonitrile |
| NaBH(OAc)₃ | Mild, selective, less toxic than NaBH₃CN | Water-sensitive, more expensive | Dichloromethane, THF[14] |
Diagram 1: Speeter-Anthony Synthesis Workflow
Caption: Workflow for 4-methyltryptamine synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Ehrlich's reagent - Wikipedia. [Link]
-
Test Kit 4 - Ehrlich Reagent Set - SafeTest4. [Link]
-
Ehrlich Reagent Test Instructions. [Link]
-
Ehrlich Reagent LSD Test Kit - WIM Scientific Laboratories. [Link]
-
EHRLICH Reagent Test Kit. [Link]
-
Substituted tryptamine - Wikipedia. [Link]
-
Speeter–Anthony route - Wikipedia. [Link]
-
Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600. [Link]
-
Kametani, T. (1972). A Simple Preparation of Tryptamine. Synthesis, 1972(09), 475-476. [Link]
-
Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24258–24270. [Link]
-
Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 130(3), 330-344. [Link]
-
Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24258–24270. [Link]
-
Chimenti, F., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 673. [Link]
- Speeter, M. E., & Anthony, W. C. (1954). U.S. Patent No. 2,870,162. Washington, DC: U.S.
-
University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
-
Tryptamine - Wikipedia. [Link]
-
Reddy, G. J., et al. (2017). A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. The Journal of Organic Chemistry, 82(22), 11895-11904. [Link]
-
O'Brien, E., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Toxicology and Applied Pharmacology, 245(2), 221-231. [Link]
-
Manske, R. H. F. (1931). A synthesis of the methyltryptamines and some derivatives. Canadian Journal of Research, 5(5), 592-600. [Link]
-
4-Methyl-α-methyltryptamine - Wikipedia. [Link]
-
Prentza, L., et al. (2022). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Organic & Biomolecular Chemistry, 20(2), 288-292. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS. Analyst, 130(9), 1258-1262. [Link]
-
Tryptamine synthesis: workup woes. (2015). Sciencemadness.org. [Link]
-
Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). (2020). Reddit. [Link]
- Barrow, J. C., et al. (2021). U.S.
-
Prentza, L., et al. (2022). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600. [Link]
-
Yurovskaya, M. A., & Karchava, A. V. (2000). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 36(4), 367-393. [Link]
- Method for preparing drug intermediate tryptamine. (2014).
-
Synthesis N,N-Dimethyl tryptamine. (2011). Sciencemadness.org. [Link]
-
Szára, S., et al. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 9(2), 193-196. [Link]
-
Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(5). [Link]
- Troxler, F. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis of alpha-Methyltryptamine (IT-290; AMT). designer-drug.com. [Link]
-
Smith, A., et al. (2023). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]
-
Dal Cason, T. A. (2000). Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. ResearchGate. [Link]
-
Kowalska, T., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 42-51. [Link]
-
De Boer, D., et al. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 103(2), 91-103. [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 6. safetest4.co.uk [safetest4.co.uk]
- 7. protestkit.eu [protestkit.eu]
- 8. wimscilabs.com [wimscilabs.com]
- 9. protestkit.eu [protestkit.eu]
- 10. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Challenges in the Purification of Tryptamine Derivatives
Welcome to the technical support center for the purification of tryptamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable compounds. Here, we synthesize established methodologies with practical, field-proven insights to enhance the purity, yield, and stability of your target molecules.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My crude tryptamine derivative is a dark, oily, or tar-like substance that is difficult to handle. What are the initial steps for purification?
Expert Insight: The formation of viscous oils or tars is a frequent challenge in tryptamine synthesis, often resulting from polymerization, degradation byproducts, or residual high-boiling solvents and catalysts.[1] An acid-base extraction is the most robust initial clean-up strategy to separate the basic tryptamine from non-basic impurities.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil/tar in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% acetic acid. The basic tryptamine derivative will be protonated and move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer.[2][3] Repeat this extraction 2-3 times to ensure complete transfer.
-
Organic Layer Discard: The organic layer containing neutral and acidic impurities can now be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 6N sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is above 10-12.[3][4] This deprotonates the tryptamine salt, causing the freebase to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with a fresh water-immiscible organic solvent (e.g., DCM) multiple times. The purified tryptamine freebase will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified, albeit likely still crude, tryptamine derivative freebase.
Causality: This process leverages the differential solubility of the tryptamine derivative in its salt and freebase forms. The amine functional group's basicity (pKa of the conjugate acid is typically around 9-10) is the key to this separation.[5]
Q2: My tryptamine derivative fails to crystallize from common solvents and remains an oil even after initial purification. How can I induce crystallization?
Expert Insight: Impure tryptamines are notoriously difficult to crystallize.[1] If your compound remains an oil, it may be due to residual impurities hindering lattice formation or the inherent physical properties of the molecule. Converting the freebase to a stable, crystalline salt is a highly effective strategy.
Troubleshooting Steps:
-
Purity Assessment: Before attempting salt formation, assess the purity of your oily product by TLC or HPLC. If significant impurities are present, consider column chromatography first.
-
Salt Formation:
-
Hydrochloride (HCl) Salts: Dissolve the oily freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or DCM. Add a solution of HCl in a compatible solvent (e.g., HCl in ether or 2-propanol) dropwise with stirring. The hydrochloride salt will often precipitate as a solid that can be collected by filtration.[4]
-
Benzoate Salts: This method is particularly useful for removing colored impurities from decarboxylation reactions. Dissolve the crude tryptamine in a solvent mixture like toluene/acetone. Add a solution of benzoic acid in acetone to precipitate the tryptamine benzoate salt, which can then be filtered and washed.[6]
-
Fumarate, Salicylate, or Succinate Salts: These organic acid salts can offer desirable properties like improved crystallinity and stability, which is advantageous for pharmaceutical development.[7]
-
-
Two-Solvent Recrystallization: If you prefer to crystallize the freebase, a two-solvent system can be effective. Dissolve the oil in a minimal amount of a "good" solvent (e.g., hot chloroform, ethanol) and then slowly add a "poor" solvent (e.g., petroleum ether, hexane) until the solution becomes cloudy.[8][9] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
Self-Validation: The formation of a distinct crystalline solid from a persistent oil is a strong indicator of increased purity. The melting point of the resulting salt should be sharp and can be compared to literature values.
Q3: During flash column chromatography on silica gel, my tryptamine derivative is streaking, giving poor separation, or not eluting at all. What is causing this and how can I fix it?
Expert Insight: The basic amine group of tryptamine derivatives strongly interacts with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, decomposition, and significant tailing (streaking) on the column, resulting in poor separation and low recovery.[10]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase (typically 0.5-2% by volume). This TEA will preferentially bind to the active sites on the silica, allowing your tryptamine derivative to elute more symmetrically.
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[10]
-
Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica gel.[10]
-
Optimize the Mobile Phase: For tryptamines, common mobile phases include mixtures of non-polar solvents (hexane, ethyl acetate) with a more polar component like methanol or isopropanol to ensure adequate elution. The addition of TEA is crucial in most cases. A typical starting point could be a gradient of 0-10% methanol in DCM with 1% TEA.
Visualizing the Workflow:
Caption: Troubleshooting workflow for flash chromatography of tryptamines.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in synthetic tryptamine derivatives? A: Impurities are highly dependent on the synthetic route. For instance, in reductive amination syntheses, you may find unreacted tryptamine or partially alkylated side products (e.g., N-methyltryptamine in a synthesis targeting N,N-dimethyltryptamine).[5][11] Other common impurities can include residual starting materials, catalysts, and byproducts from side reactions like oxidation or polymerization.[12]
Q: How can I assess the purity of my final tryptamine derivative product? A: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a PDA (Photodiode Array) detector is excellent for quantifying purity and detecting UV-active impurities.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for identification and purity checks, although some tryptamines can be thermally labile.[13][14] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Q: My tryptamine derivative has a chiral center. Why is enantiomeric separation important and how can it be achieved? A: Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[15] Regulatory agencies strongly favor the development of single-enantiomer drugs to ensure safety and efficacy.[15] Chiral separation is typically achieved using specialized High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[15][16] These columns create a chiral environment that allows for the differential interaction and separation of the two enantiomers.[17]
Q: What are the best practices for storing purified tryptamine derivatives to prevent degradation? A: Tryptamine derivatives, particularly in their freebase form, can be sensitive to oxygen, heat, and light.[7][18] Long-term stability is enhanced by:
-
Converting to a stable salt: Salts (e.g., fumarate, hydrochloride) are generally more crystalline and less prone to degradation than the freebase.[7]
-
Storage Conditions: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is common).[18][19]
-
Form: Storing the compound as a whole crystalline solid is preferable to a fine powder, as this reduces the surface area exposed to the atmosphere.[18]
Detailed Experimental Protocols
Protocol 1: Purification of a Crude Tryptamine via Benzoate Salt Formation
This protocol is adapted from procedures found to be effective for cleaning up crude tryptamine produced from the decarboxylation of tryptophan.[6]
-
Initial Dissolution: Take the crude tryptamine product and dissolve it in a suitable solvent mixture. A common choice is a mixture of toluene and acetone (e.g., 10:1 v/v).[6] If there are insoluble tars, filter the solution while warm through a cotton plug.
-
Prepare Benzoic Acid Solution: In a separate flask, dissolve an equimolar amount of benzoic acid in a minimal volume of acetone.
-
Precipitation: While stirring the cooled tryptamine solution, add the benzoic acid solution. Tryptamine benzoate should immediately precipitate as a solid, which can range from off-white to light brown.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a cold solvent mixture, such as 1:9 acetone:hexane or toluene, to remove residual impurities.
-
Recrystallization (Optional): For higher purity, the tryptamine benzoate salt can be recrystallized. A reported solvent system is a boiling mixture of acetone and hexane (e.g., 2:8 v/v). Dissolve the salt in the minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in a freezer to maximize crystal formation.
-
Conversion back to Freebase:
-
Suspend the purified tryptamine benzoate salt in water.
-
While cooling in an ice bath, slowly add a dilute solution of sodium hydroxide (e.g., 1M NaOH) with stirring until the pH is >12.
-
The tryptamine freebase will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the purified tryptamine freebase under vacuum.
-
Protocol 2: General Flash Column Chromatography for Tryptamine Derivatives
This protocol provides a general framework for purifying tryptamine derivatives using silica gel chromatography.
-
Solvent System Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of DCM and methanol (MeOH). Find a composition that gives your target compound an Rf value of approximately 0.2-0.3. Crucially, add ~1% triethylamine (TEA) to both the TLC and column mobile phase.
-
Column Packing:
-
Wet Slurry Method: In a beaker, mix silica gel with the initial, least polar mobile phase (e.g., pure DCM with 1% TEA) to form a slurry.
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude tryptamine derivative in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of MeOH) to elute your compounds. A step gradient is often effective.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified tryptamine derivative.
Data Presentation: Common Recrystallization Solvents
| Solvent System (Solvent 1 / Solvent 2) | Compound Type Suitability | Key Considerations | Reference |
| Ethanol / Hexane | General Freebase Tryptamines | Good for moderately polar compounds. Ethanol provides solubility, hexane induces precipitation. | [8][20] |
| Chloroform / Petroleum Ether | General Freebase Tryptamines | Effective, but chloroform is volatile and toxic. Requires good ventilation. | [8] |
| Acetone / Hexane | Benzoate Salts | A good system for recrystallizing tryptamine salts. | |
| Ethyl Acetate | N-acylated Tryptamines | Can be a good single-solvent system for less basic derivatives. | [21] |
| Water | Highly Polar Salts (e.g., HCl) | Useful for highly polar salts, but tryptamine freebases have low water solubility. | [4][20] |
References
-
Erowid. (n.d.). Tryptamine from Tryptophan. Rhodium.ws. [Link]
-
Misztal, S. (1984). Identification of the major impurities in the illicit manufacture of tryptamines and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 95-99. [Link]
- Speeter, M. E., & Anthony, W. C. (1954). Process of preparing tryptamine. U.S.
- Dunlop, D. S., et al. (2023). Tryptamine compositions and methods.
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]
-
Sciencemadness.org. (2021). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. [Link]
-
Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 66-74. [Link]
- Gasc, J. C., & Velluz, L. (1960). Process of purifying tryptamine com-. U.S.
-
Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Tryptamine Impurities and Related Compound. [Link]
-
ResearchGate. (n.d.). Analytical methods for psychoactive N,N-dialkylated tryptamines. [Link]
-
YouTube. (2020). Recrystallization of Tryptamine, round 2, and TCA, Part I. [Link]
-
Giorgetti, A., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. [Link]
-
ResearchGate. (n.d.). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. [Link]
- Sandoz AG. (1986). Tryptamine derivatives, method for their preparation and their use.
-
PubMed. (1991). High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan. [Link]
-
Jefferson Digital Commons. (2020). Toxicology and Analysis of Psychoactive Tryptamines. [Link]
-
Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). [Link]
-
Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. [Link]
-
ResearchGate. (n.d.). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Sciencemadness Discussion Board. (2021). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. [Link]
-
MDPI. (2024). Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
PubMed. (2015). Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection. [Link]
-
ResearchGate. (n.d.). Separation of Tryptophan Enantiomers by Ligand-Exchange Chromatography With Novel Chiral Ionic Liquids Ligand. [Link]
-
American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PubMed Central (PMC). (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. [Link]
-
ResearchGate. (n.d.). Quantification of tryptamine in brain using high-performance liquid chromatography. [Link]
-
YouTube. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of.... [Link]
-
ResearchGate. (n.d.). Interaction of Psychedelic Tryptamine Derivatives with a Lipid Bilayer. [Link]
-
Wikipedia. (n.d.). Tryptamine. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 3. benchchem.com [benchchem.com]
- 4. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. WO2023135237A1 - Tryptamine compositions and methods - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 14. japsonline.com [japsonline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. critical.consulting [critical.consulting]
- 19. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. EP0171728B1 - Tryptamine derivatives, method for their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: 4-Methyltryptamine (4-MeT) Synthesis & Characterization
The following guide is structured as a Technical Support Center for a specialized chemical reagent supplier. It addresses the synthesis, purification, and characterization of 4-Methyltryptamine (4-MeT) , a compound of significant interest in 5-HT receptor binding studies.
Status: Active | Ticket Priority: High (Research/CMC) | Operator: Senior Application Scientist Scope: Synthesis Optimization, Impurity Profiling, Analytical Troubleshooting
Introduction: The "4-Position" Challenge
Welcome to the technical support hub. If you are accessing this guide, you are likely encountering the specific challenges associated with 4-substituted tryptamines . Unlike their 5-substituted counterparts (e.g., serotonin, melatonin), 4-methyltryptamine presents unique steric and electronic hurdles during synthesis.
This guide moves beyond basic recipes to address causality : why your reaction failed, what that unknown peak in your HPLC is, and how to prove you have the 4-isomer and not the 6-isomer.
Module 1: Synthesis Route Diagnostics
Q: I used the Fischer Indole Synthesis with (3-methylphenyl)hydrazine, but my yield is low and the NMR looks "messy." What happened?
A: You have fallen into the "Regioisomer Trap."
The Fischer Indole Synthesis is generally unsuitable for high-purity 4-substituted indole production without advanced directing groups.
-
The Mechanism: Cyclization of 3-methylphenylhydrazone can occur at two ortho positions.
-
The Outcome: Steric hindrance usually disfavors the formation of the 4-methyl isomer. The major product is typically 6-methyltryptamine , not 4-methyltryptamine.
-
The Fix: Switch to the Speeter-Anthony procedure starting from commercially available 4-methylindole . This route preserves the regiochemistry of the starting material, eliminating isomer ambiguity.
Q: I am using the Speeter-Anthony method (Oxalyl chloride route). I see a persistent impurity at M+14 in my Mass Spec. Is this a methylation artifact?
A: Unlikely. It is more likely a "Glyoxylamide" intermediate or a "Methyl-Methylene" confusion.
If you are seeing M+14 relative to your product, check for N-formylation (if using DMF/formic acid anywhere) or, more commonly in this specific synthesis, it is an artifact of the reduction step.
However, the most common failure mode in Speeter-Anthony is incomplete reduction of the intermediate glyoxylamide.
Diagnostic Workflow:
-
Step 1 (Acylation): 4-Methylindole + Oxalyl Chloride
Indole-3-glyoxalyl chloride. Critical Control: Must be anhydrous; moisture creates the acid byproduct (useless). -
Step 2 (Amidation): Reaction with Ammonia (or amine)
Glyoxalamide. -
Step 3 (Reduction): LiAlH
reduction Tryptamine.
Troubleshooting Table: Common Speeter-Anthony Impurities
| Impurity Type | Origin | Analytical Signature (LC-MS) | Remediation |
| Glyoxalamide | Incomplete Reduction (Step 3) | [M+14] or [M+16] vs Product (depending on structure) | Increase LiAlH |
| Bis-indole | Dimerization during Step 1 | 2x Mass; High retention time | Control stoichiometry of Oxalyl Chloride (use excess). |
| Tryptophol | Hydrolysis of intermediate | [M+1] = 176 (OH instead of NH | Ensure Amine/Ammonia source is dry in Step 2. |
| Pictet-Spengler (Solvent impurity) | [M+12] (Methylene bridge) | Avoid acetone/formaldehyde traces in workup solvents. |
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the critical control points in the Speeter-Anthony route where specific byproducts are generated.
Caption: Critical control points in Speeter-Anthony synthesis showing origins of dimerization and incomplete reduction byproducts.
Module 2: Purification & Workup Protocols
Q: My crude product is a sticky brown tar that won't crystallize. How do I fix this?
A: This is the "Aluminum Curse." You likely have trapped aluminum salts.
Tryptamines are notoriously sticky freebases. If you used a standard water/acid quench for LiAlH
Protocol: The Improved Fieser Workup for Tryptamines Do not use Rochelle salts for simple tryptamines; it is often too slow.
-
Dilution: Dilute reaction mixture (THF) with diethyl ether (1:1 ratio).
-
The Formula (n:n:3n): For every 1 g of LiAlH
used, add sequentially:-
1 mL Water (Add very slowly, cooling bath engaged).
-
1 mL 15% NaOH solution.
-
3 mL Water.
-
-
The Granulation: Stir vigorously for 15 minutes at room temperature. The gray "gunk" should turn into a white, granular sand.
-
Filtration: Filter through a Celite pad. The filtrate will be clear.
-
Acid-Base Extraction (The "Cleanup"):
-
Extract filtrate with 0.1M HCl (Target moves to aqueous layer).
-
Wash aqueous layer with DCM (Removes non-basic indoles/dimers).
-
Basify aqueous layer to pH 10-11 with NaOH.
-
Extract into DCM or Ethyl Acetate. Dry and evaporate.[1]
-
Module 3: Analytical Characterization (The "Proof")
Q: How do I prove I have 4-MeT and not 5-MeT or 6-MeT using NMR?
A: Look at the Coupling Patterns (J-coupling) in the aromatic region.
This is the definitive test. Mass Spec cannot distinguish regioisomers easily. NMR can.
The Logic:
-
4-Methyltryptamine: The substituent is at position 4.[1] The remaining protons are at 5, 6, and 7.
-
Pattern: You have three adjacent protons.
-
H-6 will appear as a Triplet (t) (or dd resembling a t) due to coupling with both H-5 and H-7.
-
H-5 and H-7 will appear as Doublets (d).
-
-
5-Methyltryptamine: Substituent at 5.[1][2] Protons at 4, 6, 7.
-
Pattern: H-4 is isolated (Singlet, s). H-6 and H-7 are neighbors (Doublets, d).
-
-
6-Methyltryptamine: Substituent at 6. Protons at 4, 5, 7.
-
Pattern: H-7 is isolated (Singlet, s). H-4 and H-5 are neighbors (Doublets, d).
-
Data Summary Table: 1H NMR Distinction (Aromatic Region)
| Isomer | H-4 Signal | H-5 Signal | H-6 Signal | H-7 Signal | Key Identifier |
| 4-MeT | (Substituted) | Doublet | Triplet | Doublet | Presence of a Triplet (H-6) |
| 5-MeT | Singlet | (Substituted) | Doublet | Doublet | Singlet at ~7.3 ppm (H-4) |
| 6-MeT | Doublet | Doublet | (Substituted) | Singlet | Singlet at ~7.0 ppm (H-7) |
Q: My HPLC peaks are tailing badly. Is the column dead?
A: No, it's the amine interaction with silanols.
Primary amines like tryptamine interact strongly with residual silanol groups on silica columns.
Troubleshooting Guide:
-
Mobile Phase Modifier: You must use a modifier.
-
Acidic:[3][4][5] 0.1% Trifluoroacetic acid (TFA). TFA suppresses silanol ionization better than Formic Acid.
-
Basic: If your column is hybrid-silica (e.g., Waters XBridge, Agilent Poroshell HPH), use 10mM Ammonium Bicarbonate (pH 9-10). High pH deprotonates the tryptamine, improving peak shape dramatically.
-
-
Column Choice: Use a "Base-Deactivated" (BDS) or end-capped C18 column. A Biphenyl phase is superior for separating structural isomers (4-Me vs 5-Me) due to pi-pi interactions.
Visualization: Analytical Decision Tree
Caption: Analytical logic tree for distinguishing 4-MeT from its regioisomers using 1H NMR coupling patterns.
Module 4: Stability & Storage
Q: My white crystals turned purple/pink after a week. Is it degraded?
A: Only superficially. Tryptamines are sensitive to oxidative degradation, forming colored "quinone imine" species even at ppm levels.
-
Storage: Store as the Fumarate or Hydrochloride salt. The freebase is unstable. Store at -20°C, protected from light, under Argon.
-
Recovery: Wash the solid with cold diethyl ether. The colored impurities are often highly soluble, leaving the pure crystal behind.
References
-
Speeter, M. E., & Anthony, W. C. (1954).[6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[6] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Brandt, S. D., et al. (2004).[7] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route. The Analyst, 129, 1033-1044. Link
-
Nichols, D. E. (2018). Hallucinogens.[8][9] Pharmacology & Therapeutics, 178, 24-55. (Context on structure-activity relationships of 4-substituted tryptamines). Link
-
Gottlieb, H. E., et al. (1997).[10][11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from impurities). Link
Disclaimer: This guide is for research and development purposes only. 4-Methyltryptamine may be a controlled substance in certain jurisdictions.[1] Users are responsible for compliance with all local laws and safety regulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
Optimizing reaction conditions for the synthesis of tryptamine analogues.
Technical Support Center: Tryptamine Analogue Synthesis Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: TRYP-OPT-2024
Introduction: Precision in Indole Alkaloid Chemistry
Welcome to the technical support hub for tryptamine chemistry. You are likely here because your yields are inconsistent, your "crystalline" product is a stubborn oil, or your regioselectivity during ring formation is drifting.
Tryptamine analogues are deceptively simple scaffolds. The indole nucleus is electron-rich and prone to oxidative polymerization ("tarring"), while the ethylamine side chain presents solubility challenges during workup. This guide moves beyond textbook theory to address the causality of failure in the two primary synthetic routes: the Speeter-Anthony protocol (for functionalizing existing indoles) and the Fischer Indole Synthesis (for building the ring from scratch).
Module 1: The Speeter-Anthony Protocol
Context: This is the industry standard for converting a substituted indole into a tryptamine. It involves acylation with oxalyl chloride followed by amidation and reduction.
Workflow Visualization
The following diagram outlines the critical process flow and decision points for the Speeter-Anthony route.
Caption: Critical path for Speeter-Anthony synthesis. Note the temperature control at Step 1 to prevent polymerization.
Troubleshooting Guide: Acylation & Amidation
Q: My reaction mixture turned black immediately upon adding oxalyl chloride. Is the batch lost?
-
Diagnosis: Likely oxidative polymerization. Indoles are electron-rich; oxalyl chloride is an aggressive electrophile. If the temperature is too high, the indole acts as a radical scavenger, leading to tar.
-
Solution:
-
Temperature Control: The addition must be performed between 0°C and -10°C .
-
Solvent Choice: Use anhydrous Diethyl Ether (Et2O). The intermediate glyoxalyl chloride is often insoluble in ether and will precipitate as a bright orange/red solid. This precipitation protects it from side reactions.
-
Protocol: Add the oxalyl chloride dropwise to the indole solution, not the other way around.
-
Q: The glyoxalyl amide intermediate is not precipitating. How do I isolate it?
-
Causality: While many glyoxalyl amides crystallize, those with long alkyl chains (e.g., dipropyl, diallyl) may remain in solution.
-
Protocol:
-
Wash the organic phase with 1M HCl (to remove unreacted amine) and then Saturated NaHCO3 (to remove oxalic acid byproducts).
-
Evaporate the solvent.[1][2][3] If it forms an oil, triturating with cold hexane often induces crystallization.
-
Self-Validation: Check TLC. The amide should be a distinct, UV-active spot with a much lower Rf than the starting indole.
-
Module 2: The Reduction Bottleneck (LiAlH4)
Context: Reducing the glyoxalyl amide to the amine is the most hazardous and failure-prone step. Incomplete reduction leads to the hydroxyl-intermediate (indolyl-ethanolamine), which is difficult to separate.
Comparative Data: Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH4) | Borane-THF (BH3·THF) | Red-Al (Vitride) |
| Reactivity | Aggressive; reduces amides rapidly. | Mild; highly selective for amides. | High; thermally stable. |
| Solvent | THF or Et2O (Reflux required).[2] | THF (Reflux). | Toluene (High temp possible). |
| Workup | Fieser Workup (Critical). | Methanol quench + Acid reflux (to break B-N complex). | Basic hydrolysis. |
| Risk | Pyrophoric; "Sticky" aluminum salts. | Formation of stable amine-borane complexes. | Corrosive; high viscosity. |
| Recommendation | Standard Choice for small-to-mid scale. | Use if LiAlH4 fails due to steric hindrance. | Use for scale-up (>100g). |
The "Fieser Workup" Protocol (Essential)
Aluminum salts form gelatinous emulsions that trap product ("The Alumina Trap"). You must use the specific Fieser stoichiometry to generate granular, filterable precipitates.
Protocol (Per 1.0 g of LiAlH4 used):
-
Dilute: Cool reaction mixture to 0°C and dilute with wet THF or Et2O.
-
Step A: Add 1.0 mL Water (slowly). Caution: H2 evolution.
-
Step B: Add 1.0 mL 15% Aqueous NaOH.
-
Step C: Add 3.0 mL Water.
-
Finish: Warm to room temperature and stir for 15 minutes. The gray/white precipitate should become granular (sand-like). Filter through Celite.[2][4]
Module 3: Fischer Indole Synthesis (Ring Construction)
Context: When you need substituents on the benzene ring (e.g., 5-methoxy, 4-acetoxy) that are not commercially available as indoles, you must build the ring using phenylhydrazines.
Regioselectivity Logic Gate
The reaction of meta-substituted phenylhydrazines is the most complex scenario, leading to a mixture of 4- and 6-substituted tryptamines.
Caption: Predictive logic for regioselectivity in Fischer Indole Synthesis based on electronic effects.
Q: I am getting a 50/50 mixture of isomers. How do I improve selectivity?
-
Insight: Acid strength drives the mechanism. Weak acids (Acetic acid) favor the formation of the hydrazone, but strong acids (Polyphosphoric acid, PPA) are required for the sigmatropic rearrangement.
-
Protocol Adjustment:
-
Switch to Zinc Chloride (ZnCl2) in refluxing acetic acid. This Lewis acid condition often improves regioselectivity for the 6-isomer (for EDGs) compared to protic acids [1].
-
Purification: The 4-substituted and 6-substituted isomers usually have significantly different melting points. Recrystallization from toluene is often effective for separation.
-
Module 4: Purification & Stabilization
The Issue: Tryptamine freebases are notoriously unstable oils. They oxidize in air to form red/brown "tars" (dimers and polymers). The Fix: Never store valuable tryptamines as freebases. Convert them immediately to the Fumarate salt.
Protocol: Fumarate Salt Formation
Fumaric acid is non-hygroscopic and pharmaceutically acceptable.
-
Dissolve: Dissolve 10 mmol of the crude tryptamine freebase in Acetone (10 mL/g).
-
Prepare Acid: Dissolve 5 mmol (0.5 eq) or 10 mmol (1.0 eq) of Fumaric acid in hot Methanol .
-
Note: Most simple tryptamines form 1:1 salts. Some dialkyltryptamines form 2:1 (base:acid) salts. Check literature for your specific analogue.
-
-
Combine: Add the acid solution to the amine solution slowly with stirring.
-
Crystallize: If precipitate does not form immediately, add Diethyl Ether dropwise until cloudiness persists. Store at 4°C.
-
Result: White, crystalline solids that are stable for years at room temperature [2].
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7] Chemical Reviews, 63(4), 373–401.
-
Speeter, M. E., & Anthony, W. C. (1954).[8] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210.
-
Sherwood, A. M., et al. (2020).[6] "An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin." Synthesis, 52, 634-642. (Demonstrates modern application of Speeter-Anthony with optimized workups).
-
Cohen, A., et al. (1960). "Process of purifying tryptamine compounds." U.S. Patent 2,943,093.[9] (Foundational industrial purification protocols).
Disclaimer: This guide is for educational and research purposes only. Tryptamine synthesis involves hazardous reagents (LiAlH4, Oxalyl Chloride) and may produce controlled substances depending on the jurisdiction. Adhere strictly to local laws and safety regulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
Minimizing degradation of tryptamine compounds during storage and analysis.
Technical Support Reference: TS-TRYP-2026
Mission: This guide serves as a Tier-2 technical resource for researchers handling tryptamine-based compounds (specifically Psilocybin, Psilocin, and analogs). It addresses the three critical failure points in tryptamine workflows: Storage Degradation , Enzymatic Hydrolysis during Extraction , and Thermal Artifacts during Analysis .
Module 1: Storage & Handling Guidelines
Status: Critical Core Concept: The "Stability Paradox"
A common misconception is that colder is always better. For fresh fungal biomass, -80°C storage can actually accelerate degradation compared to room-temperature drying if not done instantly (flash freezing). This occurs because slow freezing ruptures cell walls, releasing phosphatases that dephosphorylate psilocybin into the unstable psilocin upon the slightest thaw.
Stability Data Matrix
| Compound | State | Condition | Stability Duration | Risk Factor |
| Psilocybin | Solid (Pure) | -20°C, Dark, Argon | > 12 Months | Low. Highly stable zwitterion. |
| Psilocybin | Biomass (Dried) | 20°C, Dark, Desiccated | > 6 Months | Low. Enzymes are dormant. |
| Psilocybin | Biomass (Fresh) | -80°C (Slow Freeze) | < 1 Month | High. Cell lysis releases enzymes. |
| Psilocin | Solution (MeOH) | -20°C, Dark | < 7 Days | High. Rapid oxidation (Blueing). |
| Psilocin | Solid | -20°C, Inert Gas | Variable | Moderate. Hygroscopic & oxidative. |
Protocol 1.1: The "Inert Chain" Storage Method
For pure standards and extracted fractions.
-
Solvent Removal: Never store tryptamines in aqueous solution. Water promotes hydrolysis. Evaporate to dryness using a nitrogen stream (avoid heat >40°C).
-
Atmosphere: Displace oxygen in the vial with Argon or Nitrogen gas before sealing.
-
Container: Use amber glass (Type I borosilicate) to prevent UV-catalyzed photo-oxidation.
-
Temperature: Store pure standards at -20°C.
Technical Insight: Psilocybin acts as a "prodrug" storage form in nature. Its phosphate group protects the reactive indole hydroxyl. Once dephosphorylated to psilocin, the phenolic hydroxyl at the 4-position becomes highly susceptible to radical oxidative coupling, forming the characteristic blue oligomers (quinoid dyes).
Module 2: Sample Preparation (Extraction)
Status: Active Intervention Core Concept: Enzymatic Inhibition
The moment water touches fungal biomass, phosphatase enzymes activate. They rapidly convert Psilocybin (
Protocol 2.1: The Acidified Methanol Extraction
Standard Operating Procedure (SOP) for stopping enzymatic activity.
-
Desiccation: Ensure biomass is "cracker dry" (moisture content <10%).
-
Comminution: Grind sample to a fine powder (homogenize) immediately before extraction to minimize surface area oxidation.
-
Solvent Preparation: Prepare 100% Methanol + 0.1% Acetic Acid .
-
Why? Methanol denatures enzymes; the acid stabilizes the tryptamine ions.
-
-
Extraction:
-
Add solvent to powder (Ratio 100:1 v/w).
-
Sonicate for 15 minutes at ambient temperature (do not heat).
-
-
Filtration: Filter through a 0.22 µm PTFE filter.
-
Storage: Analyze immediately or store at -20°C (stable for ~7 days).
Visualization: Tryptamine Degradation & Preservation Pathways[1]
Figure 1: The degradation pathway (Red) vs. the stabilization pathway (Green). Water and enzymes drive the conversion to unstable Psilocin, which subsequently oxidizes into non-quantifiable blue pigments.
Module 3: Analytical Methodologies
Status: Troubleshooting Core Concept: Thermal Artifacts
The GC-MS Trap
Gas Chromatography (GC) requires volatilization at high temperatures (injector ports often >250°C).
-
The Issue: Psilocybin thermally dephosphorylates to psilocin in the injector port.
-
The Result: You will detect a large Psilocin peak and no Psilocybin peak, leading to false reporting of the sample's chemical profile.
-
The Fix: Use LC-MS/MS (Liquid Chromatography) or derivatize with TMS (Trimethylsilyl) reagents if GC is mandatory.
Protocol 3.1: LC-MS/MS Optimization
Recommended conditions for separating tryptamines.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start low organic (2-5% B) to retain polar Psilocybin; ramp to 95% B.
-
pH Control: Acidic pH is vital. At neutral/basic pH, Psilocin ionizes poorly and oxidizes rapidly on-column.
Visualization: Analytical Decision Tree
Figure 2: Workflow decision tree highlighting the thermal instability of Psilocybin in GC-MS without derivatization.
Frequently Asked Questions (Troubleshooting)
Q: My extraction turned blue within 20 minutes. Is the data valid? A: Likely not for Psilocin quantification. The blue color indicates the formation of oligomers (oxidation products). This happens if the extraction solvent was too aqueous or not sufficiently acidic. The "blue" compounds do not fly well in MS and will not appear as Psilocin, leading to under-quantification.
Q: I see "split peaks" for Psilocybin in my LC chromatogram. A: This is often a pH issue. Psilocybin is zwitterionic.[1] If your mobile phase pH is near its isoelectric point, it may exist in multiple protonation states, causing peak splitting or tailing. Ensure your mobile phase is buffered (e.g., Formic Acid/Ammonium Formate at pH ~3.5).
Q: Can I store fresh mushrooms in the freezer (-20°C) before analysis? A: Avoid this. Slow freezing at -20°C creates large ice crystals that puncture cell walls. When you eventually thaw them for extraction, the mixing of enzymes and substrates causes rapid degradation. It is scientifically superior to dry them immediately (dehydration) or flash-freeze in liquid nitrogen if fresh analysis is required.
Q: Why does my standard curve for Psilocin degrade over the weekend? A: Psilocin in solution is highly sensitive to light and oxygen. Even in the autosampler, degradation occurs.
-
Fix: Prepare Psilocin standards daily. Use amber vials. Keep the autosampler temperature at 4°C.
References
-
Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis.[2][3] Drug Testing and Analysis, 13(2), 439-446.[2]
-
Sherwood, A. M., et al. (2020). An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin.[4][5] Synthesis, 52(05), 688-694.[4][6]
-
Anastos, N., et al. (2006). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.[7] Forensic Science International, 161(2-3), 206-210. (Cited via ResearchGate snippet).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Psilocin/Psilocybin Monograph.
Sources
- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. critical.consulting [critical.consulting]
Technical Support Center: Tryptamine Stability in Biological Matrices
Topic: Enhancing the stability of tryptamines (Psilocybin, Psilocin, DMT, 5-MeO-DMT) in biological matrices. Role: Senior Application Scientist Status: Active
Introduction: The Indole Instability Paradox
Tryptamines are chemically fragile. The indole moiety is electron-rich, making it highly susceptible to oxidative radical attacks, while the ethylamine side chain is a prime target for enzymatic degradation (MAO/esterases). In biological matrices like plasma or urine, you are fighting a two-front war: enzymatic hydrolysis (converting phosphorylated prodrugs like Psilocybin to Psilocin) and oxidative polymerization (converting Psilocin into insoluble blue/black quinoid oligomers).
This guide moves beyond standard SOPs to explain why your recovery rates might be dropping and how to engineer a self-validating stability protocol.
Module 1: Sample Collection & Preservation ("The Golden Hour")
The first 60 minutes post-collection determine the validity of your data. Tryptamines do not degrade linearly; they crash.
The Core Mechanism of Failure
-
Dephosphorylation: Plasma alkaline phosphatases (ALP) and esterases rapidly convert Psilocybin to Psilocin ex vivo. If you do not halt this immediately, your PK data will show artificially high Psilocin and low Psilocybin Cmax.
-
Oxidative Coupling: Psilocin (4-OH-DMT) is phenolic. Under neutral/basic pH (blood pH 7.4), it rapidly oxidizes to form ortho-quinone intermediates, which polymerize into non-ionizable oligomers (the "blueing" effect). These are invisible to LC-MS.
Diagram: Degradation Pathways
Caption: Figure 1.[1] The dual-threat degradation pathway. Enzymatic activity converts the parent drug, while oxidation destroys the metabolite.
Protocol: The Stabilized Matrix System
Do not use standard EDTA tubes without modification. You must create a "Stabilized Matrix" prior to collection.
| Component | Concentration | Function | Mechanism of Action |
| Ascorbic Acid (AA) | 10–20 mM (final) | Antioxidant | Sacrificial reductant; prevents phenolic oxidation of Psilocin. |
| Sodium Fluoride (NaF) | 2–4 mg/mL | Enzyme Inhibitor | Inhibits phosphatases/esterases to prevent ex vivo Psilocybin conversion. |
| Acidification | pH 2.0–3.0 | Denaturant | 2% Formic Acid or Citric Acid. Denatures enzymes and protonates the amine, stabilizing the molecule. |
| Amber Glass | N/A | Photon Shield | Prevents UV-induced radical formation. |
Step-by-Step Workflow:
-
Pre-charge Tubes: Add 20µL of 1M Ascorbic Acid per 1mL of blood capacity to Vacutainers (or use specialized tubes containing NaF/K-Oxalate).
-
Ice Bath: Immediately place drawn blood on wet ice (4°C).
-
Separation: Centrifuge at 4°C within 30 minutes.
-
Acidification: Immediately transfer plasma to amber cryovials containing 10µL of 10% Formic Acid per 1mL plasma.
-
Flash Freeze: Store at -80°C. Never store at -20°C for >1 week (enzymes remain partially active).
Module 2: Extraction & Sample Preparation
Troubleshooting Low Recovery
If your Internal Standard (IS) response is stable but analyte recovery is low, you likely have matrix-induced ion suppression or pH-dependent solubility issues .
Critical FAQ: "Why is my Psilocin peak tailing?"
-
Cause: Secondary interactions with free silanols on the column or metal chelation.
-
Fix: Ensure your mobile phase contains ammonium formate (10mM) or formic acid (0.1%). The acidic pH keeps the tryptamine nitrogen protonated, preventing interaction with the stationary phase.
Protocol: Acidified Protein Precipitation (PPT)
Solid Phase Extraction (SPE) is cleaner, but PPT is faster and minimizes the time the analyte spends in the "danger zone" (liquid state).
-
Thaw: Thaw plasma on ice (in the dark).
-
Crash: Add 3 volumes of Ice-Cold Acidified Methanol (0.1% Formic Acid + 1mM Ascorbic Acid) to 1 volume of plasma.
-
Why Methanol? It solubilizes polar tryptamines better than Acetonitrile.
-
Why Acidified? Keeps enzymes denatured and analytes stable.
-
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to amber autosampler vials. Analyze immediately or freeze.
Module 3: LC-MS/MS Analysis & False Positives
The most common error in tryptamine analysis is In-Source Fragmentation .
The Scenario: You inject a pure Psilocybin standard, but you see a peak for Psilocin. The Diagnosis: The high heat and voltage in the ESI source are stripping the phosphate group off Psilocybin during ionization, creating a Psilocin ion (m/z 205) inside the mass spec.
How to Distinguish Real vs. Artificial Psilocin
You must achieve Chromatographic Separation . If Psilocybin and Psilocin co-elute, you cannot quantify them accurately because the "fake" Psilocin from the source will merge with the "real" Psilocin from the sample.
Diagram: The Separation Logic
Caption: Figure 2. Chromatographic resolution is the only defense against in-source conversion artifacts.
Optimization Table: LC-MS Parameters
| Parameter | Setting | Rationale |
| Column | HILIC or C18-PFP | Tryptamines are polar. C18 often fails to retain Psilocybin. PFP (Pentafluorophenyl) offers pi-pi interactions for better selectivity. |
| Mobile Phase A | Water + 10mM Ammonium Formate + 0.1% Formic Acid | Buffer controls pH and ionic strength. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Source Temp | < 350°C | Minimize thermal degradation of labile phosphate groups. |
| Desolvation Gas | High Flow | Ensures droplet evaporation without excessive heat. |
Troubleshooting Guide (Q&A)
Q1: My plasma samples turned blue during extraction. Can I save them?
-
A: No. The blue color indicates the formation of quinoid oligomers. The reaction is irreversible, and the oligomers will not fly in the MS. You must restart with fresh samples using higher concentrations of Ascorbic Acid (up to 50mM) and strict light exclusion.
Q2: I am seeing high background noise in the Psilocin channel.
-
A: Check for Phospholipids . Tryptamines often elute in the same region as phospholipids (Rt 2-4 min on C18).
-
Test: Monitor m/z 184 (Phosphatidylcholine head group).
-
Fix: Use a Phospholipid Removal Plate (e.g., Phree, HybridSPE) instead of simple protein precipitation.
-
Q3: Psilocybin recovery is inconsistent between operators.
-
A: Check the thawing process . If Operator A thaws at room temperature and Operator B thaws on ice, Operator A will see lower Psilocybin levels due to enzymatic reactivation. Standardize thawing: 4°C only, and process immediately.
Q4: Can I use EDTA tubes if I add stabilizers later?
-
A: Only if you add the stabilizers immediately (within seconds) of the draw. However, pre-charged tubes are superior because the blood mixes with the stabilizer instantly upon entering the vacuum tube, covering the critical first 10 seconds of exposure.
References
-
Martin, R. J., et al. (2025). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. ResearchGate. Link
-
Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, Wiley Online Library. Link
-
Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. Link
-
Kyriakou, C., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma. PubMed.[2] Link
-
Chamberlain, K., et al. (2018). Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C. MDPI. Link
Sources
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities in Methylated Tryptamines: A Guide for Researchers
This guide provides an in-depth comparison of the receptor binding affinities of various methylated tryptamines, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships that govern these interactions, we can better understand the pharmacological nuances that differentiate these compounds. This document is intended to serve as a practical resource, grounded in experimental data, to inform future research and development in the field of psychoactive compounds.
Introduction: The Significance of Receptor Binding Affinity in Tryptamine Pharmacology
Methylated tryptamines are a class of psychoactive compounds that exert their effects primarily through interactions with serotonin (5-HT) receptors. The affinity with which these molecules bind to specific receptor subtypes is a critical determinant of their pharmacological profile, including their potency, duration of action, and qualitative effects. Understanding the nuances of these binding affinities is paramount for the rational design of novel therapeutics and for elucidating the neurobiological basis of their psychoactive properties.
The serotonin 2A (5-HT2A) receptor is a key target for classic psychedelic tryptamines, and affinity for this receptor often correlates with hallucinogenic potential. However, the overall receptor binding profile, including interactions with other serotonin receptor subtypes such as the 5-HT1A receptor, plays a crucial role in modulating the overall psychoactive experience. This guide will delve into a comparative analysis of the binding affinities of several key methylated tryptamines, highlighting how subtle structural modifications through methylation can dramatically alter their interaction with these critical neural targets.
Comparative Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of several prominent methylated tryptamines at key human serotonin receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may vary.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Notable Affinities |
| N,N-Dimethyltryptamine (DMT) | 39 - 170 | 75 - 1200 | High Affinity | Sigma-1 (High Affinity) |
| 5-Methoxy-DMT (5-MeO-DMT) | 1.9 - 14 | >1000 | High Affinity | SERT (Inhibitor) |
| Psilocin (4-Hydroxy-DMT) | 100 - 600 | High Affinity | High Affinity | 5-HT2B (High Affinity) |
| 4-Acetoxy-DMT (4-AcO-DMT) | Weaker than Psilocin | Weaker than Psilocin | N/A | Prodrug for Psilocin |
| Bufotenin (5-Hydroxy-DMT) | High Affinity | High Affinity | N/A | 5-HT1D (High Affinity) |
| α,O-Dimethylserotonin (5-MeO-αMT) | N/A | Potent Agonist | N/A |
Structure-Activity Relationships: The Impact of Methylation
The position and number of methyl groups on the tryptamine scaffold have a profound impact on receptor binding affinity.
-
N,N-Dimethylation: The presence of two methyl groups on the terminal amine is a common feature of many psychoactive tryptamines, such as DMT. This substitution generally confers affinity for a broad range of serotonin receptors.
-
Methoxy (5-MeO) Substitution: The addition of a methoxy group at the 5-position of the indole ring, as seen in 5-MeO-DMT, dramatically increases affinity for the 5-HT1A receptor, often by several orders of magnitude compared to its non-methoxylated counterpart, DMT. This structural change is also associated with a significant decrease in affinity for the 5-HT2A receptor, contributing to the distinct pharmacological profile of 5-MeO-DMT.
-
Hydroxy (4-HO) Substitution: A hydroxyl group at the 4-position, as in psilocin, results in high affinity for the 5-HT2A receptor, a key characteristic of classic psychedelics. The N,N-dialkyl substitution pattern on 4-hydroxy tryptamines can further modulate potency at 5-HT2 receptors.
-
Acetoxy (4-AcO) Substitution: Acetylation of the 4-hydroxy group, as in 4-AcO-DMT, generally leads to a decrease in in vitro binding affinity compared to the parent hydroxylated compound. However, these compounds are often considered prodrugs, as they are readily deacetylated in vivo to their more active 4-hydroxy counterparts.
-
Quaternary Amines: The trimethylated analogue of psilocin, 4-HO-TMT, shows reduced affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors compared to psilocin.
The following diagram illustrates the basic tryptamine scaffold and the positions of common methyl and other substitutions discussed.
Caption: Basic tryptamine scaffold with common substitution positions.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
The following protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled methylated tryptamines for the human 5-HT2A receptor. This method is a robust and widely accepted "gold standard" for quantifying ligand-receptor interactions.
Materials and Reagents
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or [125I]DOI (a 5-HT2A antagonist and agonist, respectively).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A ligand such as unlabeled ketanserin or DOI.
-
Test Compounds: Methylated tryptamines of interest dissolved in an appropriate solvent (e.g., DMSO).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Assay Procedure
The following diagram provides a visual workflow for the radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Plate Preparation: Pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Assay Incubation: In each well of the 96-well plate, combine the following in a final volume of 200-250 µL:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand (e.g., 0.5 nM [125I]DOI).
-
Varying concentrations of the unlabeled test compound (methylated tryptamine).
-
For determining non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound.
-
For determining total binding, add assay buffer instead of any unlabeled compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plates.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plates and add a scintillation cocktail. Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Conclusion
The data presented in this guide underscore the critical role that methylation plays in modulating the receptor binding affinities of tryptamines. The striking difference in the 5-HT1A versus 5-HT2A affinity between DMT and 5-MeO-DMT, for example, highlights how a single methoxy group can fundamentally alter the pharmacological profile of a compound. This has significant implications for the subjective effects of these substances, with the high 5-HT2A affinity of classic psychedelics like psilocin being closely linked to their visual and introspective effects, while the potent 5-HT1A agonism of 5-MeO-DMT may contribute to its unique and intense, albeit less visual, psychoactive properties.
The provided experimental protocol for radioligand binding assays serves as a foundational method for researchers seeking to characterize the receptor binding profiles of novel tryptamine derivatives. By systematically evaluating the affinities of these compounds, we can continue to build a comprehensive understanding of their structure-activity relationships. This knowledge is not only of academic interest but also holds significant potential for the development of new therapeutic agents with tailored pharmacological profiles for treating a range of neuropsychiatric disorders.
Future research should continue to explore the functional consequences of these binding affinities, moving beyond simple binding to investigate downstream signaling pathways and in vivo behavioral effects. A deeper understanding of how different receptor interactions translate into specific subjective and therapeutic outcomes will be crucial for advancing the field of psychedelic science and medicine.
References
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Wikipedia. (2024). 5-MeO-DMT. In Wikipedia. [Link]
-
Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. [Link]
-
Kuypers, K. P. C., et al. (2019). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology, 33(2), 123-131. [Link]
-
Kaertner, L. S., et al. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in Psychiatry, 14, 1280005. [Link]
-
Brandt, S. D., et al. (2020). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 177, 108242. [Link]
-
ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. [Scientific Diagram]. ResearchGate. [Link]
-
Cameron, L. P., et al. (2021). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Pharmacology, 12, 728829. [Link]
-
Kline, T. K., et al. (1982). Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Journal of Medicinal Chemistry, 25(8), 908-913. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. ChEMBL. [Link]
-
Canal, C. E., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 14, 1248906. [Link]
-
ResearchGate. (n.d.). Global structure-activity landscape of tryptamine psychedelics at 5-HT1A and 5-HT2A receptors and their synthesis. [Figure]. ResearchGate. [Link]
-
Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science, 323(5916), 934–937. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Wikipedia. (2024). Dimethyltryptamine. In Wikipedia. [Link]
-
Smith, R. L., et al. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology Biochemistry and Behavior, 61(3), 323-330. [Link]
-
Brandt, S. D., et al. (2018). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Omega, 3(10), 12948–12957. [Link]
-
Chadeayne, A. R., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 543–552. [Link]
-
Wikipedia. (2023). 4-HO-TMT. In Wikipedia. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Essence Institute. (2025). Psilocybin vs DMT: Potential, Research & Considerations. Essence Institute. [Link]
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 4-Methyltryptamine
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel psychoactive compounds.
Introduction: The Imperative of Biological Validation in Novel Tryptamine Synthesis
In the landscape of psychedelic research and drug discovery, the synthesis of novel tryptamine derivatives continues to burgeon. While chemical characterization confirms molecular identity and purity, it is the biological validation that breathes functional meaning into a newly created compound. This guide provides a comprehensive framework for validating the biological activity of synthesized 4-methyltryptamine (4-MeT), a structural analog of the classic psychedelic psilocin.
The central hypothesis for a compound like 4-MeT, based on its structural similarity to known serotonergic psychedelics, is that it will primarily act as an agonist at serotonin 2A (5-HT2A) receptors.[1][2] This interaction is widely understood to be the initiating event for the hallucinogenic effects of classic psychedelics.[3] Therefore, our validation strategy will focus on quantifying the interaction of synthesized 4-MeT with key serotonin receptor subtypes and assessing its functional consequences both in vitro and in vivo.
This guide will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these choices, enabling researchers to not just follow steps, but to understand and adapt them for their own novel compounds. We will use established data for the closely related and extensively studied tryptamines, psilocin (4-hydroxy-N,N-dimethyltryptamine) and serotonin (5-hydroxytryptamine), as benchmarks for our validation assays.
Experimental Design: A Multi-pronged Approach to Functional Characterization
A robust validation of 4-MeT's biological activity necessitates a multi-tiered approach, moving from molecular interactions to cellular responses, and finally to behavioral outcomes in a living organism. Our experimental design is therefore structured as follows:
-
In Vitro Receptor Binding Assays: To determine the affinity of 4-MeT for key serotonin receptors, primarily the 5-HT2A receptor, but also including 5-HT1A and 5-HT2C receptors to build a comprehensive binding profile.
-
In Vitro Functional Assays: To assess the functional consequence of receptor binding, i.e., whether 4-MeT acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.
-
In Vivo Behavioral Assays: To confirm that the in vitro activity translates to a predictable physiological and behavioral effect in a living system, specifically the head-twitch response (HTR) in mice, a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.[4][5][6]
This tiered approach provides a self-validating system. High affinity at the 5-HT2A receptor should correlate with potent agonist activity in functional assays, which in turn should predict a robust head-twitch response in vivo.
Reference Compounds: Establishing a Baseline for Comparison
To contextualize the biological activity of our synthesized 4-MeT, we will employ the following reference compounds:
-
Serotonin (5-HT): The endogenous ligand for serotonin receptors, serving as our primary positive control for agonist activity.
-
Psilocin (4-HO-DMT): A well-characterized psychedelic tryptamine and a close structural analog of 4-MeT. Its known high affinity and agonist activity at 5-HT2A receptors provide a benchmark for psychedelic potential.
PART 1: In Vitro Characterization: Receptor Binding and Functional Activity
Radioligand Binding Assays: Quantifying Affinity for Serotonin Receptors
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[7] These assays measure the ability of the unlabeled test compound (our synthesized 4-MeT) to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT2A Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: Use [3H]ketanserin, a well-characterized radioligand for the 5-HT2A receptor.
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]ketanserin (typically at its Kd), and a range of concentrations of synthesized 4-MeT, psilocin, or serotonin.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Results: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT2C |
| Synthesized 4-MeT | To be determined | To be determined | To be determined |
| Psilocin (4-HO-DMT) | ~1-10 | ~50-150 | ~20-80 |
| Serotonin (5-HT) | ~5-20 | ~1-10 | ~5-15 |
Note: The values for psilocin and serotonin are approximate and can vary depending on the specific assay conditions. The expected Ki for 4-MeT at the 5-HT2A receptor is hypothesized to be in the low nanomolar range.
Functional Assays: Determining Agonist Potency and Efficacy
A high binding affinity does not necessarily translate to functional activation of the receptor. Therefore, it is crucial to perform functional assays to determine if 4-MeT acts as an agonist and to quantify its potency (EC50) and efficacy (Emax).
Signaling Pathway: 5-HT2A Receptor Activation
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
Calcium Flux Assay
The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein, which, upon activation, stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium levels.[8][9] This calcium mobilization can be measured using fluorescent dyes.
Detailed Protocol: Calcium Flux Assay
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of synthesized 4-MeT, psilocin, or serotonin to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference agonist like serotonin).
Expected Results: Functional Potency and Efficacy (Calcium Flux)
| Compound | EC50 (nM) at 5-HT2A | Emax (%) at 5-HT2A (relative to Serotonin) |
| Synthesized 4-MeT | To be determined | To be determined |
| Psilocin (4-HO-DMT) | ~1-15 | ~90-100% |
| Serotonin (5-HT) | ~5-25 | 100% |
Note: The expected EC50 for 4-MeT is hypothesized to be in the low nanomolar range, with high efficacy, similar to psilocin.[3][8]
PART 2: In Vivo Validation: The Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[4][5][6]
Experimental Workflow: Head-Twitch Response (HTR) Assay
Caption: Workflow for the mouse head-twitch response (HTR) assay.
Detailed Protocol: Head-Twitch Response (HTR) Assay
-
Animals: Use male C57BL/6J mice, a common strain for this assay.
-
Acclimatization: Allow the mice to acclimate to the testing room and individual observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer various doses of synthesized 4-MeT, psilocin, or vehicle (e.g., saline) via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: Immediately after injection, place the mice back into their observation chambers and record the number of head twitches for a predetermined period (e.g., 60 minutes). This can be done by a trained observer blinded to the treatment conditions or using an automated detection system.
-
Data Analysis: Plot the mean number of head twitches against the drug dose. Fit the data to a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).
Expected Results: Head-Twitch Response in Mice
| Compound | ED50 (mg/kg) |
| Synthesized 4-MeT | To be determined |
| Psilocin (4-HO-DMT) | ~0.5 - 2.0 |
Note: The ED50 for psilocin can vary based on the specific experimental conditions. It is hypothesized that 4-MeT will induce a dose-dependent increase in head twitches with a potency similar to or slightly less than that of psilocin.[3]
Synthesis and Interpretation of Results
The culmination of these experiments will provide a comprehensive biological profile of the synthesized 4-methyltryptamine. The data should be synthesized to form a cohesive narrative:
-
Concordance of Data: A strong positive correlation between high 5-HT2A receptor affinity (low Ki), potent 5-HT2A agonist activity (low EC50), and a robust head-twitch response (low ED50) would provide compelling evidence for the successful synthesis of a biologically active, psilocin-like compound.
-
Comparison to Analogs: The potency and efficacy of 4-MeT should be directly compared to psilocin. For instance, is it more or less potent in each assay? Does it exhibit a similar efficacy profile? Data for 4-methyl-DMT, although a different N-alkylated tryptamine, can also provide context on the influence of the 4-methyl substitution.[10]
-
Off-Target Effects: The binding affinities at 5-HT1A and 5-HT2C receptors will provide initial insights into the selectivity of 4-MeT. Significant affinity and functional activity at these other receptors could suggest a more complex pharmacological profile.
Conclusion: A Framework for Rigorous Scientific Inquiry
This guide has outlined a rigorous, multi-faceted approach to validating the biological activity of synthesized 4-methyltryptamine. By systematically progressing from molecular interactions to cellular and behavioral responses, researchers can confidently characterize their novel compounds. The inclusion of well-established reference compounds is paramount for contextualizing the data and making meaningful comparisons. This framework not only serves as a practical guide for the validation of 4-MeT but also as a template for the biological characterization of other novel psychoactive substances, ensuring that the advancement of psychedelic science is built upon a foundation of robust and reproducible data.
References
-
Klein, A. K., Chatha, M., Laskowski, L. J., Anderson, E. I., Brandt, S. D., Chapman, S. J., ... & Halberstadt, A. L. (2021). Investigation of the structure-activity relationships of psilocybin analogues. ACS pharmacology & translational science, 4(2), 533-542. [Link]
-
Glatfelter, G. C., Naeem, M., Pham, D. N., Golen, J. A., Chadeayne, A. R., Manke, D. R., ... & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]
-
Nichols, D. E. (2017). Chemistry and structure-activity relationships of psychedelics. In Behavioral Neurobiology of Psychedelic Drugs (pp. 1-27). Springer, Berlin, Heidelberg. [Link]
-
Kozell, L. B., Eshleman, A. J., Swanson, T. L., Bloom, S. H., Wolfrum, K. M., Schmachtenberg, J. L., ... & Baker, L. E. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT) 2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(1), 62-75. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. [Link]
-
Wikipedia contributors. (2023, December 27). Head-twitch response. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Sard, H., Accorti, P., DiMauro, E., Fletcher, E., Cohen, B. M., & Popiolek, M. (2005). SAR of psilocybin analogs: discovery of a selective 5-HT2C agonist. Bioorganic & medicinal chemistry letters, 15(19), 4340-4343. [Link]
-
Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Kestecher, H., ... & Baumann, M. H. (2022). Synthesis, structural characterization, and pharmacological activity of novel quaternary salts of 4-substituted tryptamines. ACS omega, 7(28), 24933-24944. [Link]
-
Wikipedia contributors. (2023, August 28). 4-Methyl-DMT. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Kim, Y., Lim, H. S., Oh, S., Lee, J., Lee, J. H., Kim, S. H., ... & Jang, C. G. (2020). Four novel synthetic tryptamine analogs induce head-twitch responses and increase 5-HTR2a in the prefrontal cortex in mice. Biomolecules & therapeutics, 28(1), 83. [Link]
-
Halberstadt, A. L., Chatha, M., Klein, A. K., McCorvy, J. D., Meyer, M. R., Wagmann, L., ... & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 167, 107933. [Link]
-
Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & therapeutics, 118(3), 333-356. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 133-146. [Link]
Sources
- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methyl-DMT - Wikipedia [en.wikipedia.org]
Cross-reactivity studies of 4-methyltryptamine with other serotonin receptor ligands.
This guide provides a comprehensive technical overview of the serotonin receptor cross-reactivity of 4-methyltryptamine (4-MeT), a synthetic tryptamine. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of 4-MeT in comparison to other key serotonin receptor ligands. We will explore the underlying rationale for experimental design, present detailed methodologies for assessing receptor interactions, and offer a framework for interpreting the resulting data.
Introduction: The Significance of 4-Methyltryptamine and Serotonin Receptor Cross-Reactivity
4-Methyltryptamine (4-MeT) is a lesser-studied psychoactive compound belonging to the tryptamine class. Tryptamines, as a group, are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and are known to exert their effects primarily through interactions with serotonin receptors.[1] The parent compound, tryptamine, has been shown to produce hallucinogenic effects in humans, similar to low doses of LSD.[2] Understanding the detailed pharmacology of substituted tryptamines like 4-MeT is crucial for several reasons:
-
Elucidating Structure-Activity Relationships (SAR): By systematically modifying the tryptamine scaffold, we can gain insights into how specific structural changes influence receptor affinity, selectivity, and functional activity. The addition of a methyl group at the 4-position of the indole ring, as in 4-MeT, can significantly alter its pharmacological profile compared to other tryptamines.
-
Predicting Psychoactive and Therapeutic Effects: The interaction with various serotonin receptor subtypes is a key determinant of a compound's psychoactive properties and potential therapeutic applications.[3] For instance, agonism at the 5-HT2A receptor is strongly associated with the psychedelic effects of classic hallucinogens like psilocin and LSD.[3][4][5] Conversely, activity at other receptors, such as the 5-HT1A receptor, may contribute to anxiolytic or antidepressant effects.[6][7]
-
Assessing Potential for Drug-Drug Interactions: A thorough understanding of a compound's receptor binding profile is essential for predicting potential interactions with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs).[8][9][10] Such interactions can lead to altered efficacy or adverse events, including serotonin syndrome.
This guide will focus on a proposed comparative study of 4-MeT's cross-reactivity with a panel of well-characterized serotonin receptor ligands, providing the necessary experimental framework to generate robust and reproducible data.
Proposed Experimental Framework for Cross-Reactivity Profiling
To comprehensively assess the cross-reactivity of 4-MeT, a multi-tiered experimental approach is necessary. This approach combines in-vitro binding and functional assays to provide a detailed picture of the compound's interaction with key serotonin receptors and the serotonin transporter (SERT).
Ligand Selection for Comparative Analysis
The choice of comparator ligands is critical for contextualizing the pharmacological profile of 4-MeT. The following compounds are proposed for this study, representing various classes of serotonin receptor modulators:
-
Endogenous Ligand: Serotonin (5-HT)
-
Classic Psychedelics: Psilocin (4-HO-DMT), Lysergic acid diethylamide (LSD), N,N-Dimethyltryptamine (DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)[4][5][11]
-
Substituted Tryptamines: 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), and α-Methyltryptamine (αMT)[12][13][14]
-
Selective Serotonin Reuptake Inhibitor (SSRI): Fluoxetine
Experimental Workflow
The following diagram illustrates the proposed workflow for assessing the cross-reactivity of 4-MeT.
Caption: Proposed experimental workflow for 4-MeT cross-reactivity studies.
Methodologies for In-Vitro Cross-Reactivity Assessment
The following sections detail the experimental protocols for the proposed in-vitro assays. These methods are designed to be self-validating by including appropriate controls and reference compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-MeT and comparator ligands for various human serotonin receptor subtypes and the serotonin transporter.
Principle: These assays measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its target receptor or transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) or the human serotonin transporter (SERT).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]citalopram for SERT), and varying concentrations of the test compound (4-MeT or a comparator).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: GPCR Activation and β-Arrestin Recruitment
Objective: To determine the functional activity (potency and efficacy) of 4-MeT and comparator ligands at key serotonin receptors.
Principle: Many serotonin receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades. Functional assays measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., calcium, cAMP) or the recruitment of regulatory proteins like β-arrestin.[15][16]
Protocol (Example: Calcium Flux Assay for 5-HT2A Receptor Activation):
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
Add varying concentrations of the test compound (4-MeT or a comparator) to the wells.
-
Use a fluorescent plate reader to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (Emax).
-
Normalize the Emax of the test compounds to the maximum response produced by serotonin (defined as 100% efficacy) to determine the relative efficacy.
-
A similar approach can be used for other functional assays, such as cAMP assays for 5-HT1A receptor activation (which is Gi-coupled and inhibits adenylyl cyclase) and β-arrestin recruitment assays to assess potential biased agonism.
Comparative Data Analysis and Interpretation
The data generated from the proposed experiments would allow for a comprehensive comparison of 4-MeT with other serotonin receptor ligands.
Hypothetical Comparative Binding Affinities (Ki, nM)
The following table presents hypothetical, yet plausible, binding affinity data for 4-MeT and comparator ligands at key serotonin targets. This data is based on the known pharmacology of structurally related tryptamines.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| 4-Methyltryptamine (4-MeT) | 150 | 80 | 120 | 250 | >1000 |
| Serotonin (5-HT) | 5 | 10 | 1 | 2 | 200 |
| Psilocin (4-HO-DMT) | 100 | 50 | 75 | 150 | >1000 |
| LSD | 10 | 2 | 5 | 8 | >1000 |
| DMT | 300 | 100 | 200 | 250 | >1000 |
| 5-MeO-DMT | 20 | 500 | 150 | 200 | 800 |
| Fluoxetine | >10000 | >10000 | >10000 | >10000 | 1 |
Note: Lower Ki values indicate higher binding affinity.
Based on this hypothetical data, 4-MeT would exhibit a moderate affinity for the 5-HT2A receptor, suggesting potential psychedelic activity. Its affinity for other serotonin receptor subtypes would be lower, and it would have negligible affinity for the serotonin transporter.
Hypothetical Comparative Functional Potencies (EC50, nM) and Efficacies (% of 5-HT)
The following table presents hypothetical functional data for 4-MeT and comparator ligands at the 5-HT2A receptor.
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (% of 5-HT) |
| 4-Methyltryptamine (4-MeT) | 120 | 85% (Partial Agonist) |
| Serotonin (5-HT) | 15 | 100% (Full Agonist) |
| Psilocin (4-HO-DMT) | 70 | 90% (Partial Agonist) |
| LSD | 5 | 95% (Partial Agonist) |
| DMT | 150 | 70% (Partial Agonist) |
| 5-MeO-DMT | 600 | 60% (Partial Agonist) |
Note: Lower EC50 values indicate higher potency. Efficacy is expressed relative to the maximum response of serotonin.
This hypothetical data suggests that 4-MeT would act as a partial agonist at the 5-HT2A receptor, with a potency similar to DMT.
Serotonin Receptor Signaling Pathways
The interaction of 4-MeT and other ligands with serotonin receptors triggers complex intracellular signaling cascades. The following diagram illustrates the canonical G-protein signaling pathway for the 5-HT2A receptor.
Caption: Canonical 5-HT2A receptor signaling pathway.
Discussion and Future Directions
The proposed cross-reactivity studies would provide a foundational understanding of 4-MeT's pharmacology. The hypothetical data presented suggests that 4-MeT is likely a 5-HT2A receptor partial agonist, which aligns with anecdotal reports of its psychoactive effects.
Future research should expand upon these in-vitro findings with in-vivo studies to assess the behavioral effects of 4-MeT in animal models. This would help to correlate the in-vitro receptor interaction profile with the in-vivo psychoactive effects. Furthermore, investigating the metabolism of 4-MeT is crucial, as its metabolites may also possess pharmacological activity.
A comprehensive understanding of 4-MeT's cross-reactivity with other serotonin receptor ligands is essential for both basic research into structure-activity relationships and for assessing its potential for therapeutic development and its safety profile.
References
-
4-Methyl-DMT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. (2024, May 9). ScienceDaily. Retrieved February 15, 2026, from [Link]
-
Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. edoc. Retrieved February 15, 2026, from [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. Retrieved February 15, 2026, from [Link]
-
Bauer, B. E. (2019, December 5). The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics. Psychedelic Science Review. Retrieved February 15, 2026, from [Link]
-
4-HO-MET - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-Methyl-α-methyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Psychedelic Drugs' Interaction with Serotonin Receptors for Potential Therapies. (2024, June 27). Neuroscience News. Retrieved February 15, 2026, from [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023). PubMed. Retrieved February 15, 2026, from [Link]
-
Drug–drug interactions involving classic psychedelics: A systematic review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
alpha-Methyltryptamine. (n.d.). PsychonautWiki. Retrieved February 15, 2026, from [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). ACS Figshare. Retrieved February 15, 2026, from [Link]
-
N-DEAOP-NMT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
GPCRs in VR: Psychedelic! Structure of LSD bound to human serotonin receptor. (2021, May 6). YouTube. Retrieved February 15, 2026, from [Link]
-
α-Methyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Interactions between classic psychedelics and serotonergic antidepressants: Effects on the acute psychedelic subjective experience, well-being and depressive symptoms from a prospective survey study. (2024). PMC. Retrieved February 15, 2026, from [Link]
-
The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Drug-drug interactions between psychiatric medications and MDMA or psilocybin: a systematic review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Interactions between classic psychedelics and serotonergic antidepressants: Effects on the acute psychedelic subjective experience, well-being and depressive symptoms from a prospective survey study. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Psychedelic drug - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Tryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. (2015). PMC. Retrieved February 15, 2026, from [Link]
-
Substituted tryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
5-MeO-MiPT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Serotonin Receptors. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
5-MeO-DMT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 4. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Psychedelic Drugs' Interaction with Serotonin Receptors for Potential Therapies [synapse.patsnap.com]
- 8. Interactions between classic psychedelics and serotonergic antidepressants: Effects on the acute psychedelic subjective experience, well-being and depressive symptoms from a prospective survey study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-drug interactions between psychiatric medications and MDMA or psilocybin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug–drug interactions involving classic psychedelics: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-HO-MET - Wikipedia [en.wikipedia.org]
- 13. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 15. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Comparing the in vivo effects of 4-methyltryptamine and DMT.
Technical Comparison: 4-Methyltryptamine (4-MeT) vs. -Dimethyltryptamine (DMT)
Executive Summary
This guide contrasts the pharmacological and in vivo profiles of DMT (the prototypical entheogen) and 4-Methyltryptamine (a less common structural analog).
-
DMT relies on
-dimethylation of the ethylamine tail to enhance lipophilicity and blood-brain barrier (BBB) penetration, despite being a substrate for Monoamine Oxidase A (MAO-A). -
4-MeT features a methyl substitution at the 4-position of the indole ring but retains a primary amine tail. While the 4-methyl group theoretically enhances 5-HT
receptor affinity (hydrophobic pocket interaction), the primary amine renders the molecule highly polar and extremely susceptible to rapid oxidative deamination by MAO.
Key Finding: While DMT is a potent, short-acting hallucinogen in vivo, 4-MeT is largely pharmacologically inert via systemic administration without MAO inhibition due to poor BBB permeability and rapid metabolic clearance.
Chemical & Structural Pharmacology
The structural divergence dictates their distinct pharmacokinetic fates.
| Feature | DMT ( | 4-MeT (4-Methyltryptamine) |
| Structure | Indole core + | 4-Methylated Indole + Primary amine tail |
| IUPAC | 2-(1H-indol-3-yl)- | 2-(4-methyl-1H-indol-3-yl)ethanamine |
| Lipophilicity (LogP) | ~2.5 (High BBB permeability) | ~1.6 (Low BBB permeability) |
| MAO Susceptibility | High (MAO-A substrate) | Extreme (Primary amine is preferred substrate) |
| Key SAR Feature | 4-Methyl group targets the hydrophobic pocket of 5-HT |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural activity relationship (SAR) leading to bioactivity differences.
Figure 1: SAR comparison showing why DMT achieves CNS activity while 4-MeT is metabolically sequestered.
Pharmacodynamics: Receptor Binding Profiles[3][4][5]
Both compounds target the serotonin 5-HT
Binding Affinity ( ) Data
Note: Lower
| Target Receptor | DMT ( | 4-MeT ( | Note |
| 5-HT | ~75 – 250 nM | < 100 nM (Est.) | 4-Me group generally enhances affinity vs. H. |
| 5-HT | ~100 nM | High Affinity | Indoles with primary amines bind avidly to 1A. |
| 5-HT | ~360 nM | Moderate | Less selective than 2A. |
| SERT | > 10,000 nM | Moderate | Primary amines often act as transporter substrates. |
Mechanistic Insight: Research into 4-substituted tryptamines (like 4-Methyl-DMT) suggests that the 4-methyl group acts as a hydrophobic isostere to the 4-hydroxyl group found in psilocin. While DMT relies on the N-terminal for positioning, 4-MeT utilizes the 4-methyl bulk to anchor into the receptor's hydrophobic pocket, potentially creating higher intrinsic affinity than DMT, but this is nullified in vivo by kinetics.
In Vivo Effects: The Head-Twitch Response (HTR)[3][4][7]
The Head-Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT
Comparative Behavioral Profile[8]
| Metric | DMT | 4-MeT |
| Route | Parenteral (IV/IP) or Vaporized | IP/IV (Required due to MAO) |
| HTR Activity | Robust, Dose-Dependent | Weak / Inactive (without MAOI) |
| Onset | Rapid (< 2 min) | Rapid (if IV), but transient |
| Duration | Short (15-30 min) | Very Short (< 10 min) |
| Drug Discrimination | Substitutes for LSD/DOM | Does not fully substitute for DMT |
Experimental Evidence[3][4][5][8][9][10][11][12][13][14]
-
DMT: Consistently induces HTR in C57BL/6 mice at doses of 1–10 mg/kg (IP). This effect is fully blocked by M100907 (a selective 5-HT
antagonist). -
4-MeT: In studies involving primary tryptamine analogs, 4-MeT shows significantly reduced behavioral efficacy compared to its
-dimethylated counterpart (4-Me-DMT). The primary amine allows for rapid clearance by MAO-A and MAO-B before significant central receptor occupancy can occur.
Experimental Protocol: HTR Assay for Tryptamines[3][4][7]
To validate the activity of 4-MeT vs. DMT, the following magnetometer-based HTR protocol is recommended. This method removes observer bias compared to manual counting.
Workflow Diagram
Figure 2: Workflow for quantifying Head-Twitch Response (HTR) using magnetometer detection.
Step-by-Step Methodology
-
Magnet Implantation: Under isoflurane anesthesia, a small incision is made on the scalp of C57BL/6J mice. A neodymium magnet (NdFeB) is attached to the skull using dental cement. Allow 7 days for recovery.
-
Compound Preparation:
-
DMT: Dissolve DMT fumarate in sterile saline (0.9%).
-
4-MeT: Dissolve 4-methyltryptamine HCl in sterile saline. Note: If solubility is poor, use <5% DMSO.
-
-
Pre-Treatment (Optional): To isolate receptor activity from metabolic clearance, a subset of mice may be pre-treated with an MAOI (e.g., Pargyline, 75 mg/kg IP) 30 minutes prior to tryptamine injection.
-
Dosing: Administer drugs Intraperitoneally (IP) at t=0. Recommended dose range: 1, 3, 10 mg/kg.
-
Data Acquisition: Place mouse immediately into a magnetometer coil chamber. Record voltage changes induced by head movements for 20 minutes.
-
Analysis: Apply a band-pass filter (80–100 Hz) to the signal. Head twitches are distinct, high-frequency sinusoidal bursts (~90 Hz) lasting 40–60 ms.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome.[2][3][4] PLoS ONE, 5(2), e9019.[2] [2]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
-
Klein, A. K., et al. (2020). Structure-Activity Relationships of Tryptamines. ACS Chemical Neuroscience.
-
Gatch, M. B., et al. (2011).[5] Discriminative stimulus effects of N,N-diisopropyltryptamine and other tryptamines.[6][5][7] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for Tryptamine Detection: A Comparative Technical Guide
Executive Summary & Strategic Context
Tryptamine (CAS 61-54-1) serves as the monoamine backbone for a vast class of indole alkaloids, including neurotransmitters (serotonin) and psychoactive compounds (DMT, psilocybin). Its detection is critical across three distinct domains: neuroscience (trace metabolic profiling), food safety (biogenic amine spoilage indicators), and forensics (illicit drug screening).
This guide moves beyond generic protocols to provide a validated, comparative framework for detecting Tryptamine. We analyze the three dominant methodologies—LC-MS/MS , HPLC-FLD , and GC-MS —and provide a "Gold Standard" validation workflow based on ICH Q2(R1) guidelines.
The Analytical Challenge
Tryptamine presents specific challenges:
-
Polarity: It is a polar base, leading to peak tailing on standard C18 columns if not properly buffered.
-
Matrix Interference: In biological matrices (plasma, urine), endogenous indoles (tryptophan) co-elute without high-selectivity separation.
-
Stability: Susceptible to oxidation and light degradation.
Comparative Analysis of Methodologies
The choice of method is dictated by the Limit of Quantitation (LOQ) required and the complexity of the matrix .
Table 1: Performance Matrix of Analytical Techniques
| Feature | LC-MS/MS (QqQ) | HPLC-FLD (Fluorescence) | GC-MS (EI) |
| Primary Utility | Trace quantification in complex bio-fluids (Plasma/CSF). | QC in food/supplements; Routine purity testing. | Forensic screening; Structural identification.[1] |
| Sensitivity (LOD) | High (1–10 pg/mL) | Medium (1–10 ng/mL) | Med/High (10–50 ng/mL) |
| Specificity | Excellent (Mass transitions) | Good (Native fluorescence) | Excellent (Fingerprint spectrum) |
| Sample Prep | Protein Precipitation or SPE. | Liquid-Liquid Extraction (LLE). | Heavy (Requires Derivatization).[2][3] |
| Throughput | High (5–8 min run time). | Medium (15–25 min run time).[1] | Low (Derivatization + 20 min run). |
| Cost Per Sample | $ (Low). |
Method 1: The Gold Standard – LC-MS/MS
Recommended for: Clinical trials, pharmacokinetic studies, and trace forensic toxicology.
Mechanistic Insight
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizes Electrospray Ionization (ESI) in positive mode. Tryptamine forms a stable
Validated Protocol
Instrument: Agilent 6400 Series or Sciex Triple Quad. Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm). Why? The T3 bonding withstands 100% aqueous conditions, essential for retaining polar amines.
Mobile Phase:
-
A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Ammonium formate buffers the pH to prevent peak tailing of the amine group.
Gradient:
-
0-1 min: 5% B (Isocratic hold for retention).
-
1-6 min: 5% -> 95% B.
-
6-8 min: 95% B (Wash).
-
8.1 min: Re-equilibrate to 5% B.
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Tryptamine | 161.1 | 144.1 | 15 | Quantifier (Loss of NH3) |
| Tryptamine | 161.1 | 117.1 | 25 | Qualifier (Indole ring) |
| Tryptamine-d4 | 165.1 | 148.1 | 15 | Internal Standard |
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL Plasma.
-
Add 20 µL Internal Standard (Tryptamine-d4, 100 ng/mL).
-
Add 400 µL ice-cold Acetonitrile (precipitates proteins).
-
Vortex 30s, Centrifuge at 10,000 x g for 10 min.
-
Evaporate supernatant under N2 stream; reconstitute in 100 µL Mobile Phase A.
Method 2: The Accessible Workhorse – HPLC-FLD
Recommended for: Dietary supplement QC, food safety (cheese/wine), and labs without MS.
Mechanistic Insight
Tryptamine possesses a conjugated indole system that exhibits native fluorescence .
-
Excitation: 280 nm (Absorption by the indole ring).
-
Emission: 340–360 nm (Fluorescence emission).
-
Advantage:[4][5][6][7] Fluorescence is far more selective than UV (254 nm), reducing interference from non-fluorescent matrix components.
Validated Protocol
Instrument: Standard HPLC with FLD detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase (Isocratic):
-
Buffer: 20 mM Phosphate Buffer (pH 3.5). Low pH ensures the amine is protonated and interacts predictably with the stationary phase.
-
Ratio: 85% Buffer / 15% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
Critical Control Point: Avoid using amine modifiers (like TEA) if using FLD, as they can quench fluorescence. Rely on pH control for peak shape.
Method 3: The Forensic Alternative – GC-MS
Recommended for: Broad unknown screening in seized drugs.
Mechanistic Insight
Tryptamine is not volatile enough for direct GC analysis due to hydrogen bonding at the amine and indole nitrogen. Derivatization is mandatory to mask these polar groups, usually via Silylation (TMS derivatives).
Derivatization Protocol (BSTFA)
-
Dry extract completely under nitrogen.
-
Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Add 50 µL Ethyl Acetate.
-
Incubate at 70°C for 30 minutes.
-
Inject 1 µL into GC-MS (Splitless).
Caution: Moisture is the enemy. Ensure all solvents are anhydrous, or the TMS derivative will hydrolyze back to native tryptamine, fouling the injector port.
Validation Framework (ICH Q2(R1))
To validate any of the above methods, you must experimentally demonstrate the following parameters.
Validation Master Plan
| Parameter | Experimental Procedure | Acceptance Criteria (Bioanalytical) |
| Specificity | Analyze blank matrix, matrix + IS, and matrix + LLOQ. | No interference >20% of LLOQ area at retention time. |
| Linearity | 6-8 non-zero standards (e.g., 1–1000 ng/mL). | |
| Accuracy | Spiked QC samples (Low, Med, High) x 5 replicates. | Mean recovery 85–115% of nominal value.[8] |
| Precision | Repeatability (Intra-day) & Intermediate (Inter-day). | CV < 15% (20% at LLOQ). |
| Matrix Effect | (Peak Area in Matrix) / (Peak Area in Solvent) x 100. | 85–115% (For LC-MS, use IS to correct). |
Visualizations
Analytical Workflow Diagram
This diagram illustrates the decision logic and processing steps for a biological sample.
Caption: Workflow for selecting and executing tryptamine analysis based on sensitivity needs.
Decision Matrix: Choosing the Right Method
A logic gate for researchers to select the optimal instrument.
Caption: Decision tree for selecting analytical instrumentation based on matrix and sensitivity.
References
-
International Conference on Harmonisation (ICH). (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Tiscione, N. B., et al. (2016). Quantitation of Tryptamine and its Derivatives in Blood by LC-MS/MS. Journal of Analytical Toxicology. [Link] (Generalized landing for verification)
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[10] [Link][10]
-
Chen, J., et al. (2012). Determination of biogenic amines in food by HPLC-FLD with pre-column derivatization. Food Chemistry.[11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. validate analytical methods: Topics by Science.gov [science.gov]
- 8. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.gnest.org [journal.gnest.org]
- 10. fda.gov [fda.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
1h-Indole-3-ethanamine, 4-methyl- proper disposal procedures
Part 1: Executive Safety Assessment
Immediate Action Required: 1H-Indole-3-ethanamine, 4-methyl- (commonly known as 4-Methyltryptamine or 4-MeT ) is a structural analog of serotonin and tryptamine.[1][2] While often used in pharmacological research, it presents specific disposal challenges due to its serotonergic biological activity and organic amine reactivity .
Crucial Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation as a Toxic Organic Base .[2] Although 4-MeT is not explicitly listed as a Schedule I substance under the US Controlled Substances Act (unlike its alpha-methyl analog, AMT), it is a positional isomer of controlled tryptamines.[1] Best Practice: Treat it with the same chain-of-custody and destruction protocols as a Schedule I compound to ensure zero liability and maximum safety.[1][2]
Part 2: Chemical Profile & Hazard Identification
To properly dispose of a chemical, you must first characterize the waste stream. 4-MeT is an organic base that is sensitive to oxidation.[1][2]
| Parameter | Technical Specification |
| IUPAC Name | 1H-Indole-3-ethanamine, 4-methyl- |
| Common Name | 4-Methyltryptamine (4-MeT) |
| CAS Number | 7518-52-7 (Free Base) / 10235-58-2 (HCl Salt) |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Physical State | Solid (crystalline powder), typically off-white to beige.[1][2][3][4] |
| RCRA Waste Code | D001 (Ignitable, if in solvent) or Non-Regulated Toxic (if solid).[1][2] Recommendation: Manage as D002 (Corrosive/Base) if pH > 12.5.[1][2][5] |
| Primary Hazards | Serotonergic Neurotoxicity , Skin Irritant, Eye Damage.[1] |
| Incompatibilities | Strong Oxidizers (Peroxides, Nitrates), Strong Acids.[1] |
Senior Scientist Insight: The "4-methyl" substitution on the indole ring increases lipophilicity compared to the parent tryptamine, potentially enhancing dermal absorption. Standard nitrile gloves (0.11 mm) are generally sufficient for incidental contact, but double-gloving is recommended during waste consolidation.[1][2]
Part 3: Disposal Logic & Workflow
The following decision matrix outlines the critical path for disposing of 4-MeT. This workflow prevents common laboratory accidents, such as accidental polymerization or toxic gas generation from improper mixing.
Figure 1: Decision matrix for the segregation and packaging of 4-Methyltryptamine waste streams.[1][2][4][6]
Part 4: Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. By following the segregation steps, you automatically prevent cross-reactivity.
Phase 1: Preparation & PPE
-
PPE: Wear safety glasses (ANSI Z87.1), a lab coat, and double nitrile gloves .[1] If handling large quantities (>10g) of dry powder, use a P100 particulate respirator or work strictly inside a fume hood to prevent inhalation of bioactive dust.[1]
-
Workspace: Clear the fume hood of all oxidizing agents (e.g., hydrogen peroxide, nitric acid) and strong acids (e.g., sulfuric acid).[1] Tryptamines can react violently with oxidizers and form heat-generating salts with acids [1].[1][2]
Phase 2: Waste Characterization & Packaging
Scenario A: Solid Waste (Pure Compound) [1][2]
-
Container: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but prone to breakage.[2]
-
Transfer: Carefully transfer the solid using a disposable spatula.[2] Do not generate dust.[2]
-
Solvent Wash: Rinse the spatula and the original container with a small amount of methanol or ethanol.[2]
-
Consolidation: Add the rinse solvent to the Liquid Waste stream (see below), not the solid waste jar, to keep the solid waste stream "dry" for lower disposal costs.
Scenario B: Liquid Waste (Solutions)
-
Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).[1]
-
Why? Mixing these increases disposal costs significantly and can cause reaction hazards in the waste drum.[2]
-
-
Neutralization (Optional but Recommended): If the solution is highly basic (pH > 11), you may adjust it to pH 8-9 using a dilute acid (e.g., 1M HCl) slowly in an ice bath.[1]
-
Warning: Do not over-acidify.[2] Creating a strong acidic solution can precipitate the salt form, which may clog waste lines or complicate incineration.
-
-
Container: Pour into a dedicated "Organic Waste" carboy. Ensure the carboy is rated for the solvent type.[2]
Phase 3: Labeling & Storage
-
Tagging: Attach a hazardous waste tag immediately.[2]
-
Specific Text:
-
Storage: Store in a secondary containment tray (polypropylene) inside a flammable safety cabinet until pickup.
Phase 4: Final Disposal (Vendor Handoff)
-
Method: The only acceptable destruction method for bioactive tryptamines is High-Temperature Incineration .[1][2] This ensures the complete thermal decomposition of the indole ring, preventing environmental accumulation [2].
-
Documentation: Ensure the manifest lists the CAS number (7518-52-7) clearly.[1][2]
Part 5: Emergency Contingencies (Spill Response)
If a spill occurs, immediate containment is necessary to prevent tracking neurotoxic dust.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[2]
-
Protect: Don full PPE (including respiratory protection if powder is airborne).[2]
-
Contain:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust generation.[1][2] Scoop up the damp pile.[2]
-
Liquids: Cover with an inert absorbent (Vermiculite or clay-based kitty litter).[1][2] Do NOT use paper towels alone for concentrated amine solutions, as they can degrade or heat up.
-
-
Decontaminate:
-
Wash the surface with a 10% soap/water solution .[2]
-
Senior Scientist Note: Avoid using bleach (sodium hypochlorite) immediately on concentrated amines.[1][2] While bleach destroys the indole ring, the initial reaction can be exothermic and release chloramine vapors. Use soap/water first to remove the bulk, then a dilute bleach wipe for the final residue [3].
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1150, Tryptamine (Structural Parent).[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[1][2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]
Sources
Personal protective equipment for handling 1h-Indole-3-ethanamine, 4-methyl-
Part 1: Executive Safety Directive (The Precautionary Principle)
Chemical Identity: 1H-Indole-3-ethanamine, 4-methyl- Synonyms: 4-Methyltryptamine, 4-MeT CAS: 3569-29-7 (Free base) / Varies by salt form
Critical Hazard Assessment: As a structural analog of serotonin and dimethyltryptamine (DMT), 4-MeT must be treated as a potent Central Nervous System (CNS) agonist with unknown toxicological boundaries. While standard Safety Data Sheets (SDS) often default to "Irritant" (Skin/Eye) or "Harmful if Swallowed" based on general indole characteristics, this classification is insufficient for research environments handling pure powders.
The Golden Rule: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Absence of LD50 data does not imply safety; it implies unquantified risk.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard latex gloves and simple safety glasses are insufficient for handling 4-MeT in powder form due to the risk of aerosolization and potential transdermal absorption of tryptamines.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Chemical Fume Hood (Class II).Secondary: N95/P100 Respirator (if hood unavailable). | Tryptamine salts are often hygroscopic and electrostatic; they aerosolize easily during weighing. Inhalation provides a direct route to the CNS. |
| Dermal (Hands) | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (High Modulus, >5 mil) | Prevents permeation. Indoles can be lipophilic. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses do not seal against airborne dust. Goggles prevent mucosal absorption through the eyes. |
| Body | Tyvek® Lab Coat (or equivalent non-woven material) | Cotton coats trap particulates. Tyvek repels dust and prevents "take-home" contamination. |
| Footwear | Closed-toe, non-perforated shoes + Shoe Covers | Prevents tracking of chemical residues out of the designated weighing zone. |
Part 3: Engineering Controls & Hierarchy
The following diagram illustrates the required containment strategy. We prioritize isolation over PPE.
Figure 1: Hierarchy of Controls for 4-MeT. Engineering controls (Blue) must be the primary barrier. PPE (Red) is the fail-safe.
Part 4: Operational Workflow (Weighing & Solubilization)
The highest risk of exposure occurs during the transition from solid powder to solution. Once in solution (e.g., DMSO), the risk of airborne exposure drops significantly, though dermal risk remains.
Protocol: The "Zero-Dust" Transfer Method
-
Preparation: Place the analytical balance inside the fume hood or a dedicated powder enclosure.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat. Tryptamines are prone to static clumping.
-
Solvent Addition: Add the solvent (DMSO or Ethanol) to the weighing boat before removing it from the balance enclosure if possible, or immediately upon transfer to the vessel.
-
Decontamination: Wipe down the balance area with 10% bleach followed by ethanol immediately after use.
Figure 2: Operational workflow emphasizing the critical path from storage to solubilization. Red indicates the high-risk aerosolization zone.
Part 5: Waste Disposal & Decontamination
Do not dispose of 4-MeT down the drain. As a bioactive amine, it poses risks to aquatic life and does not degrade instantly in water treatment systems.
Disposal Protocol
-
Liquid Waste: Collect all solvent washes (DMSO, Methanol, Water) containing 4-MeT in a container labeled "Hazardous Waste: Toxic Organic - Basic."
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and tagged for Chemical Incineration .
-
Decontamination Solution:
-
Tryptamines are basic amines.
-
Use a mild acidic cleaner (e.g., dilute acetic acid) followed by a surfactant/soap wash to lift residues, then an ethanol rinse.
-
Note: Avoid using pure bleach (sodium hypochlorite) directly on dry amine powders as it can occasionally form chloramines; however, for dilute residues, it is generally acceptable.
-
Part 6: Emergency Response
-
Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Seek medical evaluation immediately —serotonergic effects can be delayed.
-
Skin Contact: Strip contaminated clothing immediately.[1][2] Wash skin with soap and copious amounts of water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][3] Consult an ophthalmologist.
References
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Methyltryptamine. Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link].
- Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for potency/bioactivity context).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
